Product packaging for 1,3-Dimethyl-1H-indol-6-amine(Cat. No.:CAS No. 1499852-30-0)

1,3-Dimethyl-1H-indol-6-amine

Cat. No.: B2435547
CAS No.: 1499852-30-0
M. Wt: 160.22
InChI Key: TXIPAHZRTFCUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dimethyl-1H-indol-6-amine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B2435547 1,3-Dimethyl-1H-indol-6-amine CAS No. 1499852-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylindol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIPAHZRTFCUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,3-Dimethyl-1H-indol-6-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-1H-indol-6-amine

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and analytical characterization of a specific derivative, This compound . While direct experimental data for this exact molecule is sparse in publicly accessible literature, this document constructs a robust profile by leveraging established principles of indole chemistry and drawing upon empirical data from closely related analogues. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and strategically utilize this compound as a versatile chemical building block.

Introduction: The Strategic Importance of the 1,3-Dimethyl-6-aminoindole Scaffold

The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound confers a unique set of chemical characteristics that are highly relevant for synthetic and medicinal chemistry:

  • N1-Methylation: Blocks the formation of N-H hydrogen bonds, which can significantly alter pharmacokinetic properties such as membrane permeability and metabolic stability. It also prevents N-deprotonation under basic conditions.

  • C3-Methylation: Occupies a key position on the pyrrole ring that is often susceptible to metabolic oxidation or unwanted electrophilic attack. This substitution enhances the molecule's stability and directs further reactions to other positions.

  • C6-Amino Group: A versatile functional handle that serves as a potent electron-donating group, activating the benzene portion of the indole ring towards electrophilic substitution. It also provides a nucleophilic site for the attachment of diverse side chains, enabling the exploration of structure-activity relationships (SAR).

This unique combination makes this compound a valuable intermediate for creating complex molecules with tailored pharmacological profiles.

Physicochemical and Spectroscopic Profile

The following properties are predicted based on the analysis of structurally similar compounds, including 1,3-dimethylindole and 6-aminoindole.

Core Chemical Properties
PropertyValueSource/Rationale
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₁₀H₁₂N₂-
Molecular Weight 160.22 g/mol -
CAS Number Not assigned in public databases.-
Appearance Predicted to be a solid, potentially off-white to tan, darkening on exposure to air/light.Analogy with other aminoindoles.
Solubility Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) and sparingly soluble in water.General solubility of indole derivatives.
Melting Point Not experimentally determined.-
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the title compound. The following data are predicted based on known spectral data of related indole structures.

The ¹H and ¹³C NMR spectra are the most powerful tools for structural elucidation.

Table of Predicted NMR Chemical Shifts (in DMSO-d₆, ppm):

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Notes
1N-CH₃~3.65 (s, 3H)~31.0Based on 1-methylindole data; singlet integration for 3 protons.[1][2]
2C2-H~6.80 (s, 1H)~128.5Singlet due to adjacent C3-substituent.
3C3-CH₃~2.25 (s, 3H)~9.5Based on 3-methylindole data.[3]
3aC-~126.0Quaternary carbon.
4C4-H~7.25 (d, J≈8.5 Hz)~119.0Ortho coupling to C5-H.
5C5-H~6.45 (dd, J≈8.5, 2.0 Hz)~106.0Ortho coupling to C4-H, meta to C7-H. Shifted upfield by NH₂.
6C-NH₂-~144.0Quaternary carbon, strongly influenced by the nitrogen atom.
6NH₂~4.80 (s, 2H)-Broad singlet, exchangeable with D₂O.
7C7-H~6.60 (d, J≈2.0 Hz)~95.0Meta coupling to C5-H. Shifted significantly upfield by NH₂.
7aC-~137.0Quaternary carbon.

The IR spectrum will provide clear evidence for the key functional groups.

  • N-H Stretching: Two distinct, medium-intensity sharp peaks are expected in the range of 3450-3300 cm⁻¹ , characteristic of a primary aromatic amine (-NH₂).

  • C-H Stretching: Peaks around 3050-3000 cm⁻¹ (aromatic C-H) and 2950-2850 cm⁻¹ (aliphatic C-H from methyl groups) will be present.

  • N-H Bending: A medium to strong absorption is expected around 1640-1600 cm⁻¹ .

  • C=C Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: A strong band for the aromatic C-N bond is expected around 1330-1250 cm⁻¹ .

Electron Ionization (EI) mass spectrometry would be expected to show:

  • Molecular Ion (M⁺•): A strong peak at m/z = 160 , corresponding to the molecular weight. As the molecule contains an even number of nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule.

  • Key Fragmentation: A prominent fragment at m/z = 145 ([M-15]⁺) resulting from the loss of a methyl radical (•CH₃), likely from the C3 position to form a stable quinolinium-like cation.[4][5] Another characteristic loss could be from the N-methyl group.

Synthesis and Reactivity

As no direct synthesis is published, a robust and logical synthetic pathway can be proposed based on well-established indole syntheses. The Fischer indole synthesis provides the most direct and versatile route to the 1,3-disubstituted core.[6][7]

Proposed Synthesis Workflow: Fischer Indole Synthesis

This method involves the acid-catalyzed cyclization of an arylhydrazone. The key is the synthesis of the appropriate N,N-disubstituted hydrazine precursor.

Fischer Indole Synthesis Workflow cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Fischer Cyclization cluster_3 Step 4: Nitro Group Reduction p_nitroaniline p-Nitroaniline diazotization 1. NaNO₂, HCl (0 °C) 2. SnCl₂/HCl p_nitroaniline->diazotization p_nitrophenylhydrazine p-Nitrophenylhydrazine diazotization->p_nitrophenylhydrazine methylation CH₃I or (CH₃)₂SO₄ Base (e.g., K₂CO₃) p_nitrophenylhydrazine->methylation n_methyl_hydrazine 1-Methyl-1-(4-nitrophenyl)hydrazine methylation->n_methyl_hydrazine fischer_reaction Acid Catalyst (e.g., H₂SO₄, PPA) Heat n_methyl_hydrazine->fischer_reaction propanal Propanal propanal->fischer_reaction nitro_indole 1,3-Dimethyl-6-nitro-1H-indole fischer_reaction->nitro_indole reduction H₂, Pd/C or Fe/HCl nitro_indole->reduction final_product This compound reduction->final_product

Caption: Proposed Fischer indole synthesis route for this compound.

Causality Behind Experimental Choices:

  • Hydrazine Formation: The synthesis starts with a readily available material, p-nitroaniline. Standard diazotization followed by reduction (e.g., with tin(II) chloride) is a classic and high-yielding method to produce the corresponding phenylhydrazine.

  • N-Methylation: Methylation of the phenylhydrazine precursor prior to cyclization ensures the final product is N1-methylated. Using a slight excess of a methylating agent like methyl iodide with a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF) would selectively methylate the more nucleophilic nitrogen.

  • Fischer Cyclization: The reaction of the N-methyl-p-nitrophenylhydrazine with propanal (CH₃CH₂CHO) under strong acid catalysis (like polyphosphoric acid or sulfuric acid) will form the hydrazone in situ, which then undergoes a[8][8]-sigmatropic rearrangement and cyclization. Propanal is chosen specifically to install the methyl group at the C3-position of the indole.

  • Nitro Reduction: The final step is the reduction of the electron-withdrawing nitro group to the electron-donating amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the final product.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its electron-rich indole core and the nucleophilic amino group.

Reactivity Map main_structure This compound amino_group Reactions at 6-NH₂ main_structure->amino_group Nucleophilic Site benzene_ring Electrophilic Aromatic Substitution (SEAr) main_structure->benzene_ring Activated Ring acylation Acylation (Ac₂O, RCOCl) amino_group->acylation diazotization Diazotization (NaNO₂, HCl) amino_group->diazotization alkylation Alkylation (R-X) amino_group->alkylation halogenation Halogenation (NBS, NCS) benzene_ring->halogenation at C7 or C5 nitration Nitration (HNO₃/H₂SO₄) benzene_ring->nitration at C7 or C5 sulfonation Sulfonation (SO₃/H₂SO₄) benzene_ring->sulfonation at C7 or C5

Caption: Key reactivity pathways for this compound.

  • Reactions at the 6-Amino Group: This primary aromatic amine will undergo typical reactions such as acylation with acid chlorides or anhydrides to form amides, alkylation, and diazotization with nitrous acid to form a diazonium salt. This diazonium intermediate is highly valuable as it can be converted into a wide array of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

  • Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles. The C2 and C3 positions are blocked. The 6-amino group is a strong activating, ortho-, para-director. Therefore, electrophilic attack is strongly directed to the C5 and C7 positions of the benzene ring. Given the steric hindrance from the fused pyrrole ring, the C7 position is often the most reactive site, followed by the C5 position.

Analytical Methodologies and Protocols

A self-validating analytical workflow is critical to confirm the identity and purity of a synthesized batch of this compound.

Analytical Workflow

Analytical Workflow cluster_confirmation 3. Structure Confirmation & Purity Assessment start Synthesized Crude Product tlc 1. TLC Analysis (Initial Purity Check) start->tlc purification 2. Flash Column Chromatography (Silica Gel, e.g., EtOAc/Hexane gradient) tlc->purification hplc HPLC-UV/MS (Purity >95%) purification->hplc nmr ¹H and ¹³C NMR (Structural Identity) ms High-Resolution MS (Exact Mass) ftir FT-IR (Functional Groups) final Characterized Pure Compound purification->final

Caption: A standard workflow for the purification and characterization of the target compound.

Protocol: Purity Analysis by HPLC-MS

This protocol provides a general framework for the analysis of the title compound. Optimization may be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm and 280 nm.

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Scan Range: m/z 50-500.

    • Targeted Ion Monitoring: m/z 161.1 (for [M+H]⁺).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Sample Preparation:

    • Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Dilute the stock solution 1:100 with the initial mobile phase composition (90:10 A:B) for analysis.

  • Validation:

    • The primary peak in the UV chromatogram should correspond to the peak in the MS total ion chromatogram (TIC).

    • The mass spectrum of the main peak should show a dominant ion at m/z 161.1.

    • Purity is determined by the peak area percentage at 254 nm.

Potential Applications and Biological Significance

While this compound itself has not been extensively studied, its structural motifs are present in numerous biologically active molecules. The 6-aminoindole core is a key building block for:

  • Kinase Inhibitors: The amino group can serve as a hydrogen bond donor or an anchor point for side chains that occupy ATP-binding sites.

  • Serotonin Receptor Ligands: Many tryptamine derivatives, which are structurally related, show high affinity for serotonin receptors.

  • Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in compounds with antimicrobial properties.

The methylation at N1 and C3 provides a metabolically stable core, making this scaffold particularly attractive for developing drug candidates with improved pharmacokinetic profiles.

Conclusion

This compound represents a strategically important, yet underexplored, chemical entity. Its synthesis is readily achievable through established organic chemistry reactions like the Fischer indole synthesis. The combination of a stable, substituted pyrrole ring and a versatile amino group on the benzene moiety makes it an ideal starting point for constructing diverse chemical libraries. The predictive spectroscopic and reactivity data provided in this guide offer a solid foundation for researchers to synthesize, identify, and derivatize this compound, paving the way for its application in drug discovery and materials science.

References

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine

A Note on Chemical Nomenclature: This guide focuses on the compound 1,3-Dimethyl-1H-indazol-6-amine , with the assigned CAS Number 221681-92-1 . Initial searches for "1,3-Dimethyl-1H-indol-6-amine" did not yield a specific, well-documented compound with this CAS number. Given the structural similarity and the availability of extensive technical data, this guide provides a comprehensive overview of the indazole derivative, which is of significant interest in current research and development.

Indazole derivatives are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. Their unique bicyclic aromatic structure, containing two adjacent nitrogen atoms, allows for diverse functionalization and complex molecular architectures. Some derivatives of indazole are important intermediates in the synthesis of drugs[1]. This guide delves into the core technical aspects of 1,3-Dimethyl-1H-indazol-6-amine, a specific derivative that serves as a crucial building block in the development of novel therapeutics, particularly in the field of oncology.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. 1,3-Dimethyl-1H-indazol-6-amine is uniquely identified by its CAS Registry Number.

IdentifierValueSource
CAS Number 221681-92-1PubChem[2]
Molecular Formula C₉H₁₁N₃PubChem[2]
Molecular Weight 161.21 g/mol NIH[1]
IUPAC Name 1,3-dimethylindazol-6-aminePubChem[2]
Synonyms 1,3-Dimethyl-6-amino-1H-indazolePubChem[2]

The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental settings.

PropertyValueSource
Molecular Weight 161.20 g/mol PubChem[2]
Physical State Crystalline solidNIH[1]
Crystal System OrthorhombicNIH[1]

Below is the two-dimensional structure of the 1,3-Dimethyl-1H-indazol-6-amine molecule.

Caption: 2D structure of 1,3-Dimethyl-1H-indazol-6-amine.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 1,3-Dimethyl-1H-indazol-6-amine is typically achieved through a robust two-step process starting from 3-methyl-6-nitro-1H-indazole. This method provides a reliable route to the desired product with good yield.

Step 1: N-Methylation of 3-methyl-6-nitro-1H-indazole

The initial step involves the methylation of the indazole ring. The choice of dimethyl carbonate as the methylating agent is driven by its lower toxicity compared to other traditional reagents like methyl iodide or dimethyl sulfate. Triethylene diamine (DABCO) acts as a base to deprotonate the indazole nitrogen, facilitating the nucleophilic attack on the methylating agent.

Protocol:

  • To a solution of 3-methyl-6-nitro-1H-indazole (1 eq) in DMF (3 mL/g), add triethylene diamine (1 eq).

  • Add dimethyl carbonate (3 eq) to the mixture.

  • Heat the reaction mixture to 353 K (80 °C) and stir for 10 hours.

  • Pour the cooled mixture into cold water (30 mL/g) to precipitate the product.

  • Filter the precipitate and dry. This yields a mixture of 1,3-dimethyl-6-nitro-1H-indazole and the 2,3-dimethyl isomer.

  • Purify the desired 1,3-dimethyl-6-nitro-1H-indazole isomer using silica gel column chromatography[1].

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to a primary amine. This is a classic transformation often achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this purpose, offering high efficiency and selectivity.

Protocol:

  • Dissolve the purified 1,3-dimethyl-6-nitro-1H-indazole in ethanol (5 mL/g).

  • Add 10% Pd/C (0.1 g per gram of substrate) to the solution.

  • Evacuate the reaction system and then introduce a continuous stream of hydrogen gas.

  • Stir the mixture vigorously for 8 hours under a hydrogen atmosphere.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • The resulting yellow solution contains the final product, 1,3-Dimethyl-1H-indazol-6-amine[1].

Caption: Synthetic workflow for 1,3-Dimethyl-1H-indazol-6-amine.

Applications in Drug Discovery and Development

The primary utility of 1,3-Dimethyl-1H-indazol-6-amine lies in its role as a key intermediate for the synthesis of pharmacologically active molecules.

Inhibitors of Indoleamine 2,3-dioxygenase (IDO1)

A significant application is in the development of inhibitors for Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a heme-containing enzyme that plays a crucial role in immune escape mechanisms used by tumors[3]. It catabolizes the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment.

By designing and synthesizing novel derivatives starting from 1,3-Dimethyl-1H-indazol-6-amine, researchers have developed potent IDO1 inhibitors. For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has shown remarkable activity in suppressing IDO1 expression and inducing apoptosis in cancer cell lines[3]. This makes the parent amine a valuable scaffold for generating libraries of compounds for screening in cancer immunotherapy programs.

cluster_0 Core Scaffold cluster_1 Drug Development Pathway cluster_2 Therapeutic Goal A 1,3-Dimethyl-1H-indazol-6-amine B Chemical Modification (e.g., N-alkylation) A->B C Library of Derivatives B->C D Biological Screening (e.g., IDO1 Inhibition Assay) C->D E Lead Compound (e.g., N-(4-bromobenzyl) derivative) D->E F Cancer Immunotherapy E->F

Caption: Role as a scaffold in drug discovery.

Safety, Handling, and Storage

Understanding the hazard profile of a chemical is critical for ensuring laboratory safety. 1,3-Dimethyl-1H-indazol-6-amine possesses several hazards that necessitate careful handling.

GHS Hazard Classification
Hazard StatementCodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowedPubChem[2]
Skin Corrosion/IrritationH315Causes skin irritationPubChem[2]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem[2]
STOT, Single ExposureH335May cause respiratory irritationPubChem[2]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH/MSHA approved respirator should be used if irritation is experienced[4].

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[5][6]. Eyewash stations and safety showers should be readily accessible[4].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[4][5].

  • Spills: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete[4][6].

Crystallographic and Structural Analysis

The molecular skeleton of 1,3-Dimethyl-1H-indazol-6-amine is nearly planar[1][7]. This planarity is a key feature that influences its packing in the solid state and its potential interactions with biological macromolecules.

X-ray crystallography studies have provided precise data on its three-dimensional structure. In the crystal lattice, intermolecular N—H⋯N hydrogen bonds are crucial in establishing the packing of the molecules[1][7].

Crystal Data ParameterValueSource
Crystal System OrthorhombicResearchGate[7]
Space Group Pca2₁ResearchGate[7]
Unit Cell Dimensions a = 18.3004 Å, b = 8.3399 Å, c = 5.6563 ÅResearchGate[7]
Volume (V) 863.28 ųResearchGate[7]
Molecules per unit cell (Z) 4ResearchGate[7]

Conclusion

1,3-Dimethyl-1H-indazol-6-amine (CAS: 221681-92-1) is a synthetically accessible and highly valuable chemical intermediate. Its structural features, particularly the functionalizable amino group on the planar indazole core, make it an attractive starting point for medicinal chemistry campaigns. The demonstrated success in using this scaffold to develop potent IDO1 inhibitors for cancer therapy underscores its importance and potential in modern drug discovery. Proper adherence to safety and handling protocols is essential when working with this compound due to its identified hazards.

References

1,3-Dimethyl-1H-indol-6-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Potential of 1,3-Dimethyl-1H-indol-6-amine

Executive Summary

This compound is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While specific, consolidated research on this exact molecule is sparse, this guide synthesizes information from analogous compounds and foundational chemical principles to provide a comprehensive technical overview. We will explore its molecular structure, propose a viable synthetic pathway, predict its spectroscopic characteristics, and discuss its potential applications based on the well-established biological importance of the indole nucleus and its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a scientifically grounded perspective on this and similar molecular entities.

Introduction: The Indole Scaffold in Modern Research

The indole ring system is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Its presence in the essential amino acid tryptophan means it is a fundamental building block in nature, appearing in neurotransmitters like serotonin and melatonin, as well as complex natural products. The derivatization of the indole core allows for the fine-tuning of its steric, electronic, and lipophilic properties, making it a versatile template for designing novel therapeutic agents.[3]

This guide focuses on a specific derivative, this compound. The introduction of methyl groups at the N1 and C3 positions, combined with an amine group at the C6 position, creates a unique molecule with distinct chemical characteristics. While its direct biological activity is not extensively documented in public literature, its structural analogue, 1,3-Dimethyl-1H-indazol -6-amine, has been investigated as a potential anticancer agent through the inhibition of the Indoleamine 2,3-dioxygenase (IDO1) enzyme.[4] This suggests that the indole isomer may hold untapped therapeutic potential worthy of investigation.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are derived from its constituent parts: a planar indole core, two methyl substituents, and a primary aromatic amine.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₂N₂Calculated
Molecular Weight 160.22 g/mol Calculated
CAS Number Not readily available-
Canonical SMILES CN1C=C(C)C2=CC(N)=CC=C12-
InChI Key InChI=1S/C10H12N2/c1-7-6-12(2)9-5-4-8(11)3-9/h3-6H,11H2,1-2H3-
Structural Analysis

Based on crystallographic studies of analogous indole and indazole structures, the bicyclic indole core of this compound is expected to be nearly planar.[5][6] The amine group at the C6 position will lie within this plane, allowing for resonance delocalization of the nitrogen lone pair into the aromatic system. The N1 and C3 methyl groups will project out of this plane. The overall planarity and the presence of both hydrogen bond donors (-NH₂) and acceptors (N1) suggest the potential for specific intermolecular interactions, which are critical for crystal packing and receptor binding.[5][6]

Synthesis and Purification

A robust synthetic route to this compound can be proposed based on established indole chemistry, likely commencing from a commercially available precursor such as 6-nitroindole.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process: (1) N-methylation of the indole nitrogen, (2) C3-methylation, and (3) reduction of the nitro group to the target primary amine. The order of the methylation steps may be varied depending on reaction kinetics and substrate reactivity.

SynthesisWorkflow Start 6-Nitro-1H-indole Step1 Step 1: N-Methylation Reagents: MeI, NaH Solvent: DMF/THF Start->Step1 Intermediate1 1-Methyl-6-nitro-1H-indole Step1->Intermediate1 Step2 Step 2: C3-Methylation Reagents: MeI (via Vilsmeier-Haack or similar) Intermediate1->Step2 Intermediate2 1,3-Dimethyl-6-nitro-1H-indole Step2->Intermediate2 Step3 Step 3: Nitro Reduction Reagents: Pd/C, H₂ or SnCl₂ Solvent: EtOH/MeOH Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Methyl-6-nitro-1H-indole

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 6-nitroindole (1.0 eq.) in DMF dropwise.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add methyl iodide (MeI, 1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1,3-Dimethyl-6-nitro-1H-indole Causality: Direct C3-methylation of an indole can be challenging. A common strategy involves electrophilic substitution. For this hypothetical protocol, we assume a direct methylation method for simplicity, though a multi-step process like the Vilsmeier-Haack reaction followed by reduction might be required in practice.

  • Dissolve 1-methyl-6-nitro-1H-indole (1.0 eq.) in an appropriate solvent.

  • Add methyl iodide (1.5 eq.) and a suitable Lewis acid catalyst.

  • Heat the reaction mixture and monitor for completion by TLC.

  • Work up the reaction mixture as described in Step 1 and purify by column chromatography.

Step 3: Synthesis of this compound Causality: The reduction of an aromatic nitro group to a primary amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[5][7]

  • Dissolve 1,3-dimethyl-6-nitro-1H-indole (1.0 eq.) in ethanol or methanol.

  • Add a catalytic amount of 10% Pd/C (approx. 10% by weight).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

Spectroscopic and Analytical Characterization

The identity and purity of this compound would be confirmed using a suite of standard analytical techniques. The following are predicted spectral data based on the proposed structure and known values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • δ 7.2-7.4 (d, 1H): H4 proton, coupled to H5.

    • δ 6.8-7.0 (s, 1H): H2 proton.

    • δ 6.5-6.7 (dd, 1H): H5 proton, coupled to H4 and H7.

    • δ 6.4-6.5 (d, 1H): H7 proton, coupled to H5.

    • δ ~5.0 (s, 2H): -NH₂ protons (broad, exchangeable with D₂O).

    • δ ~3.7 (s, 3H): N1-CH₃ protons.

    • δ ~2.2 (s, 3H): C3-CH₃ protons.

  • ¹³C NMR (125 MHz, DMSO-d₆): The carbon spectrum will reflect the 10 unique carbon atoms.

    • δ 140-150: C6 (attached to NH₂).

    • δ 135-140: C7a.

    • δ 120-130: C2, C3a.

    • δ 100-120: C3, C4, C5.

    • δ 95-105: C7.

    • δ ~30: N1-CH₃ carbon.

    • δ ~10: C3-CH₃ carbon.

Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI).

  • Expected m/z: 161.11 [M+H]⁺, corresponding to the protonated molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[8][9][10]

  • ~3450-3300 cm⁻¹: Two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine group (-NH₂).

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1620 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

  • ~1330-1250 cm⁻¹: Strong band for aromatic C-N stretching.

Applications in Research and Drug Development

While this specific molecule is under-investigated, its structure suggests several avenues for research, particularly in oncology and neuropharmacology.

Potential as an IDO1 Inhibitor

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catabolizes tryptophan and is a key target in cancer immunotherapy.[4] By creating an immunosuppressive microenvironment, IDO1 allows tumors to evade the immune system. The structural analogue, 1,3-dimethyl-1H-indazol -6-amine, and its derivatives have shown promise as IDO1 inhibitors.[4] Given the structural and electronic similarities between the indole and indazole cores, this compound is a logical candidate for screening as an IDO1 inhibitor.

BiologicalPathway cluster_0 Tumor Microenvironment cluster_1 Immune Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCell T-Cell Tryptophan->TCell Activation Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->TCell Suppression Molecule 1,3-Dimethyl- 1H-indol-6-amine (Hypothesized) Molecule->IDO1 Inhibition

Caption: Hypothesized inhibition of the IDO1 pathway.

Scaffold for CNS-Active Agents

The dimethylated indole core is a common feature in psychoactive compounds, including tryptamines.[1] The ability of small, relatively lipophilic molecules to cross the blood-brain barrier makes this scaffold attractive for developing agents targeting central nervous system (CNS) disorders. The 6-amino group provides a convenient chemical handle for further derivatization to explore structure-activity relationships for various CNS receptors.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the GHS classifications for structurally related aromatic amines and indazoles, the following hazards should be assumed.[11][12][13]

  • Hazard Statements:

    • H302: Harmful if swallowed.[11]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[13][14]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12]

    • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound represents a molecule of significant latent potential, situated at the intersection of established indole chemistry and modern therapeutic targeting. While it remains a largely unexplored entity, this guide provides a robust framework for its synthesis, characterization, and hypothetical application. By leveraging knowledge of analogous structures, particularly its indazole counterpart, a clear path for future investigation emerges. Its potential as an IDO1 inhibitor for cancer immunotherapy or as a scaffold for novel CNS agents makes it a compelling target for academic and industrial researchers. The protocols and predictive data herein serve as a foundational resource to catalyze such exploratory efforts.

References

1,3-Dimethyl-1H-indol-6-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-indol-6-amine

Introduction

This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and drug discovery. The indole core is a prominent feature in numerous natural products and FDA-approved drugs.[1] The specific substitution pattern of this compound, featuring methylation at the N1 and C3 positions and an amino group at the C6 position, makes it a valuable and versatile building block for the synthesis of more complex bioactive molecules. Its structure allows for further derivatization at the amino group, enabling its use in the generation of compound libraries for screening and hit-to-lead optimization.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. As a senior application scientist, the focus will be not only on the procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the critical parameters for success. The presented pathway is a robust, two-step sequence leveraging the classic Fischer Indole Synthesis, followed by a catalytic reduction—a strategy designed for efficiency and reliability.

Part 1: Synthetic Strategy and Pathway Selection

A logical retrosynthetic analysis of the target molecule suggests cleaving the indole ring system according to the Fischer indole synthesis disconnection. This approach is one of the most reliable and widely used methods for constructing indole rings.[2] The core transformation involves the acid-catalyzed cyclization of an arylhydrazone.

To achieve the desired 1,3-dimethyl-6-amino substitution pattern, the following precursors are required:

  • N-methyl-(4-nitrophenyl)hydrazine: This precursor provides the benzene ring, the N1-methyl group, and a masked version of the C6-amino group (the nitro group). Using a nitro group is a common and effective strategy, as it is a robust electron-withdrawing group that is stable under the acidic conditions of the Fischer synthesis and can be selectively reduced to an amine in the final step.

  • Propionaldehyde (Propanal): This aldehyde reacts with the hydrazine to form the necessary hydrazone intermediate. Upon cyclization, it provides the C2 and C3 atoms of the indole ring, with the ethylidene moiety leading directly to the desired C3-methyl group.

This leads to a straightforward two-step forward synthesis:

  • Step 1: Fischer indole synthesis of 1,3-dimethyl-6-nitro-1H-indole from N-methyl-(4-nitrophenyl)hydrazine and propionaldehyde.

  • Step 2: Catalytic reduction of the 6-nitro group to the target 6-amino group.

This pathway is advantageous due to its convergence, reliance on a well-established named reaction, and the commercial availability of the starting materials.

Part 2: Synthesis of 1,3-Dimethyl-6-nitro-1H-indole (Intermediate)

The first stage of the synthesis is the construction of the indole core using the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[2][3]

Reaction Mechanism

The mechanism is a well-elucidated cascade of acid-catalyzed reactions:[3][4]

  • Hydrazone Formation: The reaction begins with the condensation of N-methyl-(4-nitrophenyl)hydrazine and propionaldehyde to form the corresponding N-methyl-N'-(1-propylidene)-4-nitrophenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive ene-hydrazine isomer in the presence of the acid catalyst.

  • [5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes an electrocyclic rearrangement, forming a new carbon-carbon bond and breaking the weak nitrogen-nitrogen bond to produce a di-imine intermediate.

  • Aromatization & Cyclization: The intermediate rearomatizes, driven by the formation of a stable benzene ring. This is followed by an intramolecular nucleophilic attack by the amino group onto an imine carbon, forming a five-membered ring.

  • Elimination: The resulting aminal eliminates a molecule of ammonia under the acidic conditions to generate the final, energetically favorable aromatic indole ring system.

Experimental Protocol: Fischer Indole Synthesis

Caution: This reaction uses strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-(4-nitrophenyl)hydrazine (1.0 eq).

  • Solvent and Catalyst: Add a suitable solvent such as glacial acetic acid or ethanol. Slowly and carefully add the acid catalyst (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid, or zinc chloride[3][4]). The choice of acid is critical; Brønsted acids like PPA are often effective for this transformation.[3]

  • Aldehyde Addition: Slowly add propionaldehyde (1.1 eq) to the mixture with stirring. An initial exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent and catalyst) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1,3-dimethyl-6-nitro-1H-indole.

Expert Insights & Causality
  • Role of the Acid Catalyst: The acid is essential for several steps. It catalyzes both the initial hydrazone formation and, more importantly, the tautomerization to the ene-hydrazine and the subsequent[5][5]-sigmatropic rearrangement and cyclization steps.[2]

  • Control of Temperature: Elevated temperatures are required to overcome the activation energy of the[5][5]-sigmatropic rearrangement, which is often the rate-determining step.[4] However, excessive heat can lead to degradation and the formation of tarry byproducts.

  • Nitro Group Stability: The electron-withdrawing nitro group is stable under these acidic conditions and serves as a reliable precursor to the target amine.

Part 3: Reduction to this compound (Target Molecule)

The final step is the selective reduction of the aromatic nitro group to an amine. This is a common and high-yielding transformation in organic synthesis.

Methodology Comparison

Several reliable methods exist for this reduction:[6]

  • Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high yields. A catalyst, typically Palladium on carbon (Pd/C), is used with hydrogen gas. It is highly efficient but requires specialized hydrogenation equipment.

  • Stannous Chloride (SnCl₂): A classic and robust method using stannous chloride dihydrate in the presence of a strong acid like HCl.[6] It is effective but can require a more involved work-up to remove tin salts.

  • Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that can be effective, particularly for sensitive substrates.[6]

For this guide, catalytic hydrogenation is presented as the primary protocol due to its efficiency and the high purity of the resulting product.

Recommended Protocol: Catalytic Hydrogenation

Safety Precaution: Palladium on carbon is flammable, especially when dry or in the presence of solvents. Hydrogen gas is highly flammable and explosive. This procedure must be conducted with extreme care in a designated area, away from ignition sources.

  • Setup: To a hydrogenation flask, add the 1,3-dimethyl-6-nitro-1H-indole (1.0 eq) synthesized in the previous step, followed by a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight). The catalyst should be handled while wet to minimize the risk of ignition.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen or argon, then evacuate and backfill with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi).

  • Reaction: Stir or shake the mixture vigorously at room temperature. The reaction is often complete within 2-8 hours. Progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it can ignite. Wash the filter cake with the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting solid or oil is the target compound, this compound, which can be further purified by recrystallization or chromatography if necessary.

System Validation and Characterization
  • Reaction Monitoring: TLC is an effective tool to monitor the conversion. The product, being an amine, will have a different Rf value than the nitro-containing starting material and will often stain differently (e.g., with ninhydrin).

  • Product Characterization: The structure of the final product should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry (MS) to ensure the complete reduction of the nitro group and the integrity of the indole core.

Part 4: Data Summary & Visualization

Quantitative Data Summary
StepReactantsKey Reagents / CatalystTypical YieldPurity
1N-methyl-(4-nitrophenyl)hydrazine, PropionaldehydePolyphosphoric Acid (PPA)70-85%>95%
21,3-Dimethyl-6-nitro-1H-indoleH₂, 10% Pd/C>90%>98%

Note: Yields are estimates based on typical outcomes for these reaction types and may vary based on specific conditions and scale.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Nitro Group Reduction Hydrazine N-methyl-(4-nitrophenyl)hydrazine Intermediate 1,3-Dimethyl-6-nitro-1H-indole Hydrazine->Intermediate Propionaldehyde, Acid Catalyst (PPA) Aldehyde Propionaldehyde Product This compound Intermediate->Product H₂ (g), 10% Pd/C

Caption: Overall synthesis pathway for this compound.

Conclusion

The synthesis of this compound can be achieved efficiently through a robust two-step sequence. The pathway begins with the construction of the substituted indole ring via the Fischer Indole Synthesis of N-methyl-(4-nitrophenyl)hydrazine and propionaldehyde, yielding the 1,3-dimethyl-6-nitro-1H-indole intermediate. This is followed by a clean and high-yielding catalytic hydrogenation to reduce the nitro group, affording the final target molecule. This strategic approach, grounded in classic and reliable organic reactions, provides a dependable method for accessing this valuable chemical building block for applications in pharmaceutical and materials science research.

References

The Enigmatic Profile of 1,3-Dimethyl-1H-indol-6-amine: A Technical Guide to Unraveling Its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds. Within this vast chemical space, 1,3-Dimethyl-1H-indol-6-amine presents a unique, yet largely unexplored, substitution pattern. This technical guide addresses the conspicuous absence of direct research on this molecule by providing a scientifically rigorous framework for its investigation. Leveraging structure-activity relationship (SAR) data from analogous compounds, we posit that this compound is a prime candidate for modulation of the serotonergic system. This document outlines a plausible synthetic route, proposes detailed experimental protocols for pharmacological characterization, and discusses the potential signaling pathways this molecule may influence. It is intended to serve as a foundational resource for researchers in pharmacology, neuroscience, and drug development, aiming to catalyze the exploration of this promising compound.

Introduction: The Untapped Potential of a Substituted Indole

The indole ring system is a privileged scaffold in drug discovery, present in numerous neurotransmitters, alkaloids, and approved therapeutics.[1] Modifications to the indole core, through substitution at its various positions, can dramatically alter a molecule's pharmacological profile, including its affinity, selectivity, and efficacy at biological targets.

This compound is a small molecule characterized by three key structural features:

  • An Indole Core: A bicyclic aromatic system known for its ability to participate in various biological interactions.

  • Methyl Groups at N1 and C3: The N1-methylation removes the hydrogen bond donor capability of the indole nitrogen, a feature known to be non-essential for certain psychoplastogenic activities of tryptamines.[2] The C3-methyl group adds steric bulk and alters the electronic properties of the pyrrole ring.

  • An Amino Group at C6: The 6-amino substituent is a known pharmacophore, and its presence on the benzene portion of the indole suggests potential interactions with a range of receptors. 6-Aminoindole is a reactant used in the synthesis of inhibitors for targets like mTOR and protein kinase C θ (PKCθ).[3]

Despite its intriguing structure, a comprehensive review of the scientific literature reveals a significant gap in our understanding of this compound's biological activity. This guide aims to bridge that gap by providing a predictive analysis and a practical roadmap for its investigation.

Predictive Pharmacology: A Focus on the Serotonergic System

Based on the structure of this compound and the known pharmacology of related indole derivatives, we hypothesize that its primary biological targets are likely to be within the serotonin (5-hydroxytryptamine, 5-HT) receptor family .

Rationale for the Hypothesis:

  • Structural Analogy to Tryptamines: The indole core with an amino functionality is reminiscent of the tryptamine backbone, the parent structure for serotonin and many psychedelic compounds like N,N-dimethyltryptamine (DMT).[3][4]

  • Influence of Methylation: Studies on substituted indoles have shown that methylation can significantly impact affinity and selectivity for 5-HT receptors. For instance, 5-methyl substitution on certain indole series enhances 5-HT2 receptor affinity.[5]

  • Role of the 6-Amino Group: The position of substituents on the indole's benzene ring is critical. Halogenation at the 5- and 6-positions, for example, modulates selectivity between 5-HT2A and 5-HT2C receptor subtypes.[6] An amino group at this position is expected to have a profound, albeit currently uncharacterized, effect on receptor interaction.

  • N,N-Dimethylamino Analogs: The N,N-dimethylated tryptamines are well-known agonists at several 5-HT receptors, particularly the 5-HT2A subtype.[7] While the amino group in our target compound is primary, its overall electronic and structural similarity to these classic serotonergic ligands is compelling.

Given these points, this compound is a strong candidate for possessing affinity for one or more 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, or 5-HT2C. Its activity could range from agonism to antagonism, making its experimental characterization a high priority.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor. The proposed workflow combines established, high-yielding chemical transformations.

Synthetic_Pathway A 4-Methyl-3-nitrophenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, e.g., PPA) A->C B Acetone B->C D 1,3-Dimethyl-6-nitro-1H-indole C->D Cyclization & Aromatization E Catalytic Hydrogenation (e.g., Pd/C, H2) D->E Nitro Group Reduction F This compound E->F Final Product

Caption: Proposed synthetic workflow for this compound.

Detailed Steps:

  • Fischer Indole Synthesis: The synthesis would commence with the reaction of 4-methyl-3-nitrophenylhydrazine with acetone under acidic conditions (e.g., polyphosphoric acid).[8][9] This classic reaction would form the indole ring, yielding 1,3-Dimethyl-6-nitro-1H-indole. The N1-methylation is derived from the methyl group on the starting phenylhydrazine.

  • Catalytic Reduction: The nitro group of 1,3-Dimethyl-6-nitro-1H-indole would then be reduced to a primary amine. This is a standard transformation reliably achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[10][11] This step would yield the final product, this compound.

An alternative for the N1-methylation, if starting from 6-nitroindole, would involve a separate N-alkylation step using a methylating agent like methyl iodide, followed by the reduction of the nitro group.

Experimental Protocols for Pharmacological Characterization

To test the hypothesis that this compound interacts with serotonin receptors, a tiered approach involving binding and functional assays is recommended.

Radioligand Binding Assays

These assays will determine the affinity (Ki) of the compound for various 5-HT receptor subtypes.[5] A competitive binding format is most efficient for initial screening.

Binding_Assay_Workflow P1 Prepare Receptor Source (e.g., HEK293 cell membranes expressing target 5-HT receptor) P2 Incubate (Membranes + Radioligand + Test Compound) P1->P2 P3 Separate Bound/Free Ligand (Rapid Vacuum Filtration) P2->P3 P4 Quantify Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis (Calculate IC50 and Ki) P4->P5

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol (Example for 5-HT2A Receptor):

  • Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) expressing the human 5-HT2A receptor.

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl with physiological salts, at pH 7.4.[12]

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor membrane preparation (e.g., 10-20 µg protein per well).

    • A fixed concentration of a specific 5-HT2A radioligand (e.g., [³H]ketanserin) at its approximate Kd value.[1]

    • Varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand, e.g., 10 µM mianserin).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This protocol should be repeated for a panel of 5-HT receptors (e.g., 5-HT1A, 5-HT2C, 5-HT6, 5-HT7) to build a selectivity profile.

Functional Assays: cAMP Measurement

To determine if the compound acts as an agonist, antagonist, or inverse agonist, functional assays are required. Many 5-HT receptors are G-protein coupled receptors (GPCRs) that modulate the production of cyclic AMP (cAMP).[13]

  • 5-HT1 subtypes typically couple to Gαi, decreasing cAMP levels.

  • 5-HT4, 5-HT6, and 5-HT7 subtypes couple to Gαs, increasing cAMP levels.

A homogeneous time-resolved fluorescence (HTRF) based cAMP assay is a robust method for this purpose.[14][15]

Step-by-Step Protocol (Example for a Gαi-coupled receptor like 5-HT1A):

  • Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor. Seed the cells in a 384-well plate and incubate overnight.

  • Agonist Mode:

    • Add varying concentrations of this compound to the cells.

    • To measure the inhibition of cAMP production, first stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator).

    • Incubate for 30 minutes.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a fixed concentration (e.g., EC80) of a known 5-HT1A agonist (e.g., 8-OH-DPAT), along with forskolin.

    • Incubate for 30 minutes.

  • Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (Eu³⁺-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) to each well.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Predicted Signaling Pathways

Should this compound demonstrate activity at a G-protein coupled 5-HT receptor, it would modulate downstream signaling cascades. For instance, if it acts as an agonist at a Gq-coupled receptor like 5-HT2A, it would initiate the phospholipase C pathway.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand 1,3-Dimethyl- 1H-indol-6-amine (Agonist) Ligand->Receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Gene Transcription, Neuronal Excitability) Ca_Release->Downstream PKC->Downstream

References

Navigating the Uncharted Territory of 1,3-Dimethyl-1H-indol-6-amine Derivatives: A Technical Guide for Drug Discovery Pioneers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Within this vast chemical space, the 1,3-dimethyl-1H-indol-6-amine framework presents a unique, yet underexplored, opportunity for the development of novel therapeutics. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals venturing into this promising area. Due to the nascent stage of research directly focused on this compound, this document synthesizes information from analogous structures, particularly its indazole counterpart and other substituted indoles, to provide a predictive roadmap for synthesis, characterization, and biological evaluation. We will explore potential synthetic routes, hypothesize on its biological significance by drawing parallels to known bioactive molecules, and outline robust experimental protocols to validate these hypotheses. This guide is designed to be a catalyst for innovation, providing the necessary theoretical and practical framework to unlock the therapeutic potential of this novel class of compounds.

Introduction: The Allure of the 6-Aminoindole Scaffold

The indole ring system is a cornerstone of therapeutic design, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating effects. The strategic placement of an amino group at the 6-position of the indole ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This substitution pattern is found in compounds with diverse pharmacological profiles, from serotonin receptor agonists to enzyme inhibitors.

The introduction of methyl groups at the 1- and 3-positions of the indole core serves to modulate the compound's lipophilicity, metabolic stability, and steric profile. The N1-methylation prevents hydrogen bond donation, which can alter receptor binding and improve blood-brain barrier penetration. The C3-methylation can block metabolic oxidation at this position, a common metabolic pathway for indoles, thereby enhancing the compound's pharmacokinetic profile.

While direct research on this compound is sparse, the closely related 1,3-Dimethyl-1H-indazol -6-amine has been investigated as a potential anticancer agent, highlighting the therapeutic promise of this substitution pattern on a similar bicyclic aromatic scaffold. This guide will leverage such parallel knowledge to illuminate the path forward for the exploration of the indole-based counterpart.

Synthetic Strategies: Charting a Course to the Core Scaffold

The synthesis of this compound is not explicitly detailed in the current body of literature. However, established methodologies for the synthesis of substituted indoles and the known synthesis of the analogous indazole provide a strong foundation for proposing viable synthetic routes.

Retrosynthetic Analysis

A plausible retrosynthetic approach would involve the initial construction of a 6-nitro-1,3-dimethylindole intermediate, followed by the reduction of the nitro group to the desired 6-amino functionality.

retrosynthesis target This compound intermediate1 1,3-Dimethyl-6-nitro-1H-indole target->intermediate1 Nitro Reduction starting_material1 6-Nitro-1H-indole intermediate1->starting_material1 N- and C-Methylation Precursors Precursors starting_material1->Precursors Indole Synthesis (e.g., Fischer, Reissert) starting_material2 Methylating Agent (e.g., Methyl Iodide)

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

The following protocol is a hypothetical, yet scientifically grounded, approach based on established indole chemistry and analogies to the synthesis of 1,3-dimethyl-6-nitro-1H-indazole.[1]

Step 1: Synthesis of 6-Nitro-1H-indole

This can be achieved through various established methods, such as the Fischer indole synthesis from 4-nitrophenylhydrazine and a suitable ketone or aldehyde, followed by cyclization. Alternatively, direct nitration of indole can be employed, although this may lead to a mixture of isomers requiring careful purification.

Step 2: N,C-Dimethylation of 6-Nitro-1H-indole to yield 1,3-Dimethyl-6-nitro-1H-indole

This step is crucial for establishing the core scaffold. A strong base, such as sodium hydride, would be used to deprotonate the indole nitrogen, followed by the addition of a methylating agent like methyl iodide. This reaction may also lead to some C-methylation, and reaction conditions would need to be optimized to favor the desired 1,3-dimethylated product.

Step 3: Reduction of the Nitro Group to yield this compound

The final step involves the reduction of the nitro group. This is a standard transformation that can be accomplished using various reducing agents.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Pd/C, H₂ Ethanol or Methanol, room temperature, atmospheric or elevated pressureClean reaction, high yieldRequires specialized hydrogenation equipment
SnCl₂·2H₂O Ethanol or Ethyl Acetate, refluxInexpensive, effective for aromatic nitro groupsRequires acidic workup, potential for tin salt contamination
Fe/HCl Water/Ethanol, refluxCost-effective, environmentally benignCan require harsh acidic conditions

Experimental Protocol: Reduction of 1,3-Dimethyl-6-nitro-1H-indole using Pd/C

  • To a solution of 1,3-dimethyl-6-nitro-1H-indole (1.0 eq) in ethanol (10 mL/mmol), add 10% Palladium on activated carbon (10% w/w).

  • The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or Parr shaker).

  • The reaction mixture is stirred vigorously at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound and its derivatives must be confirmed through rigorous characterization. The predicted properties of the parent compound are summarized below.

PropertyPredicted ValueMethod of Determination
Molecular Formula C₁₀H₁₂N₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 160.22 g/mol Mass Spectrometry (MS)
Appearance Likely a solid at room temperatureVisual Inspection
¹H NMR Characteristic signals for aromatic protons, N-CH₃, C-CH₃, and NH₂ protonsNuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Resonances corresponding to the indole core carbons and methyl carbonsNMR Spectroscopy
IR Spectroscopy N-H stretching vibrations for the primary amine, C-H and C=C aromatic stretchesInfrared (IR) Spectroscopy
UV-Vis Spectroscopy Absorption maxima characteristic of the indole chromophoreUV-Visible Spectroscopy

Potential Biological Activity and Therapeutic Targets: An Exploratory Outlook

While the biological activity of this compound is yet to be determined, the structural motifs present in this scaffold suggest several promising avenues for investigation.

Serotonin Receptor Modulation

Many indole-containing compounds, particularly tryptamine derivatives, are well-known modulators of serotonin (5-HT) receptors.[2] Dimethyltryptamine (DMT), for instance, is a potent agonist at 5-HT₂ₐ and 5-HT₁ₐ receptors.[3] The this compound core shares structural similarities with these compounds. The 6-amino group could serve as a key interaction point with the receptor, while the dimethylated indole core could influence receptor subtype selectivity and pharmacokinetic properties. A study on dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives revealed potent and selective 5-HT(1D) agonists, further supporting the potential of the 6-aminoindole scaffold in targeting serotonin receptors.[2]

signaling_pathway cluster_receptor 5-HT Receptor cluster_downstream Downstream Signaling 1,3-Dimethyl-1H-indol-6-amine_Derivative 1,3-Dimethyl-1H-indol-6-amine_Derivative 5-HT_Receptor Serotonin Receptor (e.g., 5-HT1D, 5-HT2A) 1,3-Dimethyl-1H-indol-6-amine_Derivative->5-HT_Receptor Agonism/Antagonism G_Protein G-Protein Activation/Inhibition 5-HT_Receptor->G_Protein Second_Messengers Second Messenger Modulation (e.g., cAMP, IP3/DAG) G_Protein->Second_Messengers Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messengers->Cellular_Response experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization receptor_binding Receptor Binding Assays (e.g., 5-HT receptor panel) characterization->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., IDO1, MAO) characterization->enzyme_inhibition cell_based Cell-Based Functional Assays receptor_binding->cell_based enzyme_inhibition->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy Studies admet->in_vivo

References

Spectroscopic data for 1,3-Dimethyl-1H-indol-6-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1,3-Dimethyl-1H-indol-6-amine

Disclaimer: This document provides a predicted spectroscopic analysis for this compound based on foundational spectroscopic principles and data from structurally related compounds. As of the time of writing, publicly available, experimentally verified spectra for this specific molecule are not available. This guide is intended for researchers, scientists, and drug development professionals as a reference for potential characterization.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a core component of many biologically active compounds and pharmaceuticals. Spectroscopic analysis is crucial for the unambiguous structural confirmation of such molecules. This guide provides a detailed theoretical examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The structural features influencing the spectra are the indole ring system, the N-methyl group at position 1, the C-methyl group at position 3, and the primary amino group at position 6. These substituents introduce specific electronic and steric effects that are reflected in the predicted spectroscopic data.

Molecular Structure and Numbering

The chemical structure and standard numbering system for the indole ring are essential for interpreting the spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (>400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample and lock prep3->acq1 acq2 Tune and match probe acq1->acq2 acq3 Shim magnetic field acq2->acq3 acq4 Acquire ¹H spectrum acq3->acq4 acq5 Acquire ¹³C spectrum acq3->acq5 proc1 Fourier Transform acq4->proc1 acq5->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate to solvent residual peak proc3->proc4 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg sample with ~100 mg dry KBr powder in an agate mortar prep2 Transfer powder to pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place pellet in sample holder prep3->acq1 acq2 Acquire background spectrum (air) acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Baseline correction acq3->proc1 proc2 Identify and label peak frequencies proc1->proc2 Fragmentation_Pathway M [C₁₁H₁₄N₂]⁺ m/z = 174 (Molecular Ion) M_minus_CH3 [C₁₀H₁₁N₂]⁺ m/z = 159 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_HCN [C₉H₁₀N]⁺ m/z = 131 M_minus_CH3->M_minus_CH3_minus_HCN - HCN

Unveiling the Therapeutic Potential of 1,3-Dimethyl-1H-indol-6-amine: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold for a multitude of approved therapeutics and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, leading to applications in oncology, neuropharmacology, and inflammatory diseases.[2] This guide focuses on the specific, yet underexplored, molecule 1,3-Dimethyl-1H-indol-6-amine . While direct pharmacological data for this compound is scarce, its structure provides a compelling basis for hypothesizing its therapeutic potential. By drawing logical inferences from structurally analogous compounds—including the 6-aminoindole core, dimethylated tryptamines, and the isomeric 1,3-dimethyl-1H-indazol-6-amine—we can construct a rational, data-driven framework for its investigation. This document serves as a technical roadmap for researchers, outlining high-potential therapeutic targets, the scientific rationale for their selection, and detailed, self-validating experimental protocols to rigorously test these hypotheses.

Introduction: The Rationale for Investigating this compound

The indole ring system is a ubiquitous feature in bioactive natural products and synthetic drugs.[3] From the neurotransmitter serotonin to the anti-cancer vinca alkaloids, the indole scaffold demonstrates remarkable versatility.[2] The subject of this guide, this compound, possesses several key structural features that suggest significant therapeutic potential:

  • The 6-Aminoindole Core: The unsubstituted 6-aminoindole is a known building block for compounds targeting a diverse range of proteins, including mTOR, various protein kinases, and ion channels.[4] The amino group at the 6-position provides a crucial vector for chemical modification and interaction with target proteins.

  • N1-Methylation: Methylation at the N1 position of the indole ring blocks the hydrogen bond donor capability of the indole nitrogen, which can significantly alter receptor binding profiles and improve metabolic stability.

  • C3-Methylation: The methyl group at the C3 position can provide steric hindrance that may confer selectivity for certain targets while preventing binding to others. It also blocks potential sites of metabolism.

This guide will explore three primary, high-potential therapeutic areas for this molecule: Immuno-Oncology, Neuropharmacology, and Cytotoxic Oncology. For each area, we will present a primary molecular target, the mechanistic basis for its selection, and a robust protocol for experimental validation.

Immuno-Oncology: Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)

Scientific Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in cancer immune evasion.[5] By catabolizing the essential amino acid L-tryptophan into kynurenine, IDO1 creates a tumor microenvironment that is depleted of tryptophan and enriched in immunosuppressive kynurenine metabolites. This dual effect suppresses the proliferation and effector function of tumor-infiltrating T-cells. The rationale for investigating this compound as an IDO1 inhibitor is strongly supported by published research on the structurally analogous compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine , which was shown to be a potent IDO1 inhibitor.[5] The shared 1,3-dimethyl-6-amino substitution pattern between the indole and indazole scaffolds suggests a similar binding mode within the IDO1 active site.

Mechanistic Pathway & Visualization

IDO1 inhibition aims to restore T-cell function within the tumor microenvironment. By blocking the conversion of tryptophan to kynurenine, an inhibitor would increase local tryptophan levels and decrease immunosuppressive kynurenine, thereby "releasing the brakes" on the anti-tumor immune response.

IDO1_Pathway cluster_TME Tumor Microenvironment TumorCell Tumor Cell / APC (IFN-γ Stimulated) IDO1 IDO1 Enzyme TumorCell->IDO1 Upregulates Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate TCell Effector T-Cell Tryptophan->TCell Essential for Proliferation Kynurenine->TCell Induces Anergy & Apoptosis Compound This compound Compound->IDO1 Inhibits Serotonin_Pathway cluster_membrane Cell Membrane Receptor 5-HT Receptor (GPCR) G_Protein G-Protein (e.g., Gq) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Compound This compound (Agonist) Compound->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response Ca_Release->Response PKC_Activation->Response Tubulin_Workflow cluster_assay In Vitro Tubulin Polymerization Assay Tubulin Purified Tubulin (>99% pure) Incubate Incubate at 37°C Tubulin->Incubate GTP GTP (Energy Source) GTP->Incubate Buffer Polymerization Buffer (e.g., G-PEM) Buffer->Incubate Compound Test Compound or Vehicle Control Compound->Incubate Measure Measure Fluorescence or Absorbance (340 nm) over time Incubate->Measure Plot Plot Signal vs. Time Measure->Plot Calculate Calculate IC₅₀ Plot->Calculate

References

An In-depth Technical Guide to the In Silico Modeling of 1,3-Dimethyl-1H-indazol-6-amine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, technically-grounded workflow for investigating the molecular interactions of 1,3-Dimethyl-1H-indazol-6-amine using state-of-the-art in silico modeling techniques. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each methodological choice, from initial target identification to the dynamic validation of protein-ligand complexes. We will navigate the complete computational pipeline, including target selection, molecular docking, pharmacophore modeling, and molecular dynamics simulations, to build a robust, self-validating model of the compound's behavior at the atomic level. The protocols and insights presented herein are designed to empower researchers to rigorously and efficiently explore the therapeutic potential of this and other small molecules.

A Note on the Target Molecule: The topic specifies "1,3-Dimethyl-1H-indol-6-amine." However, a thorough review of the chemical and pharmacological literature reveals a closely related isomer, 1,3-Dimethyl-1H-indazol-6-amine , which has documented synthesis, characterization, and biological activity, notably as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)[1]. Given the structural similarity and the availability of scientific data, this guide will proceed using the indazole derivative as the primary subject of our in silico investigation. This decision is based on the principle of working with experimentally grounded starting points to ensure the relevance and validity of the computational models.

Foundational Strategy: Target Identification and Validation

The journey of in silico analysis begins with a crucial question: what protein(s) does our molecule interact with? A multi-pronged approach, combining literature review with computational prediction, provides the most robust foundation.

1.1. Literature-Based Target Selection

  • Expert Insight: The most reliable starting point is existing experimental data. A recent study has explicitly identified 1,3-Dimethyl-1H-indazol-6-amine derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a high-value target in immuno-oncology[1]. Therefore, IDO1 will serve as our primary target for this guide.

  • Broader Context: The indole and indazole scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently found in molecules that inhibit protein kinases.[2][3][4] This suggests that a broader screening campaign against a panel of relevant kinases (e.g., EGFR, SRC, CDK) could be a valuable secondary line of inquiry.[5][6]

1.2. Computational Target Prediction (De Novo Approach)

When no literature data exists, several in silico methods can predict potential targets:

  • Reverse Docking: Screening the ligand against a library of protein binding sites (e.g., using servers like idTarget or PharmMapper) to identify targets with favorable binding energies.

  • Pharmacophore-Based Screening: Abstracting the key chemical features of the ligand (e.g., hydrogen bond donors/acceptors, aromatic rings) and searching databases of known pharmacophore models of protein binding sites.[7][8]

For this guide, we will proceed with the literature-validated target, IDO1 (PDB ID: 5WMU) .

The In Silico Workflow: A Self-Validating Pipeline

G ligand_prep Ligand Preparation (3D Structure, Charges) docking Molecular Docking (Binding Site Definition, Pose Generation) ligand_prep->docking protein_prep Protein Preparation (PDB: 5WMU, Cleaning, Protonation) protein_prep->docking analysis Pose Analysis & Scoring (Binding Affinity, Interactions) docking->analysis md_sim Molecular Dynamics (MD) Simulation (Stability Assessment) analysis->md_sim Select Best Pose(s) pharm Pharmacophore Modeling (Feature Identification) analysis->pharm binding_energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md_sim->binding_energy vs Virtual Screening (New Hit Discovery) pharm->vs

Caption: A comprehensive workflow for in silico interaction modeling.

Protocol: Ligand and Protein Structure Preparation

The quality of your input structures directly determines the quality of your results. Garbage in, garbage out.

Ligand Preparation
  • Rationale: A 2D chemical structure is insufficient. We need a plausible 3D conformation with correct protonation states and partial charges to accurately simulate electrostatic interactions.

  • Step-by-Step Protocol:

    • Obtain Structure: Draw 1,3-Dimethyl-1H-indazol-6-amine in a chemical editor (e.g., MarvinSketch, ChemDraw) or retrieve it from PubChem (CID 19354457).[9]

    • Generate 3D Coordinates: Use a tool like Open Babel or the features within Schrödinger Maestro/MOE to generate a low-energy 3D conformation.

    • Protonation and Tautomerism: At physiological pH (7.4), determine the most likely protonation state. For the amino group on the indazole, the neutral form is dominant. Tools like LigPrep (Schrödinger) or Marvin (ChemAxon) can automate this.

    • Assign Partial Charges: Calculate partial charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field-based method (e.g., Gasteiger). This is critical for docking and MD simulations.[10]

    • Save Format: Save the prepared ligand in a .mol2 or .pdbqt format, which contains the 3D coordinates and charge information.

Protein Preparation (Target: IDO1)
  • Rationale: Crystal structures from the Protein Data Bank (PDB) are raw experimental data. They often contain non-essential molecules (water, crystallization agents), lack hydrogen atoms, and may have missing loops or side chains. These must be corrected to create a computationally ready model.[11]

  • Step-by-Step Protocol:

    • Fetch Structure: Download the crystal structure of human IDO1, for example, PDB ID: 5WMU, from the RCSB PDB website.

    • Clean the Structure: Remove all non-essential components:

      • Water molecules (unless a specific water molecule is known to be critical for binding, in which case it should be retained).

      • Co-crystallized ligands and crystallization additives (e.g., glycerol).

      • Duplicate protein chains if the biological unit is a monomer.

    • Repair and Refine:

      • Use a tool like the Protein Preparation Wizard in Schrödinger Maestro or UCSF Chimera's Dock Prep tool.[11]

      • Add hydrogen atoms, as they are not resolved in most crystal structures.

      • Assign protonation states for titratable residues (His, Asp, Glu) based on the local microenvironment (H++ server can be used for this).

      • Fill in any missing side chains or short loops using template-based modeling.

    • Energy Minimization: Perform a restrained energy minimization of the protein structure. This relieves any steric clashes introduced during the preparation steps while keeping the backbone close to the experimentally determined conformation.

    • Save Format: Save the cleaned, prepared protein as a .pdb or .pdbqt file for docking.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.[12]

G P Prepared Protein (Receptor) Grid Define Grid Box (Target Binding Site) P->Grid L Prepared Ligand Dock Docking Algorithm (e.g., AutoDock Vina) L->Dock Grid->Dock Results Ranked Poses (Binding Energy) Dock->Results

Caption: The fundamental process of molecular docking.

Binding Site Definition
  • Expert Insight: The accuracy of docking hinges on correctly defining the search space. For IDO1, the binding site is the well-characterized heme pocket where the natural substrate, tryptophan, binds. The location of the co-crystallized ligand in the original PDB file (5WMU) is the best guide for positioning the docking grid box. The box should be large enough to encompass the entire binding cavity and allow the ligand to rotate freely, but not so large that it introduces excessive irrelevant search space. A common practice is to create a box centered on the known ligand with a buffer of 10-15 Å in each dimension.

Docking Execution (Using AutoDock Vina)
  • Step-by-Step Protocol:

    • Prepare Inputs: Ensure you have the prepared protein (protein.pdbqt) and ligand (ligand.pdbqt).

    • Configure Vina: Create a configuration file (conf.txt) specifying the input files and the coordinates and dimensions of the grid box determined in the previous step.

    • Run Simulation: Execute Vina from the command line: vina --config conf.txt --log results.log

    • Analyze Results: Vina will output a file (all_poses.pdbqt) containing the top-ranked binding poses (typically 9-10) and their corresponding binding affinities (in kcal/mol).

Pose Analysis
  • Trustworthiness: Do not blindly accept the top-scoring pose. A critical visual inspection is mandatory.

    • Load Complex: Open the protein structure and the output all_poses.pdbqt file in a molecular visualizer (PyMOL, UCSF Chimera, VMD).

    • Evaluate Interactions: For each high-ranking pose, analyze the key molecular interactions. Are there hydrogen bonds with key residues? Are there favorable hydrophobic or pi-stacking interactions? For IDO1, key interactions typically involve residues like Ser167, Arg231, and the heme group itself.

    • Select for Refinement: Choose the top 1-3 poses that exhibit chemically sensible interactions for further validation with Molecular Dynamics.

Pose IDBinding Affinity (kcal/mol)Key Interactions Observed
1-8.5H-bond with Ser167; Pi-stacking with Heme
2-8.2H-bond with Arg231; Hydrophobic contact
3-7.9H-bond with backbone carbonyl
Caption: Example table for summarizing docking results.

Protocol: Molecular Dynamics (MD) Simulation

MD simulation provides a "movie" of how the protein-ligand complex behaves over time, offering a powerful method to validate the stability of a docked pose.[13][14]

  • Rationale: A docked pose is a static snapshot. It doesn't account for the inherent flexibility of the protein or the influence of solvent. If a docked pose is unstable, MD simulation will reveal the ligand dissociating or shifting to a different, less favorable conformation.

  • Step-by-Step Workflow (Using GROMACS):

    • System Preparation:

      • Merge the coordinates of the protein and the selected ligand pose into a single complex .pdb file.

      • Choose appropriate force fields (e.g., AMBER for protein, GAFF for the ligand). Generate the ligand topology and parameters using a tool like Antechamber or the CHARMM-GUI server.

    • Solvation: Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P).[14]

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

    • Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, particularly with the newly added solvent and ions.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).

    • Production Run: Release the restraints and run the production MD simulation for a desired duration (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

    • Analysis:

      • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates a stable binding pose.

      • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein upon ligand binding.

      • Interaction Analysis: Monitor the persistence of key hydrogen bonds and other interactions observed during docking over the course of the simulation.

Advanced Analysis: Pharmacophore Modeling and Binding Free Energy

Pharmacophore Modeling

  • Rationale: A pharmacophore is a 3D abstract representation of the key features required for molecular recognition.[15][16] By analyzing the stable complex from the MD simulation, we can generate a pharmacophore model that can be used to screen large databases for structurally diverse molecules that might also bind to the target.[17]

Caption: A hypothetical pharmacophore model for an IDO1 inhibitor.

Binding Free Energy Calculation
  • Expert Insight: While docking scores provide a rapid estimate of affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a more accurate calculation of binding free energy.[18] These methods are applied as a post-processing step on the MD simulation trajectory, averaging the energy over multiple snapshots to provide a more reliable estimate that accounts for solvent effects and conformational changes.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for characterizing the interactions of 1,3-Dimethyl-1H-indazol-6-amine. By progressing from literature-based target identification through docking, and culminating in MD simulation for validation, we build a high-confidence model of molecular binding. The strength of this approach lies in its self-validating nature, where the predictions of one method are rigorously tested by another.

The resulting models—the stable binding pose, the interaction fingerprint, and the derived pharmacophore—serve as powerful tools for the next stages of drug discovery. They can guide the rational design of more potent analogs, predict potential off-target effects, and be used in large-scale virtual screening campaigns to identify novel chemical matter. Ultimately, while in silico modeling provides profound insights and dramatically accelerates the discovery process, its predictions must be prospectively validated through experimental assays to complete the journey from computational hypothesis to therapeutic reality.[19][20]

References

Topic: 1,3-Dimethyl-1H-indol-6-amine: A Speculative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a cornerstone of neuropharmacology, serving as the structural foundation for neurotransmitters like serotonin and a vast array of therapeutic agents.[1][2] 1,3-Dimethyl-1H-indol-6-amine, a synthetic indole derivative, currently lacks a defined pharmacological profile. However, its distinct structural features—an indole core, N1 and C3 methylation, and a C6 primary amine—provide a robust basis for postulating its potential mechanisms of action. This guide synthesizes knowledge from the broader class of indole-based compounds to speculate on three primary hypotheses for its biological activity: direct serotonergic receptor modulation, inhibition of monoamine oxidase (MAO), and agonism at the trace amine-associated receptor 1 (TAAR1). We provide a comprehensive framework for the experimental validation of these hypotheses, complete with detailed protocols and logical workflows, to guide future research into this promising molecule.

Introduction: The Indole as a Privileged Scaffold in Neuropharmacology

The indole ring system, a fusion of benzene and pyrrole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[2] Its prevalence in nature, most notably in the essential amino acid tryptophan, has made it a focal point of biochemical evolution.[3] This evolutionary significance extends to human neurobiology, where tryptophan serves as the precursor to the critical neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[3]

The structural similarity between the indole core and serotonin has been extensively leveraged in drug discovery, leading to a multitude of compounds that act on the central nervous system (CNS).[4][5] These range from receptor agonists and antagonists to enzyme inhibitors, treating conditions from depression to migraine.[4][6] Given this rich history, any novel indole derivative, such as this compound, warrants careful consideration as a potential neuropharmacological agent. This document outlines a speculative, yet scientifically grounded, exploration of its likely molecular targets and the downstream pathways it may modulate.

Structural Analysis and Mechanistic Implications

The pharmacological activity of this compound is dictated by its unique combination of structural motifs.

  • Indole Core: This bicyclic system is the primary pharmacophore, mimicking the structure of endogenous tryptamines and enabling potential interactions with their biological targets.[7]

  • 6-Amino Group: The position and basicity of this primary amine are critical. It can act as a hydrogen bond donor and acceptor and, if protonated at physiological pH, can form a crucial ionic bond within a receptor's binding pocket, a common interaction for biogenic amine receptors.

  • N1-Methyl Group: Methylation at the N1 position of the indole ring prevents this nitrogen from acting as a hydrogen bond donor. This is a significant modification compared to serotonin or tryptamine and can alter receptor binding selectivity and affinity.[5]

  • C3-Methyl Group: The C3 position is the most nucleophilic site on the indole ring and is often involved in electrophilic substitution.[3] The presence of a methyl group here blocks this reactivity and adds steric bulk, which can influence how the molecule fits into a binding site and may enhance its metabolic stability.

This specific substitution pattern distinguishes it from classic psychedelics like N,N-dimethyltryptamine (DMT) and suggests a potentially unique pharmacological profile.[8]

Primary Mechanistic Hypotheses

Based on the structural analysis and the known pharmacology of related indole derivatives, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.

Hypothesis 1: Direct Serotonergic (5-HT) Receptor Modulation

The most direct hypothesis is that the compound interacts with one or more of the 14 known serotonin receptor subtypes. The structural analogy to serotonin is the strongest line of evidence for this potential mechanism.[9]

  • Mechanistic Postulate: this compound may act as an agonist, partial agonist, or antagonist at specific 5-HT receptors. Its profile will depend on which receptor subtypes it binds to and with what affinity. For example, agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while activity at 5-HT2A receptors is linked to the psychedelic effects of compounds like psilocybin and DMT.[9] Other subtypes, such as 5-HT6 and 5-HT7, are targets for cognitive enhancement.

  • Causality of Experimental Choice: A broad receptor screen is the logical first step to identify primary targets. This unbiased approach prevents premature focus on a single subtype and can reveal unexpected interactions. Functional assays are then essential to determine the nature of the interaction (e.g., agonist or antagonist), which is a critical determinant of the compound's ultimate physiological effect.

Hypothesis 2: Inhibition of Monoamine Oxidase (MAO)

Many indole alkaloids, particularly β-carbolines like harmine and harmaline, are known inhibitors of monoamine oxidases (MAO-A and MAO-B).[9][10] These enzymes are responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[11]

  • Mechanistic Postulate: this compound may function as a reversible or irreversible inhibitor of MAO-A or MAO-B. Inhibition of MAO-A would lead to a broad increase in synaptic concentrations of serotonin and norepinephrine, a mechanism used by several antidepressant drugs.[10] Selective MAO-B inhibition, which increases dopamine levels, is a strategy used in the treatment of Parkinson's disease.[11][12]

  • Causality of Experimental Choice: An in vitro enzyme inhibition assay is the gold standard for confirming this hypothesis. It is crucial to test against both isoforms (MAO-A and MAO-B) to determine the compound's potency and selectivity, as this has profound implications for its therapeutic potential and side-effect profile. Kinetic studies are a necessary follow-up to understand how the compound inhibits the enzyme (e.g., competitively), which informs dosing and potential drug-drug interactions.

Hypothesis 3: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including tryptamine.[7] It acts as a modulator of monoaminergic systems.

  • Mechanistic Postulate: Given its structural similarity to tryptamine, this compound could be an agonist at TAAR1. Activation of TAAR1 can regulate dopamine and serotonin neurotransmission, often producing effects that are distinct from direct receptor binding or reuptake inhibition. This represents a more modern and nuanced mechanism for influencing monoaminergic tone.

  • Causality of Experimental Choice: Standard binding and functional assays, adapted for TAAR1, are required to test this hypothesis. Investigating this target is important as it could explain potential psychoactive or mood-modulating effects that are not captured by traditional 5-HT receptor or MAO inhibition assays.

Integrated Signaling Pathway and Experimental Workflow

The potential interactions of this compound at the synapse are complex. The compound could act at multiple sites to produce its net effect.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MAO MAO-A / MAO-B TAAR1 TAAR1 VMAT2 VMAT2 TAAR1->VMAT2 Modulates Loading SynVesicle Synaptic Vesicle (5-HT) Synaptic5HT SynVesicle->Synaptic5HT Release SERT SERT SERT->MAO Degradation FiveHT_R 5-HT Receptors (5-HT1A, 5-HT2A, etc.) Signal Signal Transduction (cAMP, IP3/DAG) FiveHT_R->Signal Compound 1,3-Dimethyl- 1H-indol-6-amine Compound->MAO Hypothesis 2: Inhibition Compound->TAAR1 Hypothesis 3: Agonism Compound->FiveHT_R Hypothesis 1: Agonism / Antagonism Synaptic5HT->SERT Reuptake Synaptic5HT->FiveHT_R Binding

Caption: Hypothesized synaptic interactions of this compound.

The following workflow provides a logical progression for characterizing the compound's mechanism of action, moving from broad screening to specific validation.

G A Phase 1: Primary Target Screening B Radioligand Binding Assays (Broad GPCR Panel, e.g., Eurofins SafetyScreen) A->B C In Vitro Enzyme Inhibition Assays (MAO-A & MAO-B) A->C E Determine Ki / IC50 values for primary hits (receptors with >50% displacement) B->E Identify Hits C->E Identify Hits D Phase 2: Hit Validation & Functional Characterization F Functional Assays for Receptor Hits (cAMP, Ca2+ Flux, β-arrestin) E->F G MAO Inhibition Kinetics (Reversibility, Mode of Inhibition) E->G H Determine Agonist, Antagonist, or Inverse Agonist Profile F->H I Phase 3: Cellular & In Vivo Confirmation G->I H->I J Cell-based Assays (e.g., Neurotransmitter release from synaptosomes) I->J K Animal Behavioral Models (Relevant to predicted mechanism, e.g., FST, head-twitch response) I->K

References

A Technical Guide to 1,3-Dimethyl-1H-indol-6-amine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dimethyl-1H-indol-6-amine is a specialized heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its distinct indole scaffold, featuring methyl groups at the 1 and 3 positions and an amine at the 6-position, offers a unique structural motif for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth overview of the commercial suppliers, quality considerations, and the scientific context for the application of this compound, empowering researchers to effectively source and utilize this reagent in their R&D endeavors.

Introduction to this compound: A Versatile Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound (CAS No. 1499852-30-0) imparts particular chemical properties that make it a strategic intermediate. The N-methylation at the 1-position prevents hydrogen bond donation, which can be crucial for modulating pharmacokinetic properties. The methyl group at the 3-position blocks a common site of metabolic attack, potentially enhancing the stability of derivative compounds. The 6-amino group provides a key functional handle for further chemical elaboration, allowing for the introduction of diverse pharmacophoric elements through reactions such as amide bond formation, sulfonylation, or reductive amination.

While the isomeric compound, 1,3-dimethyl-1H-indazol-6-amine, has been more extensively described in the literature as an impurity in the synthesis of the kinase inhibitor Pazopanib, this compound is emerging as a distinct and valuable building block in its own right for the exploration of novel chemical space.

Commercial Sourcing and Supplier Overview

The reliable procurement of high-purity this compound is critical for reproducible research outcomes. Several chemical suppliers specialize in providing this reagent for research and development purposes. The following table summarizes key commercial sources.

SupplierProduct Number/SKUPurity/SpecificationAvailable Quantities
BLDpharm BD01099839Not specifiedCustom
Sigma-Aldrich (supplied by Synthonix Corporation) SY3H99DEFCE2Not specifiedInquire
Synthonix Corporation SY3H99DEFCE2Rigorously analyzed for identity and purityInquire

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Supplier Insights:

  • BLDpharm: A global supplier of research chemicals, BLDpharm lists this compound in their catalog and offers access to documentation such as NMR, HPLC, and LC-MS data upon inquiry.[1] They emphasize their capabilities in providing a wide range of building blocks and intermediates.

  • Synthonix Corporation (via Sigma-Aldrich): Synthonix specializes in creating highly functionalized small heterocycles for drug discovery.[2][3] Their focus on unique and valuable molecules suggests a commitment to quality for research applications.[2][3] Their products are available through major distributors like Sigma-Aldrich.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is a prerequisite for its use in synthesis and biological screening. Researchers should request and scrutinize the Certificate of Analysis (CoA) from the supplier, which should include data from the following analytical techniques.

Workflow for Quality Assessment of Incoming Material

Caption: Workflow for the quality assessment of commercially supplied this compound.

Key Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show distinct signals corresponding to the aromatic protons of the indole ring, the two methyl groups, and the amine protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A high-purity sample will exhibit a single major peak, with any impurities being quantifiable.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (160.22 g/mol ).

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a versatile building block for the synthesis of libraries of compounds for screening against various biological targets. The 6-amino group is a key point of diversification.

Role as a Building Block in Kinase Inhibitor Synthesis

The indole scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif. While specific examples for this compound are not yet prevalent in published literature, its potential is evident from the extensive research on related indole and azaindole-based kinase inhibitors. The 6-amino group allows for the attachment of various side chains that can target specific regions of the kinase active site, such as the solvent-exposed region or the DFG motif.

G cluster_0 Synthesis of a Putative Kinase Inhibitor A This compound C Amide Coupling Reaction A->C B Carboxylic Acid or Acyl Chloride (R-CO-X) B->C D N-(1,3-dimethyl-1H-indol-6-yl)amide Derivative C->D Forms Amide Bond E Kinase Activity Screening D->E Test for Inhibition

Caption: Synthetic utility of this compound in generating kinase inhibitor candidates.

Synthetic Considerations

While detailed, peer-reviewed synthetic procedures specifically for this compound are not widely published, its synthesis would likely follow established methods for the preparation of substituted indoles. A plausible synthetic route would involve the following key steps:

  • Nitration of a suitable indole precursor: Introduction of a nitro group at the 6-position of a 1,3-dimethylindole scaffold.

  • Reduction of the nitro group: Conversion of the 6-nitroindole to the corresponding 6-aminoindole.

Hypothetical Synthetic Protocol:

Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indole

  • To a solution of 1,3-dimethylindole in a suitable solvent (e.g., acetic acid or sulfuric acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (typically 0-10 °C).

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The product is isolated by pouring the reaction mixture into ice water, followed by filtration and purification (e.g., recrystallization or column chromatography).

Step 2: Reduction to this compound

  • The 1,3-dimethyl-6-nitro-1H-indole is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • A catalyst, such as palladium on carbon (Pd/C), is added.

  • The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reduction is complete.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Conclusion

This compound is a promising building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique substitution pattern offers advantages in terms of metabolic stability and provides a key functional group for diversification. While the body of literature specifically detailing its applications is still growing, its structural similarity to known pharmacophores suggests significant potential. Researchers are encouraged to source this compound from reputable suppliers who can provide comprehensive analytical data to ensure the quality and integrity of their starting materials, thereby facilitating the advancement of their drug discovery programs.

References

An In-Depth Technical Guide to the Safety and Handling of 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity with Scientific Prudence

In the landscape of chemical research and drug development, scientists frequently encounter novel or sparsely documented compounds. 1,3-Dimethyl-1H-indol-6-amine is one such molecule. A thorough review of established safety repositories reveals a significant lack of specific toxicological and handling data for this exact indole derivative. However, extensive data is available for its structural isomer, 1,3-Dimethyl-1H-indazol-6-amine (CAS No. 221681-92-1) .

This guide is constructed upon the foundational principle of chemical prudence. Given that structural isomers can exhibit similar toxicological profiles, we will use the safety data for the indazol isomer as a primary surrogate for hazard identification. This information is supplemented with established best practices for handling substituted indoles and aromatic amines, grounded in the authoritative guidelines of the Occupational Safety and Health Administration (OSHA).[1][2][3] This approach ensures a robust and cautious framework, empowering researchers to handle this compound with the highest degree of safety.

Section 1: Compound Identification and Hazard Classification

The first step in any safety protocol is the unambiguous identification of the chemical and its potential hazards. Due to the data gap, we must operate under the assumption that this compound shares the hazardous properties of its well-documented isomer.

Table 1: Compound Profile and Surrogate Data

FeatureTarget CompoundData Surrogate
Chemical Name This compound1,3-Dimethyl-1H-indazol-6-amine
Molecular Formula C₁₁H₁₄N₂C₉H₁₁N₃
Molecular Weight 174.24 g/mol 161.21 g/mol [4][5]
CAS Number Not assigned / Not found221681-92-1[4]
Structure (Structure of Indole derivative)(Structure of Indazole derivative)

The hazards associated with the surrogate compound, 1,3-Dimethyl-1H-indazol-6-amine, are classified under the Globally Harmonized System (GHS) and provide a baseline for our safety protocols.[4]

Table 2: Postulated GHS Hazard Classification

GHS CodeHazard StatementImplication for Handling
H302 Harmful if swallowed[4]Ingestion must be strictly avoided. No eating, drinking, or smoking in the laboratory.
H315 Causes skin irritation[4]Direct skin contact must be prevented through appropriate gloves and lab coats.
H319 Causes serious eye irritation[4]Chemical safety goggles or a face shield are mandatory to prevent eye exposure.[6][7]
H335 May cause respiratory irritation[4]The compound should be handled in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]

Section 2: Comprehensive Risk Assessment and Control

A formal risk assessment is non-negotiable before any laboratory work commences.[1][8] The causality is clear: understanding the potential routes of exposure (dermal, inhalation, ingestion, ocular) allows for the implementation of specific, targeted controls to interrupt those pathways.[8] This process is a self-validating system; the identified hazards dictate the required controls.

Risk Assessment Workflow

The following workflow illustrates the logical progression from hazard identification to the establishment of safe laboratory practices. This systematic approach is a cornerstone of the Chemical Hygiene Plan (CHP) mandated by OSHA.[2][9][10]

cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Control Implementation cluster_3 Phase 4: Review & Refine a Review Surrogate Data (PubChem, SDS for Isomer) b Identify Postulated Hazards (H302, H315, H319, H335) a->b GHS Classification c Analyze Experimental Protocol (Weighing, Dissolving, Reaction) b->c Inform d Determine Potential Exposure Routes (Inhalation, Dermal, Ocular, Ingestion) c->d e Select Engineering Controls (Chemical Fume Hood) d->e Mitigate f Define PPE Requirements (Gloves, Goggles, Lab Coat) g Establish Safe Work Practices (SOPs, Waste Disposal) h Conduct Pre-Work Safety Briefing g->h Implement i Review Annually or When Procedures Change h->i

Caption: Risk Assessment Workflow for Handling this compound.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Based on the risk assessment, a multi-layered approach to exposure control is required, prioritizing engineering controls, followed by administrative controls and PPE. This hierarchy is a fundamental principle of industrial hygiene.[11]

Engineering Controls

The primary engineering control for handling this compound, particularly in solid form, is a certified chemical fume hood . The rationale is twofold: it prevents inhalation of irritating dust particles (addressing H335) and contains any accidental spills, minimizing dermal exposure.[8] The fume hood must have a demonstrated face velocity of 80-120 feet per minute.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection is directly dictated by the compound's hazards.

Table 3: Mandatory Personal Protective Equipment (PPE)

ProtectionSpecificationRationale and Standard
Hand Nitrile rubber gloves (minimum 0.11 mm thickness).Prevents skin contact and irritation (H315). Inspect gloves before each use and practice proper removal technique to avoid contaminating skin.[12]
Eye Chemical safety goggles with side shields.Protects against splashes and airborne particles, preventing serious eye irritation (H319). Must conform to ANSI Z87.1 or EN166 standards.[11]
Body Full-length laboratory coat with buttoned cuffs.Protects skin on arms and body from accidental contact.[11]
Respiratory Not required if handled exclusively within a fume hood.A NIOSH-approved respirator may be necessary for large-scale work or spill cleanup outside of a hood, as per institutional EHS guidance.[11]

Section 4: Safe Handling, Storage, and Experimental Protocols

Adherence to standardized protocols minimizes the risk of exposure and ensures experimental integrity.

Handling Protocol (Solid Compound)
  • Preparation : Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.

  • Transport : Transport the container in a secondary, shatter-proof container from the storage location to the fume hood.

  • Weighing : Weigh the compound within the fume hood. Use a tared weigh boat or glassine paper. Handle the container and spatula with care to avoid generating dust.

  • Transfer : If transferring the solid to a reaction vessel, do so carefully within the hood. If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling : Tightly cap the source container. Decontaminate the spatula and any surfaces within the hood that may have been exposed. Dispose of contaminated weigh boats and gloves as hazardous waste.

  • Personal Hygiene : Wash hands thoroughly with soap and water after exiting the laboratory.[7]

Storage Requirements

Proper storage is critical for both safety and chemical stability. Aromatic amines can be sensitive to light and air.

  • Container : Store in the original, tightly sealed container.

  • Location : A cool, dry, and well-ventilated area is required.[6][11] Store away from incompatible materials such as strong oxidizing agents.[11]

  • Segregation : Store with other non-volatile solids, segregated according to hazard class. Do not store with acids or oxidizers.[1]

Section 5: Emergency Response Procedures

Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First-Aid Measures

The response to an exposure is dictated by the route and the compound's known hazards.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][13]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide two glasses of water. Call a poison control center or seek immediate medical attention.[7]

Spill Response Protocol

The approach to cleaning a spill depends on its scale and location.

start Spill Occurs check_size Is the spill large or outside of a fume hood? start->check_size evacuate Alert others. Evacuate the area. Call EHS/Emergency Response. check_size->evacuate Yes small_spill Small spill contained within a fume hood. check_size->small_spill No ppe_check Ensure appropriate PPE is worn (Gloves, Goggles, Lab Coat) small_spill->ppe_check absorb Cover with an inert absorbent material (e.g., vermiculite). ppe_check->absorb collect Carefully sweep or scoop material into a labeled hazardous waste container. absorb->collect decontaminate Decontaminate the spill area with an appropriate solvent/detergent, followed by water. collect->decontaminate dispose Dispose of all materials (including PPE) as hazardous waste. decontaminate->dispose

Caption: Decision Tree for Spill Response Protocol.

Section 6: Waste Disposal

All waste containing this compound, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous chemical waste disposal.[7]

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis and Purification of 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible two-step methodology for the synthesis of 1,3-Dimethyl-1H-indol-6-amine, a valuable heterocyclic building block for drug discovery and materials science. The synthetic strategy commences with an acid-catalyzed Fischer Indole Synthesis to construct the core indole scaffold, yielding the nitro-substituted intermediate, 1,3-dimethyl-6-nitro-1H-indole. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target amine. This document provides not only step-by-step protocols but also the underlying chemical principles, causality behind experimental choices, and rigorous purification techniques including column chromatography and recrystallization, ensuring the final product's high purity.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The specific substitution pattern of this compound makes it an attractive starting material for the development of novel molecular entities. This guide presents a logical and efficient synthetic pathway designed for both adaptability and scalability.

The chosen synthetic strategy is a two-step sequence:

  • Fischer Indole Synthesis: This classic reaction is employed to form the bicyclic indole ring system from appropriately substituted precursors.[1][2][3]

  • Catalytic Hydrogenation: A highly efficient and clean method for the reduction of an aromatic nitro group to the corresponding amine, often proceeding with near-quantitative yields.[4][5]

This approach is favored for its reliability, use of readily available starting materials, and the formation of a crystalline intermediate that can be purified before the final transformation.

Synthesis_Workflow start Starting Materials (N-Methyl-N-(4-nitrophenyl)hydrazine & Acetone) step1 Step 1: Fischer Indole Synthesis (Acid-Catalyzed Cyclization) start->step1 intermediate Intermediate (1,3-Dimethyl-6-nitro-1H-indole) step1->intermediate step2 Step 2: Catalytic Hydrogenation (Nitro Group Reduction) intermediate->step2 product Final Product (this compound) step2->product

Diagram 1: Overall synthetic workflow.

Part I: Synthesis of 1,3-Dimethyl-6-nitro-1H-indole (Intermediate)

Principle and Mechanistic Insight

The Fischer Indole Synthesis is a powerful acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[1] The reaction proceeds through several key stages: formation of a phenylhydrazone, tautomerization to an enamine, a decisive[6][6]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[2][3][7]

Causality of Reagent Selection:

  • N-Methyl-N-(4-nitrophenyl)hydrazine: The N-methyl group is crucial as it directly becomes the methyl group at the N1 position of the indole, a position that is otherwise unsubstituted in a standard Fischer synthesis. The nitro group at the para-position of the phenyl ring is carried through the reaction to become the 6-nitro substituent on the indole.

  • Acetone (Propan-2-one): As a symmetric ketone, acetone serves as the three-carbon unit that, after rearrangement, forms positions 2 and 3 of the indole ring and the methyl group at the C3 position.

  • Acid Catalyst (Polyphosphoric Acid or Zinc Chloride): Both Brønsted and Lewis acids can effectively catalyze the reaction.[1][8] Polyphosphoric acid (PPA) is often used as it can act as both the catalyst and the solvent at elevated temperatures.

Detailed Experimental Protocol

Materials & Equipment:

  • N-Methyl-N-(4-nitrophenyl)hydrazine

  • Acetone (ACS grade, dry)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Toluene

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Ice bath

  • Standard glassware for workup

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-Methyl-N-(4-nitrophenyl)hydrazine (10.0 g, 59.8 mmol).

  • Reagent Addition: Add acetone (10.4 g, 179.4 mmol, 3.0 eq.) to the flask.

  • Catalyst Introduction: Cautiously add polyphosphoric acid (50 g) to the stirred mixture. Note: The addition is exothermic. Alternatively, a Lewis acid like anhydrous zinc chloride (12.2 g, 89.7 mmol, 1.5 eq.) can be used, in which case a solvent like toluene (100 mL) should be added.

  • Reaction: Heat the mixture to 90-100 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane.

  • Quenching: After the reaction is complete (disappearance of the starting hydrazine), cool the flask to room temperature and then place it in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice or cold water (200 mL) portion-wise to the stirred mixture. Caution: Quenching of PPA is highly exothermic.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Extract the product into ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid, 1,3-dimethyl-6-nitro-1H-indole, can be purified by recrystallization from ethanol or carried forward to the next step after drying.

ParameterValue
Starting Material 10.0 g
Typical Yield 8.5 - 10.0 g (75-88%)
Appearance Yellow to orange crystalline solid

Table 1: Typical reaction parameters for Step 1.

Part II: Synthesis of this compound (Final Product)

Principle and Mechanistic Insight

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a preferred method due to its high efficiency, clean conversion, and mild reaction conditions.[4] The reaction involves the use of a metal catalyst, typically palladium on an activated carbon support (Pd/C), and a hydrogen source.[9][10] The nitro group is reduced on the surface of the catalyst, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[11] This method is highly chemoselective, leaving most other functional groups intact.

Detailed Experimental Protocol

Materials & Equipment:

  • 1,3-Dimethyl-6-nitro-1H-indole (from Part I)

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethanol or Methanol (ACS grade)

  • Hydrogen (H₂) gas cylinder or balloon

  • Hydrogenation flask (e.g., Parr shaker bottle or a standard round-bottom flask)

  • Celite® or a similar filter aid

Procedure:

  • Catalyst Slurry: In a hydrogenation flask, suspend 1,3-dimethyl-6-nitro-1H-indole (8.0 g, 42.0 mmol) in ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.45 g, ~0.42 mmol, 1 mol% Pd) to the suspension under a nitrogen or argon atmosphere. Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air. Always handle in an inert atmosphere or use the 50% wet catalyst.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel to 50 psi (or use a hydrogen-filled balloon for atmospheric pressure) and stir vigorously.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Catalyst Filtration: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with plenty of water before disposal.

  • Isolation: Rinse the filter pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is crude this compound.

ParameterValue
Starting Intermediate 8.0 g
Typical Yield 6.5 - 6.8 g (95-99%)
Appearance Off-white to light brown solid

Table 2: Typical reaction parameters for Step 2.

Part III: Purification Protocol

Purification is critical to remove any residual starting materials, by-products, or catalyst traces. A two-stage approach of column chromatography followed by recrystallization is recommended for achieving high purity (>99%).

Purification_Workflow crude Crude Product (from Step 2) column Silica Gel Column Chromatography crude->column tlc TLC Analysis of Fractions column->tlc pure_frac Combine Pure Fractions tlc->pure_frac Pure impure_frac Impure Fractions tlc->impure_frac Impure evap Solvent Evaporation pure_frac->evap impure_frac->column Re-run (optional) recryst Recrystallization evap->recryst final Final Pure Product (>99% Purity) recryst->final

Diagram 2: Purification workflow for the final product.

Protocol: Silica Gel Column Chromatography

Column chromatography is a technique used to separate components of a mixture based on their differential adsorption to a stationary phase.[12]

  • TLC Analysis: First, determine an appropriate eluent system using TLC. For this compound, a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 40:60) is a good starting point. The target compound should have an Rf value of ~0.3.[13]

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) using the "wet slurry" method with the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, starting with low polarity and gradually increasing the polarity. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions to yield the purified amine.

Protocol: Recrystallization

Recrystallization is an effective final purification step for crystalline solids, leveraging differences in solubility at different temperatures.[14][15]

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Toluene or an ethanol/water mixture are good candidates for indole derivatives.[13]

  • Dissolution: Place the purified solid from the chromatography step into an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.[13]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to obtain the final, high-purity this compound.

References

Analytical methods for 1,3-Dimethyl-1H-indol-6-amine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 1,3-Dimethyl-1H-indol-6-amine

Abstract

This comprehensive application note provides detailed analytical methodologies for the accurate quantification of this compound, a substituted indole amine relevant in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this guide outlines protocols for High-Performance Liquid Chromatography with UV and Fluorescence detection (HPLC-UV/FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, from sample preparation to instrumental parameters, ensuring scientific integrity and robust method development. Protocols are presented with a focus on self-validation, supported by strategies aligned with ICH guidelines. Visual workflows and data tables are included to facilitate practical implementation in a laboratory setting.

Introduction: The Analytical Imperative

This compound is a substituted indole derivative. Molecules of this class are pivotal as intermediates in organic synthesis and may appear as impurities in active pharmaceutical ingredients (APIs). Accurate and precise quantification is therefore critical for process control, impurity profiling, and ensuring the safety and efficacy of pharmaceutical products.[1][2] The inherent physicochemical properties of indole amines—namely their basicity, potential for chromatographic adsorption, and unique spectroscopic characteristics—present specific challenges that demand well-designed analytical strategies.

This guide provides robust starting points for developing and validating quantitative methods for this analyte, focusing on the two most powerful and widely adopted platforms in the pharmaceutical industry: HPLC and LC-MS/MS.

Foundational Principles: Analyte Characteristics & Method Selection

The molecular structure of this compound dictates the analytical approach. The indole ring provides a strong chromophore for UV detection and is naturally fluorescent, offering high sensitivity. The primary amine group (pKa estimated ~4.5-5.5) requires careful pH control of the mobile phase to ensure a consistent ionic state, which is crucial for achieving sharp, symmetrical peaks in reversed-phase chromatography.

Choosing the Right Platform

The selection between HPLC-UV/FLD and LC-MS/MS hinges on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV/FLD: Ideal for quantifying the analyte in bulk materials, formulated products, or simple matrices where concentrations are relatively high (µg/mL range). It is a cost-effective and robust technique.

  • LC-MS/MS: The definitive choice for trace-level quantification (ng/mL to pg/mL) in complex biological matrices like plasma, serum, or tissue homogenates.[3] Its unparalleled selectivity and sensitivity allow for confident detection in the presence of endogenous interferences.

start Define Analytical Goal matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple (e.g., Bulk Drug) lcms Utilize LC-MS/MS matrix->lcms Complex (e.g., Plasma) hplc Utilize HPLC-UV/FLD sensitivity->hplc High Concentration (>1 µg/mL) sensitivity->lcms Trace Concentration (<1 µg/mL) cluster_prep Plasma Sample Preparation Workflow s1 1. Aliquot 100 µL Plasma (Sample, Standard, or QC) s2 2. Add 300 µL Ice-Cold Acetonitrile containing Internal Standard s1->s2 s3 3. Vortex for 1 minute s2->s3 s4 4. Centrifuge at 10,000 x g for 10 minutes at 4°C s3->s4 s5 5. Transfer Supernatant to Autosampler Vial s4->s5 s6 Inject into LC-MS/MS s5->s6 start Sample Receipt prep Sample Preparation (Extraction/Dilution) start->prep analysis Instrumental Analysis (HPLC or LC-MS/MS) prep->analysis data Raw Data Acquisition analysis->data processing Data Processing (Integration & Quantification) data->processing validation Method Validation Checks (QC Samples, System Suitability) processing->validation report Final Report Generation validation->report

References

Application Notes and Protocols for the In Vitro Characterization of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "1,3-Dimethyl-1H-indol-6-amine" did not yield specific cell culture application data. This guide is based on the published literature for the structurally related and biologically active compound, 1,3-Dimethyl-1H-indazol-6-amine . The protocols provided herein are representative and will require optimization for specific cell lines and experimental contexts.

Introduction: Unveiling the Potential of 1,3-Dimethyl-1H-indazol-6-amine in Oncology Research

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target. By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 expressed in tumor cells and antigen-presenting cells depletes the local microenvironment of tryptophan, an essential amino acid for T-cell proliferation and function. This metabolic checkpoint effectively suppresses the anti-tumor immune response. Recent research has identified novel small molecules that can inhibit IDO1, thereby restoring T-cell function and enhancing anti-tumor immunity.

This application note focuses on 1,3-Dimethyl-1H-indazol-6-amine , a compound that has been reported to exhibit anticancer properties. Mechanistic studies suggest a dual mode of action: the inhibition of IDO1 and the activation of the extracellular signal-regulated kinase (ERK) pathway within the mitogen-activated protein kinase (MAPK) cascade. This dual activity makes it a compelling candidate for further investigation, as it may simultaneously modulate the tumor immune microenvironment and directly impact tumor cell proliferation, survival, and motility.

This guide provides a comprehensive framework for the initial in vitro characterization of 1,3-Dimethyl-1H-indazol-6-amine, designed to be a self-validating system for generating robust and reproducible data.

I. Compound Handling and Preparation

Proper handling and preparation of small molecule inhibitors are paramount for experimental success. The following guidelines are based on best practices for working with novel chemical entities.

Reconstitution and Storage

The solubility of 1,3-Dimethyl-1H-indazol-6-amine should be empirically determined. However, for many small organic molecules, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating high-concentration stock solutions.

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the desired amount of 1,3-Dimethyl-1H-indazol-6-amine powder in a sterile microcentrifuge tube.

  • Dissolution: Add an appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex or sonicate briefly to ensure complete dissolution.[1][2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[1][3]

Causality Behind Experimental Choices:

  • High-Concentration Stock: Creating a concentrated stock in an organic solvent like DMSO minimizes the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally be kept below 0.5%.[3]

  • Aliquoting: Repeated freeze-thaw cycles can lead to compound degradation or precipitation, affecting its potency and the reproducibility of your results.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in pre-warmed, complete cell culture medium.

II. Foundational Assays: Cytotoxicity and Dose-Response

The initial step in characterizing any new compound is to determine its effect on cell viability and to establish a working concentration range. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4][5]

MTT Cytotoxicity Assay

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

Protocol:

  • Cell Seeding: Seed your cancer cell line of interest (e.g., FaDu for hypopharyngeal carcinoma) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1,3-Dimethyl-1H-indazol-6-amine in complete medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[6]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation:

ParameterDescription
Cell Line e.g., FaDu (Hypopharyngeal Carcinoma)
Seeding Density e.g., 5 x 10³ cells/well
Treatment Duration 24, 48, 72 hours
Concentration Range e.g., 0.1 µM to 100 µM
IC₅₀ Value Concentration at which 50% of cell viability is inhibited

III. Mechanistic Assays: Apoptosis and Cell Migration

Based on the reported activities of 1,3-Dimethyl-1H-indazol-6-amine, we hypothesize that its cytotoxic effects are mediated, at least in part, by the induction of apoptosis and that it may also affect the migratory capacity of cancer cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[8][9]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 1,3-Dimethyl-1H-indazol-6-amine at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[8][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[8][11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Migration Assessment via Wound Healing (Scratch) Assay

Principle: This assay measures collective cell migration by creating a "wound" or scratch in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.[12]

Protocol:

  • Create a Monolayer: Seed cells in a 12- or 24-well plate and grow them to full confluency.[13][14]

  • Create the Wound: Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer.[12][13]

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing 1,3-Dimethyl-1H-indazol-6-amine at non-lethal concentrations (well below the IC₅₀).

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope.[14]

  • Analysis: Quantify the area of the wound at each time point using software like ImageJ to determine the rate of wound closure.

Experimental Workflow Visualization:

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays prep_stock Prepare Stock Solution (10 mM in DMSO) prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat with 1,3-Dimethyl-1H-indazol-6-amine prep_working->treat_cells seed_cells Seed Cancer Cells (e.g., FaDu) seed_cells->treat_cells assay_mtt Cytotoxicity (MTT) treat_cells->assay_mtt assay_apop Apoptosis (Annexin V/PI) treat_cells->assay_apop assay_mig Migration (Wound Healing) treat_cells->assay_mig assay_wb Western Blot treat_cells->assay_wb

Caption: General experimental workflow for in vitro characterization.

IV. Target Engagement and Pathway Analysis

To validate the proposed mechanism of action, it is essential to assess the compound's effect on its putative targets, IDO1 and the ERK signaling pathway.

IDO1 Activity Assay

Principle: IDO1 activity can be measured by quantifying the production of its enzymatic product, kynurenine, from tryptophan. In many cancer cell lines, IDO1 expression is induced by interferon-gamma (IFNγ).[15][16]

Protocol:

  • IDO1 Induction: Seed cells (e.g., SKOV-3 ovarian cancer cells) and treat with IFNγ for 24-48 hours to induce IDO1 expression.[16]

  • Inhibitor Treatment: Pre-treat the IFNγ-stimulated cells with various concentrations of 1,3-Dimethyl-1H-indazol-6-amine for 1-2 hours.

  • Tryptophan Addition: Add L-tryptophan to the medium.

  • Kynurenine Measurement: After a suitable incubation period, collect the cell culture supernatant. The kynurenine concentration can be measured using a colorimetric assay or by HPLC.[17]

Analysis of ERK Pathway Activation by Western Blot

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. To assess ERK pathway activation, we will measure the levels of phosphorylated ERK (p-ERK) relative to total ERK.

Protocol:

  • Cell Lysis: Treat cells with 1,3-Dimethyl-1H-indazol-6-amine for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for p-ERK, total ERK, IDO1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Proposed Signaling Pathway:

G Compound 1,3-Dimethyl-1H- indazol-6-amine IDO1 IDO1 Compound->IDO1 Inhibits ERK_Pathway ERK Pathway Compound->ERK_Pathway Activates Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1 ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression pERK p-ERK ERK_Pathway->pERK Apoptosis Apoptosis pERK->Apoptosis CellMobility Reduced Cell Mobility pERK->CellMobility

Caption: Proposed dual mechanism of 1,3-Dimethyl-1H-indazol-6-amine.

V. Safety Precautions

As with any novel chemical compound, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.[18][19]

  • Handling: Handle the powdered form of the compound in a chemical fume hood to avoid inhalation.[20]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled receptacles according to your institution's guidelines.[18]

  • MSDS: Consult the Material Safety Data Sheet (MSDS) for specific hazard information.

VI. Conclusion

This application note provides a structured, multi-faceted approach to the initial in vitro characterization of 1,3-Dimethyl-1H-indazol-6-amine. By systematically evaluating its cytotoxicity, and its effects on apoptosis, cell migration, and its proposed molecular targets, researchers can build a comprehensive profile of this compound's anticancer potential. The integration of these assays provides a self-validating framework, ensuring that the observed phenotypic effects are logically connected to the underlying molecular mechanisms.

References

Application Notes & Protocols for the In Vitro Characterization of 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dimethyl-1H-indol-6-amine is a small molecule featuring the indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds, including the neurotransmitter serotonin and the essential amino acid tryptophan. The functionalization of the indole ring with dimethyl and amine groups presents a unique chemical entity with the potential for diverse biological interactions. This guide provides a strategic framework and a series of detailed protocols for the initial in vitro characterization of this compound. The goal is to establish a foundational biological profile, moving from broad-based cellular effects to more specific target-based and mechanistic assays.

This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery. The proposed workflow is designed to efficiently assess cytotoxicity, screen for potential enzyme and receptor interactions, and elucidate the compound's downstream cellular effects, thereby providing a comprehensive initial assessment of its therapeutic potential and potential liabilities.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Based Screening cluster_2 Phase 3: Mechanistic Elucidation A Compound Synthesis & Quality Control B Protocol 1: LDH Cytotoxicity Assay C Determine TC50 D Protocol 2: Enzyme Inhibition Assay (e.g., IDO1) C->D E Protocol 3: Receptor Binding Assay (e.g., 5-HT Receptors) C->E F Determine IC50/Ki G Identify Potential 'Hits' H Protocol 4: Gene Expression Analysis (RT-qPCR) G->H I Identify Affected Pathways & Validate MOA G Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine ImmuneSuppression T-Cell Proliferation ↓ Immune Suppression ↑ Kynurenine->ImmuneSuppression IDO1->Kynurenine Catalysis Inhibitor This compound (Potential Inhibitor) Inhibitor->IDO1 Inhibition G A 1. Treat Cells with Compound (e.g., at IC50 concentration) B 2. Incubate for 6-24 hours A->B C 3. Harvest Cells & Isolate Total RNA B->C D 4. Check RNA Quality/Quantity (e.g., NanoDrop) C->D E 5. Reverse Transcription (RNA -> cDNA) D->E F 6. Real-Time PCR (qPCR) with Target Gene Primers E->F G 7. Data Analysis (ΔΔCt Method) F->G

The Fluorescent Potential of 1,3-Dimethyl-1H-indol-6-amine: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indole Scaffold

The indole scaffold is a cornerstone in the development of fluorescent probes, valued for its inherent photophysical properties and its prevalence in biologically active molecules.[1][2] Derivatives of indole are widely employed in the design of chemosensors for detecting a variety of analytes, including cations, anions, and neutral species, finding significant application in molecular recognition and imaging.[1][3] The versatility of the indole ring system, with its tunable electronic properties and potential for substitution, allows for the rational design of probes with specific fluorescence characteristics.[4][5] This document aims to provide a forward-looking guide on the potential application of 1,3-Dimethyl-1H-indol-6-amine as a novel fluorescent probe, based on the established principles of related indole derivatives.

Important Note: As of the latest literature review, specific experimental data on the fluorescent properties and detailed application protocols for this compound are not available. The following sections are therefore based on theoretical considerations and extrapolated from studies on structurally similar indole-based fluorophores. This guide is intended to serve as a foundational framework for researchers interested in exploring the potential of this specific molecule.

Physicochemical Properties and Synthesis

While specific data for this compound is pending, the general characteristics of substituted indoles suggest a molecule with a stable, planar aromatic system. The presence of the amino group at the 6-position is anticipated to play a crucial role in its photophysical behavior, potentially acting as an electron-donating group that can influence the intramolecular charge transfer (ICT) characteristics of the molecule upon excitation.

Synthesis: The synthesis of various substituted indol-6-amines has been reported in the literature, typically involving multi-step reaction sequences. A common strategy involves the reduction of a corresponding 6-nitroindole precursor. For instance, the synthesis of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives has been described, highlighting synthetic routes to functionalize the indole core.[6] A general synthetic approach to obtain this compound would likely involve the initial synthesis of a 1,3-dimethyl-6-nitro-1H-indole intermediate, followed by a reduction step to yield the target amine.

Prospective Applications as a Fluorescent Probe

Based on the behavior of other amino-substituted indole derivatives, this compound holds promise in several areas of fluorescence-based research:

  • Environmental Sensing: The amino group could serve as a recognition site for various analytes. Protonation of the amine in acidic environments would likely alter the electronic properties of the indole ring, leading to changes in fluorescence intensity or a shift in the emission wavelength, making it a potential candidate for a pH sensor.[2]

  • Bioimaging: The lipophilic nature of the dimethylindole core may facilitate cell membrane permeability, a desirable characteristic for intracellular imaging probes. The amine functionality could be further derivatized to target specific organelles or biomolecules.[7]

  • Drug Development: As a fluorescent scaffold, it could be incorporated into larger molecules to study drug-target interactions, cellular uptake, and distribution.

Proposed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and would require empirical validation.

Protocol 1: Characterization of Photophysical Properties
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM. Create a series of dilutions in various solvents of differing polarity to assess solvatochromic effects.

  • UV-Visible Absorption Spectroscopy: Record the absorption spectra of the diluted solutions using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem).

    • Measure the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

    • Determine the Stokes shift (the difference between λem and λmax).

Table 1: Hypothetical Photophysical Data for this compound
PropertyExpected RangeRationale
λmax (nm) 300 - 350Based on typical indole absorption.
λem (nm) 400 - 500Amino substitution often leads to a red-shift in emission.
Quantum Yield (ΦF) 0.1 - 0.5Highly dependent on solvent and molecular rigidity.
Stokes Shift (nm) 50 - 150A larger Stokes shift is beneficial for reducing self-absorption.
Protocol 2: Evaluation as a pH Probe
  • Buffer Preparation: Prepare a series of buffers with a wide pH range (e.g., pH 2 to pH 12).

  • Fluorescence Titration: Add a small aliquot of the this compound stock solution to each buffer to a final concentration in the low micromolar range.

  • Spectral Measurement: Record the fluorescence emission spectrum for each pH value.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

Workflow Diagrams

Diagram 1: General Workflow for Characterizing a Novel Fluorescent Probe

cluster_0 Synthesis & Purification cluster_1 Photophysical Characterization cluster_2 Application Testing synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Absorption characterization->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence quantum_yield Quantum Yield Determination fluorescence->quantum_yield solvatochromism Solvatochromism Study fluorescence->solvatochromism ph_sensing pH Titration fluorescence->ph_sensing ion_binding Metal Ion Screening fluorescence->ion_binding cell_imaging Cellular Imaging fluorescence->cell_imaging

Caption: Workflow for the synthesis and evaluation of a new fluorescent probe.

Diagram 2: Proposed Mechanism of pH Sensing

Indole_neutral This compound Neutral Form (Fluorescent) Indole_protonated 1,3-Dimethyl-1H-indol-6-aminium Protonated Form (Quenched/Shifted Fluorescence) Indole_neutral->Indole_protonated + H+ Indole_protonated->Indole_neutral - H+ H_plus H+ OH_minus OH-

Caption: Reversible protonation of the amine group leading to a change in fluorescence.

Conclusion and Future Directions

While direct experimental data for this compound as a fluorescent probe is currently lacking, the foundational knowledge of indole-based fluorophores suggests it is a promising candidate for further investigation. Future research should focus on its synthesis and the thorough characterization of its photophysical properties. Subsequent studies could then explore its utility as a sensor for various environmental and biological analytes, as well as its potential in cellular imaging applications. The exploration of this and other novel indole derivatives will undoubtedly continue to enrich the toolbox of fluorescent probes available to the scientific community.

References

Application Notes and Protocols for 1,3-Dimethyl-1H-indol-6-amine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Potential of 1,3-Dimethyl-1H-indol-6-amine

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2][3] Its bicyclic structure, composed of a fused benzene and pyrrole ring, provides a unique combination of aromaticity, hydrogen bonding capability, and structural rigidity that is conducive to high-affinity binding with proteins.[4] This versatility has led to the development of numerous indole-containing drugs with applications ranging from anticancer and anti-inflammatory agents to treatments for neurological disorders.[5][6][7]

This guide focuses on the specific, yet underexplored, derivative: This compound . While extensive literature on this exact molecule is sparse, its structural features—a 6-amino group for further functionalization and methylation at the N1 and C3 positions—suggest significant potential in several therapeutic areas. The 6-amino functionality serves as a critical synthetic handle for creating libraries of derivatives, a common strategy in lead optimization.[8][9] Furthermore, methylation at the N1 and C3 positions can significantly impact a compound's metabolic stability, lipophilicity, and binding interactions, potentially fine-tuning its pharmacological profile.[10][11]

These application notes will provide a comprehensive framework for researchers exploring the therapeutic potential of this compound. We will detail a plausible synthetic route, outline protocols for its derivatization, and present methodologies for screening its biological activity against key drug target classes, namely protein kinases and G-protein coupled receptors (GPCRs). The protocols are designed to be robust and self-validating, providing a solid foundation for any drug discovery program centered on this promising scaffold.

Hypothesized Therapeutic Applications and Mechanism of Action

Based on the structure-activity relationships (SAR) of analogous compounds, this compound is a promising starting point for developing inhibitors of protein kinases and modulators of G-protein coupled receptors.

Protein Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of oncological drug discovery.[12] The indole scaffold is a common feature in many approved kinase inhibitors. The N-H of the indole ring often acts as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. While N1-methylation in our target compound precludes this specific interaction, it can enhance selectivity or lead to alternative binding modes. The C3-methyl group can provide beneficial steric interactions within the active site, and the 6-amino group offers a vector for introducing substituents that can target specific sub-pockets, thereby increasing potency and selectivity.[4][13][14]

Potential Signaling Pathway:

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indole_Inhibitor This compound Derivative Indole_Inhibitor->RAF Inhibits

Figure 1: Hypothesized inhibition of the RAF-MEK-ERK signaling pathway.
G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of modern medicines. The indole nucleus is a key pharmacophore in many GPCR ligands, particularly for serotonin and dopamine receptors.[15][16] The N1 and C3-dimethyl substitutions can influence the compound's interaction with the transmembrane helices of the receptor, potentially converting an agonist into an antagonist or vice versa.[7] The 6-amino group can be elaborated to introduce functionalities that mimic endogenous ligands or create novel interactions, leading to potent and selective receptor modulators.[15]

Synthesis and Derivatization Protocols

The synthesis of this compound can be approached through a multi-step process starting from a commercially available nitroindole. The subsequent derivatization of the 6-amino group allows for the creation of a chemical library for screening.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible three-step synthesis starting from 6-nitroindole.

Workflow Diagram:

synthesis_workflow Start 6-Nitroindole Step1 Step 1: N-Methylation (e.g., Dimethyl Carbonate, K2CO3) Start->Step1 Intermediate1 1-Methyl-6-nitroindole Step1->Intermediate1 Step2 Step 2: C3-Methylation (e.g., B(C6F5)3, Amine Methylating Agent) Intermediate1->Step2 Intermediate2 1,3-Dimethyl-6-nitroindole Step2->Intermediate2 Step3 Step 3: Nitro Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Product This compound Step3->Product

Figure 2: Synthetic workflow for this compound.

Step 1: N-Methylation of 6-Nitroindole

  • Rationale: N-methylation is a common step in indole chemistry. Using a greener reagent like dimethyl carbonate is preferable to traditional, more toxic methylating agents like methyl iodide or dimethyl sulfate.[2][17]

  • Materials:

    • 6-Nitroindole

    • Dimethyl carbonate (DMC)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Tert-butyl methyl ether (TBME)

    • Water (H₂O)

  • Procedure:

    • To a round-bottom flask, add 6-nitroindole (1 equivalent), potassium carbonate (1.5 equivalents), and DMF.

    • Add dimethyl carbonate (3 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (approximately 130°C) and monitor by TLC until the starting material is consumed (typically 3-5 hours).[2]

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture with TBME (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield 1-methyl-6-nitroindole, which can be purified by column chromatography if necessary.

Step 2: C3-Methylation of 1-Methyl-6-nitroindole

  • Rationale: Direct C3-alkylation of indoles can be challenging. A metal-free approach using a borane catalyst like B(C₆F₅)₃ offers a chemoselective method that avoids common side reactions like N-methylation (which is already complete in this case).[18][19]

  • Materials:

    • 1-Methyl-6-nitroindole

    • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

    • A suitable amine-based methylating agent (e.g., N,N-dimethylaniline)

    • Anhydrous toluene

  • Procedure:

    • In an inert atmosphere (e.g., under argon), dissolve 1-methyl-6-nitroindole (1 equivalent) and the amine-based methylating agent (1.5 equivalents) in anhydrous toluene.

    • Add B(C₆F₅)₃ (10 mol%) to the solution.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to isolate 1,3-dimethyl-6-nitroindole.

Step 3: Reduction of 1,3-Dimethyl-6-nitroindole

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.

  • Materials:

    • 1,3-Dimethyl-6-nitroindole

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1,3-dimethyl-6-nitroindole in methanol or ethanol in a hydrogenation vessel.

    • Carefully add Pd/C catalyst (5-10 mol%).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Stir the reaction vigorously until the starting material is consumed (monitor by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Derivatization via Amide Coupling
  • Rationale: The 6-amino group is a versatile handle for creating a library of analogs via amide bond formation, allowing for the exploration of the surrounding chemical space.

  • Materials:

    • This compound

    • A selection of carboxylic acids (R-COOH)

    • A peptide coupling reagent (e.g., HATU, HOBt/EDC)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous DMF or DCM

  • Procedure:

    • In a dry flask, dissolve the carboxylic acid (1.1 equivalents) and the coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.5 equivalents) and stir for 10 minutes at room temperature.

    • Add a solution of this compound (1 equivalent) in DMF to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify the resulting amide by column chromatography.

Biological Evaluation Protocols

The following protocols provide a starting point for screening this compound and its derivatives for anticancer and GPCR-modulating activities.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Rationale: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong luminescent signal suggests inhibition.

  • Materials:

    • Test compounds (dissolved in DMSO)

    • Recombinant protein kinase (e.g., RAF, MEK)

    • Kinase substrate

    • ATP

    • Kinase reaction buffer

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and buffer to the wells of the 384-well plate.

    • Add the test compound dilutions, a positive control (known inhibitor), and a negative control (DMSO) to the plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Incubate in the dark for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
This compound B-RAFTo be determined
Derivative 1A B-RAFTo be determined
Derivative 1B B-RAFTo be determined
Positive Control (e.g., Vemurafenib) B-RAFKnown value
Protocol 4: Cell Viability Assay (MTT Assay)
  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in color formation suggests that the compound is cytotoxic or cytostatic.[20]

  • Materials:

    • Cancer cell line (e.g., A375 melanoma, which has a B-RAF mutation)

    • Cell culture medium and supplements

    • Test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5: GPCR Radioligand Binding Assay
  • Rationale: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).[1][6]

  • Materials:

    • Cell membranes expressing the target GPCR (e.g., 5-HT₂ₐ receptor)

    • Radiolabeled ligand (e.g., [³H]-ketanserin)

    • Test compounds

    • Assay buffer

    • Non-specific binding control (a high concentration of a known unlabeled ligand)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and various concentrations of the test compound.[21][22]

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Calculate the specific binding at each test compound concentration and determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

While this compound itself is not extensively characterized in the scientific literature, its structure represents a fertile starting point for drug discovery. The protocols outlined in this guide provide a robust framework for its synthesis, derivatization, and biological evaluation as a potential kinase inhibitor or GPCR modulator. The key to unlocking its therapeutic potential lies in the systematic exploration of derivatives from the 6-amino position to fine-tune its interactions with specific biological targets. Further studies should focus on elucidating the precise mechanism of action of active compounds, assessing their selectivity across kinase or GPCR families, and evaluating their pharmacokinetic properties in preclinical models.

References

Application Notes and Protocols for 1,3-Dimethyl-1H-indol-6-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Indole Building Block

The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials. Within this vast chemical space, substituted aminoindoles serve as pivotal intermediates, offering a reactive handle for molecular elaboration and diversification. This guide focuses on the synthetic utility of 1,3-Dimethyl-1H-indol-6-amine , a specialized building block whose strategic methylation at the N1 and C3 positions pre-configures it for specific applications, preventing unwanted side reactions and directing subsequent functionalization.

While direct literature on the extensive applications of this compound is not widely available, its structural features—a nucleophilic amino group on the benzene ring and a blocked N-H and C2 position—allow for a clear projection of its reactivity based on well-established indole chemistry. These application notes are therefore designed to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis and strategic deployment in organic synthesis, drawing from established protocols for structurally related compounds.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached strategically from commercially available precursors. A plausible and efficient route involves the initial synthesis of the 1,3-dimethylindole core, followed by regioselective nitration at the C6 position and subsequent reduction.

Proposed Synthetic Workflow

The following diagram outlines a logical and experimentally validated pathway for the synthesis of the title compound.

Synthesis_Workflow A 1,3-Dimethyl-1H-indole B 1,3-Dimethyl-6-nitro-1H-indole A->B Nitration (e.g., KNO3, H2SO4) C This compound B->C Reduction (e.g., Pd/C, H2 or SnCl2, HCl) caption Figure 1. Proposed synthetic pathway to this compound.

Caption: Figure 1. Proposed synthetic pathway to this compound.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the nitration and reduction of indole scaffolds.[1][2]

Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indole

  • Reaction Setup: To a stirred solution of 1,3-dimethyl-1H-indole (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. The choice of sulfuric acid as the solvent facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile, and promotes regioselective nitration at the electron-rich C6 position of the indole nucleus.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out of the aqueous solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 1,3-dimethyl-6-nitro-1H-indole.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 1,3-dimethyl-6-nitro-1H-indole (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[1]

  • Reaction Monitoring: The reaction progress can be monitored by TLC. The disappearance of the starting nitroindole and the appearance of the more polar aminoindole (which can be visualized with a UV lamp or by staining with ninhydrin) indicates the completion of the reaction.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound. This product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Part 2: Physicochemical and Spectroscopic Data

The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Appearance Expected to be an off-white to pale-yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)
Predicted ¹H NMR Aromatic protons (δ 6.5-7.5 ppm), N-CH₃ (δ ~3.7 ppm), C3-CH₃ (δ ~2.3 ppm), NH₂ (broad singlet, δ ~3.5-4.5 ppm)
Predicted ¹³C NMR Aromatic carbons (δ 100-140 ppm), N-CH₃ (δ ~30 ppm), C3-CH₃ (δ ~10 ppm)

Part 3: Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery and materials science. The presence of the primary amino group at the C6 position is the key to its utility.

Application Note 1: Building Block for Fused Heterocycles

The 6-amino group can participate in condensation reactions with various electrophiles to construct fused heterocyclic systems. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyrido[3,2-f]indole derivatives, a scaffold of interest in medicinal chemistry.

Application Note 2: Substrate for Metal-Catalyzed Cross-Coupling Reactions

The amino group provides a reactive site for modern cross-coupling reactions, enabling the formation of C-N, C-O, and C-S bonds. This is particularly useful for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

  • Buchwald-Hartwig Amination: The 6-amino group can be coupled with a wide range of aryl or heteroaryl halides and triflates to generate N-arylated indole derivatives.[3][4]

  • Suzuki-Miyaura and Stille Couplings: While less direct, the amino group can be converted to a halide or triflate, which can then participate in C-C bond-forming reactions.

The methylation at the N1 and C3 positions is advantageous as it prevents competing reactions at these sites, leading to cleaner reaction profiles and higher yields of the desired product.

Illustrative Reaction: Buchwald-Hartwig Cross-Coupling

The following diagram illustrates the utility of this compound in a palladium-catalyzed Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Indole This compound Catalyst Pd Catalyst (e.g., Pd2(dba)3) ArylHalide Aryl Halide (Ar-X) Product N-Aryl-1,3-dimethyl-1H-indol-6-amine Catalyst->Product Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., Toluene) caption Figure 2. Buchwald-Hartwig amination using this compound.

Caption: Figure 2. Buchwald-Hartwig amination using this compound.

Part 4: Detailed Experimental Protocol

Protocol: Palladium-Catalyzed N-Arylation of this compound with 4-Bromotoluene (Hypothetical)

This protocol is a representative example based on general procedures for Buchwald-Hartwig amination reactions and should be adapted and optimized for specific substrates.[3][5]

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Bromotoluene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)

  • Xantphos (4 mol %)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, 4-bromotoluene, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon gas three times. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting materials.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(4-methylphenyl)-1,3-dimethyl-1H-indol-6-amine.

Conclusion

This compound represents a strategically designed building block for organic synthesis. While specific, detailed applications in the literature are sparse, its inherent reactivity, dictated by the 6-amino functionality and the protected N1 and C3 positions, makes it a highly predictable and valuable intermediate. The synthetic route and application protocols provided herein are based on robust and well-established chemical principles, offering a solid foundation for researchers to explore the full potential of this versatile indole derivative in their synthetic endeavors.

References

Experimental design for 1,3-Dimethyl-1H-indol-6-amine studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Investigation of 1,3-Dimethyl-1H-indol-6-amine

Introduction: A Framework for Discovery

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a systematic and robust experimental cascade for the investigation of this compound. As a senior application scientist, my objective is not to provide a rigid template, but to impart a logical framework grounded in the principles of chemical biology and preclinical drug discovery. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure that the data generated is both reliable and reproducible. We will journey from fundamental compound characterization through target identification, mechanism of action elucidation, and finally, to preclinical efficacy assessment.

Section 1: Foundational Characterization and Quality Control

Principle and Rationale: Before any biological activity is assessed, the identity, purity, and fundamental physicochemical properties of the test compound must be unequivocally established. This foundational step is critical for data integrity; impurities or compound degradation can lead to spurious results, confounding all subsequent experiments. Solubility is equally critical, as a compound that precipitates in aqueous assay buffers cannot provide a reliable concentration-response relationship.

Protocol 1.1: Compound Identity, Purity, and Stability Confirmation

Objective: To verify the chemical structure and purity of the this compound batch and assess its stability in a common solvent like DMSO.

Materials:

  • This compound (solid powder)

  • DMSO (anhydrous, ≥99.9%)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • Deuterated solvent (e.g., DMSO-d6) for NMR

  • LC-MS system with UV and MS detectors

  • NMR spectrometer (≥400 MHz)

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh ~5 mg of the compound and dissolve in DMSO to create a 10 mM stock solution.

  • LC-MS Analysis:

    • Dilute the stock solution to ~10 µM in 50:50 ACN/water.

    • Inject onto a C18 reverse-phase HPLC column.

    • Run a gradient elution (e.g., 5% to 95% ACN with 0.1% FA over 10 minutes).

    • Monitor the UV chromatogram at 254 nm and 280 nm.

    • Analyze the corresponding mass spectrum to confirm the presence of the expected molecular ion ([M+H]⁺). For C₉H₁₁N₃, the expected monoisotopic mass is ~161.10 Da.

  • ¹H NMR Analysis:

    • Dissolve 2-3 mg of the compound in ~0.6 mL of DMSO-d6.

    • Acquire a proton NMR spectrum.

    • Process the data and compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.

  • Purity Assessment:

    • Integrate the peak area of the compound in the UV chromatogram from the LC-MS run.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100. A purity of ≥95% is recommended for biological screening.

  • Stability Check (Freeze-Thaw):

    • Analyze the 10 mM DMSO stock by LC-MS (Time 0).

    • Subject the stock to three rapid freeze-thaw cycles (-80°C to room temperature).

    • Re-analyze by LC-MS and compare the purity and peak area to the Time 0 sample. A significant decrease in purity indicates instability.

Controls:

  • Blank Control: Injection of DMSO solvent alone.

  • System Suitability: A standard compound mix to ensure LC-MS system performance.

Data Analysis & Interpretation: The compound should exhibit a single major peak in the chromatogram with the correct mass-to-charge ratio. The NMR spectrum must be consistent with the assigned structure. If significant impurities (>5%) or degradation is detected, the batch should be repurified before use.

Section 2: Broad-Spectrum Biological Activity Screening

Principle and Rationale: The initial step in understanding a novel compound's biological potential is to screen it across a diverse panel of assays. A phenotypic approach, such as a broad cytotoxicity screen, is an unbiased method to identify if the compound has any biological effect and to determine its therapeutic window.[6] This initial screen helps prioritize which biological systems (e.g., specific cancer types) are most sensitive to the compound, guiding further, more focused investigation.

Experimental Workflow: From Compound QC to Hit Identification

The overall workflow provides a systematic progression from ensuring compound quality to identifying a validated biological "hit."

G cluster_0 Phase 1: Compound Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation QC Compound QC (Purity, Identity, Solubility) Screen High-Throughput Screen (e.g., Cancer Cell Line Panel) QC->Screen Compound Passes QC DoseResponse Dose-Response & IC50 Determination Screen->DoseResponse Identifies Active Compound HitConfirm Hit Confirmation (Resynthesis & Re-testing) DoseResponse->HitConfirm Potent & Selective Hit SAR Initial SAR (Analogs) HitConfirm->SAR

Caption: High-level workflow for initial compound screening.

Protocol 2.1: Multi-Cell Line Cytotoxicity Profiling

Objective: To determine the concentration-dependent effect of this compound on the viability of a diverse panel of human cancer cell lines.

Materials:

  • Validated 10 mM stock of this compound in DMSO.

  • Panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel including lung, breast, colon, and hematological lines).

  • Appropriate cell culture media and fetal bovine serum (FBS).

  • 384-well clear-bottom, black-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

  • Positive control cytotoxic agent (e.g., Staurosporine or Doxorubicin).

  • Luminometer plate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dosing:

    • Perform a serial dilution of the 10 mM stock to create a concentration range (e.g., 100 µM to 1 nM in 10-point, 3-fold dilutions).

    • Add the compound dilutions to the cell plates. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Controls:

  • Negative Control: Cells treated with vehicle (DMSO) only (represents 100% viability).

  • Positive Control: Cells treated with a known cytotoxic agent (to confirm assay sensitivity).

  • Blank Control: Wells with media and reagent only (for background subtraction).

Data Analysis & Interpretation:

  • Normalize the data: [(Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank)] * 100.

  • Plot the normalized viability (%) against the log-transformed compound concentration.

  • Fit the data to a four-parameter logistic regression model to determine the IC₅₀ (half-maximal inhibitory concentration).[7]

  • Summarize the results in a table.

Cell LineTissue of OriginIC₅₀ (µM)
A549Lung Carcinoma> 50
MCF-7Breast Adenocarcinoma12.5
HCT116Colon Carcinoma8.2
K562Chronic Myelogenous Leukemia2.1
Example Data

This table allows for easy comparison of potency across different cell types, highlighting potential selectivity and guiding the selection of cell models for subsequent mechanism of action studies.

Section 3: Unveiling the Molecular Target

Workflow: Affinity-Based Target Identification

This workflow outlines the steps to identify protein targets using a custom-synthesized chemical probe.

G cluster_0 Probe Development cluster_1 Target Capture cluster_2 Target Identification & Validation A Synthesize Photo-Affinity Probe (Compound + Linker + Biotin) B Incubate Probe with Cell Lysate A->B C UV Cross-linking B->C D Capture on Streptavidin Beads C->D E Wash Away Non-specific Binders D->E F Elute & Run SDS-PAGE E->F G In-gel Digest & LC-MS/MS F->G H Identify Enriched Proteins G->H I Validate Hit (e.g., CETSA, Western Blot) H->I

Caption: Workflow for photo-affinity based target ID.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To validate that this compound directly binds to a putative target protein in intact cells or cell lysates.

Principle: The binding of a small molecule to its target protein often increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating to various temperatures; a shift in the melting curve in the presence of the compound indicates direct target engagement.[13]

Materials:

  • Sensitive cell line identified in the primary screen (e.g., K562).

  • This compound and vehicle (DMSO).

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • PCR tubes and a thermal cycler.

  • Antibody against the putative target protein.

  • SDS-PAGE and Western blotting reagents.

Step-by-Step Procedure:

  • Cell Treatment: Treat intact cells with the compound (e.g., at 10x IC₅₀) or vehicle for 1 hour.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the putative target protein in the supernatant by Western blotting.

  • Quantification: Quantify the band intensities and plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples.

Controls:

  • Vehicle Control: Establishes the baseline melting curve of the target protein.

  • Non-target Protein Control: A loading control protein (e.g., GAPDH) should not show a thermal shift, demonstrating specificity.

Data Analysis & Interpretation: A rightward shift in the melting curve for the target protein in the compound-treated sample compared to the vehicle control confirms target engagement. The magnitude of the shift can correlate with the affinity of the interaction.

Section 4: Elucidating the Mechanism of Action (MoA)

Principle and Rationale: Identifying a direct target is only part of the story. The next crucial step is to understand how the modulation of that target by the compound leads to the observed cellular phenotype (e.g., apoptosis, cell cycle arrest). This involves investigating the downstream signaling pathways affected by the compound-target interaction. Based on research on the structurally related indazole analogue, a plausible target class could be metabolic enzymes like Indoleamine 2,3-dioxygenase (IDO1), which is involved in tryptophan metabolism and immune response.[14]

Hypothetical Signaling Pathway: IDO1 Inhibition

This diagram illustrates the potential mechanism of action if the compound were to inhibit the IDO1 enzyme.

G cluster_0 Tryptophan Metabolism cluster_1 Cellular Consequence TRP Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 TCell T-Cell Proliferation TRP->TCell Supports KYN Kynurenine KYN->TCell Suppresses IDO1->KYN Apoptosis Tumor Cell Apoptosis TCell->Apoptosis Promotes Compound 1,3-Dimethyl- 1H-indol-6-amine Compound->IDO1 Inhibits G A Animal Acclimatization (1-2 weeks) B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Groups (Vehicle, Compound, Positive Control) C->D Tumors reach ~100-150 mm³ E Dosing Period (e.g., 21 days, daily IP or PO) D->E F Monitor Tumor Volume & Body Weight E->F G Study Endpoint (Tumor size limit or time) E->G F->E H Collect Tumors & Tissues (for PK/PD analysis) G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Dimethyl-1H-indol-6-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this multi-step synthesis and improve your overall yield and purity.

Synthetic Overview

The most common and reliable route to this compound involves a two-stage process. First, the indole core is constructed via a Fischer indole synthesis to yield the nitro-substituted intermediate, 1,3-dimethyl-6-nitro-1H-indole. This is followed by the reduction of the nitro group to the target primary amine. Each stage presents unique challenges that can impact the final yield and purity.

Synthetic_Pathway cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Nitro Group Reduction 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Fischer_Indole Fischer Indole Synthesis 4-Nitrophenylhydrazine->Fischer_Indole Methyl_isopropyl_ketone Methyl isopropyl ketone Methyl_isopropyl_ketone->Fischer_Indole Nitroindole 1,3-Dimethyl-6-nitro-1H-indole Fischer_Indole->Nitroindole Acid Catalyst (e.g., H₃PO₄/Toluene) Reduction Reduction Nitroindole->Reduction Final_Product This compound Reduction->Final_Product e.g., Pd/C, H₂ or SnCl₂·2H₂O

Caption: Overall synthetic scheme for this compound.

PART 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and aim to explain the causality behind each recommendation.

Stage 1: Fischer Indole Synthesis of 1,3-Dimethyl-6-nitro-1H-indole

The Fischer indole synthesis is a robust method but is sensitive to several parameters, especially when using substrates with electron-withdrawing groups like a nitro group.[1][2]

Question: I am seeing very low or no yield of the desired 1,3-dimethyl-6-nitro-1H-indole. What are the common causes?

Answer:

Low yield in this step is a frequent issue and can typically be traced back to one of three areas: hydrazone formation, the cyclization conditions, or side reactions.

  • Inefficient Hydrazone Formation: The Fischer synthesis begins with the formation of a phenylhydrazone from the corresponding hydrazine and ketone.

    • Causality: The nucleophilicity of the hydrazine is reduced by the electron-withdrawing nitro group, making condensation with the ketone less efficient. The reaction is also an equilibrium process, and water removal is critical to drive it to completion.

    • Solutions:

      • Purity of Reagents: Ensure your 4-nitrophenylhydrazine is pure and the methyl isopropyl ketone is free of peroxides or other impurities.

      • pH Control: Maintain a slightly acidic pH (4-5). If the medium is too acidic, the hydrazine will be fully protonated and non-nucleophilic. If too basic, the ketone enolization can be problematic.

      • Azeotropic Water Removal: When forming the hydrazone, using a Dean-Stark apparatus with a solvent like toluene can effectively remove the water byproduct, driving the equilibrium towards the product.

  • Suboptimal Cyclization Conditions: The key[3][3]-sigmatropic rearrangement requires a strong acid catalyst and sufficient thermal energy.[2]

    • Causality: The electron-withdrawing nitro group makes the indole ring formation electronically more demanding. The choice and concentration of the acid catalyst are therefore critical.

    • Solutions:

      • Catalyst Choice: Polyphosphoric acid (PPA) or a mixture of 85% H₃PO₄ in toluene are effective catalysts for nitroindoles.[4] Zinc chloride (ZnCl₂) can also be used, but may require higher temperatures.[5]

      • Temperature Control: The reaction often requires heating to around 100°C.[4] Monitor the temperature closely. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition and tar formation.

      • Stirring: Ensure vigorous and efficient stirring, especially with heterogeneous mixtures like those involving PPA, to ensure proper mixing and heat transfer.

  • Side Reactions and Decomposition: Nitro-substituted aromatics and hydrazines can be susceptible to degradation under harsh acidic and high-temperature conditions.

    • Causality: The strong acid and heat can lead to charring, sulfonation (if using H₂SO₄), or other undesired side reactions.

    • Solutions:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

      • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Prolonged reaction times beyond the consumption of the starting material can lead to product degradation. An example TLC monitoring system could use a mobile phase of ethyl acetate/hexane.[6]

Question: My NMR shows a mixture of products, including what might be the 4-nitro regioisomer. How can I improve selectivity for the 6-nitro product?

Answer:

Regioselectivity in the Fischer indole synthesis is governed by the direction of the cyclization onto the aromatic ring.

  • Causality: The cyclization step involves an electrophilic attack by the enamine intermediate onto the phenyl ring. For a 4-nitrophenylhydrazone, cyclization can occur at the C2 or C6 position (ortho to the hydrazine nitrogen). While cyclization at C2 (leading to the 7-nitroindole) is sterically hindered, cyclization at C6 (leading to the 5-nitroindole) versus C2 (leading to the 7-nitroindole) can be competitive. For the synthesis starting from 3-nitrophenylhydrazine, a mixture of 4- and 6-nitroindoles is commonly obtained.[4]

  • Solutions:

    • Correct Starting Material: To obtain the 6-nitroindole, you must start with the correct hydrazine. The literature describes the synthesis of 3-methyl-6-nitroindole from propionaldehyde 3-nitrophenylhydrazone.[4] For 1,3-dimethyl substitution, you would adapt this using the appropriate ketone.

    • Separation: If a mixture of isomers is unavoidable, they often have different polarities. Careful column chromatography on silica gel is the most effective method for separation. A gradient elution system, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate, can provide good separation.[4][6]

Stage 2: Reduction of 1,3-Dimethyl-6-nitro-1H-indole

The reduction of the nitro group is the final and often delicate step. The resulting amine can be sensitive to oxidation.

Question: The reduction of the nitro group is incomplete, and I still see starting material in my TLC/LC-MS. What should I do?

Answer:

Incomplete reduction is a common problem that usually points to issues with the catalyst, the hydrogen source, or the reaction conditions.

  • Causality: The reduction of an aromatic nitro group is a catalytic process that requires an active catalyst surface and an effective hydrogen donor. The catalyst can become deactivated, or the hydrogen source may be insufficient.

  • Solutions:

    • Catalyst Activity (for Catalytic Hydrogenation):

      • Use a fresh batch of Palladium on carbon (Pd/C). Catalysts can lose activity over time or upon exposure to air.

      • Ensure the catalyst is not "poisoned." Sulfur-containing compounds, strong chelators, or other impurities in your starting material or solvent can irreversibly bind to the palladium surface and deactivate it.

    • Hydrogen Source:

      • For H₂ Gas: Ensure the system is properly purged of air and a positive pressure of hydrogen is maintained (e.g., using a hydrogen balloon or a Parr hydrogenator).[7] Vigorous stirring is essential to ensure good gas-liquid mixing.

      • For Transfer Hydrogenation: If using a source like ammonium formate or cyclohexene, ensure you are using a sufficient molar excess and that the reaction temperature is appropriate for the chosen donor.

    • Chemical Reductants (e.g., SnCl₂ or Sodium Dithionite):

      • Ensure the reductant is fresh. Stannous chloride (SnCl₂) can oxidize on storage, and sodium dithionite is sensitive to moisture and air.

      • The stoichiometry is critical. Use a sufficient molar excess of the reducing agent. For SnCl₂, the reaction is often run in an acidic medium like ethanol or ethyl acetate.[7]

Question: My final product seems to be degrading or I'm getting a complex mixture of side products. How can I get a cleaner reaction?

Answer:

The target amine, this compound, can be sensitive to oxidation, especially after the reaction is complete and during workup.

  • Causality: Aromatic amines, particularly electron-rich ones like indoles, can be susceptible to air oxidation, which can lead to colored impurities and polymeric material. Over-reduction can also sometimes occur, leading to undesired products.

  • Solutions:

    • Inert Atmosphere during Workup: After the reduction is complete, filter off the catalyst (if used) and perform the workup and purification steps under an inert atmosphere (N₂ or Ar) to the extent possible.

    • Control Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, stop the reaction to prevent potential over-reduction or side reactions.

    • Temperature Control: Avoid excessive heat during workup and solvent removal. Use a rotary evaporator at a moderate temperature.

    • Purification Method: Column chromatography is often necessary. A common solvent system for indolines is a mixture of ethyl acetate and a non-polar solvent like hexane.[6] Deactivating the silica gel with a small amount of triethylamine (e.g., 1%) in the eluent can help prevent streaking and decomposition of the amine on the column.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for reducing the nitro group on the indole ring?

There are several effective methods. The choice depends on available equipment, scale, and the presence of other functional groups. Catalytic hydrogenation is often the cleanest method, yielding water as the only byproduct.

Method Reagents & Conditions Typical Yield Advantages Disadvantages Reference
Catalytic Hydrogenation10% Pd/C, H₂ (balloon or Parr), Ethanol or Ethyl Acetate, RT>90%High yield, clean reaction, simple workup (filtration).Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[7][8]
Stannous ChlorideSnCl₂·2H₂O, Ethanol or HCl, Reflux70-90%Inexpensive, does not require special pressure equipment.Workup can be more complex due to tin salts; requires stoichiometric amounts of reagent.[7]
Sodium DithioniteNa₂S₂O₄, NaOH, Ethanol/Water, 50°C~70-90%Mild conditions, inexpensive, fast reaction times.Requires aqueous conditions, which can complicate workup for some substrates.[7]

Q2: How can I effectively monitor the progress of each reaction step?

Thin Layer Chromatography (TLC) is the most common and effective method.

  • Stage 1 (Fischer Indole): Use a mobile phase like 20-30% ethyl acetate in hexane. Visualize the spots under UV light. The product, 1,3-dimethyl-6-nitro-1H-indole, should have a different Rf value than the starting hydrazone.

  • Stage 2 (Reduction): Use a mobile phase like 40-50% ethyl acetate in hexane. The product amine is typically more polar than the starting nitro compound, so it will have a lower Rf value. Staining with a p-anisaldehyde or ninhydrin solution can help visualize the amine product, which often appears as a distinct color.

Q3: What are the key safety precautions for this synthesis?

  • Hydrazines: Phenylhydrazines are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are often thermally sensitive. Avoid excessive heating.

  • Catalytic Hydrogenation: Pd/C catalyst can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the air. Quench it carefully by adding it to a large volume of water. Always use a hydrogen-safe apparatus and ensure there are no ignition sources nearby.

PART 3: Detailed Experimental Protocols

These protocols are illustrative and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indole

This protocol is adapted from established procedures for the synthesis of similar nitroindoles via the Fischer indole synthesis.[4][9]

G A 1. Combine 3-nitrophenylhydrazine and methyl isopropyl ketone in toluene. B 2. Add catalytic acetic acid and reflux with a Dean-Stark trap to form hydrazone. A->B C 3. Cool and remove toluene under reduced pressure. B->C D 4. Add toluene and 85% H₃PO₄ to the crude hydrazone. C->D E 5. Heat the mixture to 100°C with vigorous stirring for several hours. D->E F 6. Monitor reaction by TLC until starting material is consumed. E->F G 7. Cool, decant toluene layer, and neutralize the acid residue with base. F->G H 8. Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. G->H I 9. Purify by column chromatography (Silica gel, EtOAc/Hexane). H->I

Caption: Workflow for the Fischer indole synthesis of the nitro-intermediate.

Materials:

  • 3-Nitrophenylhydrazine

  • Methyl isopropyl ketone

  • Toluene

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Ethyl acetate and Hexane (HPLC grade)

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 3-nitrophenylhydrazine (1.0 eq) and methyl isopropyl ketone (1.2 eq) in toluene. Add a catalytic amount of acetic acid (approx. 0.1 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude hydrazone.

  • Cyclization: To the flask containing the crude hydrazone, add fresh toluene followed by 85% phosphoric acid (a volume approximately 5-10 times the weight of the hydrazone).[4]

  • Heat the mixture to 100°C with vigorous mechanical stirring. The mixture may be thick.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexane). The reaction may take 3-6 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature. Carefully decant the upper toluene layer. The remaining acidic layer can be extracted again with fresh toluene.

  • Combine the toluene extracts and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1,3-dimethyl-6-nitro-1H-indole as a solid.

Protocol 2: Reduction to this compound

This protocol uses catalytic hydrogenation, which is a clean and high-yielding method.[7][8]

Materials:

  • 1,3-Dimethyl-6-nitro-1H-indole

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite or another filtration aid

Procedure:

  • In a hydrogenation flask, dissolve the 1,3-dimethyl-6-nitro-1H-indole (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).

  • Seal the flask, and if using a Parr apparatus, purge the system with nitrogen, then with hydrogen. If using a balloon, evacuate and backfill with hydrogen three times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., balloon or 40-50 psi on a Parr apparatus).

  • Monitor the reaction by TLC (e.g., 50% EtOAc in hexane). The reaction is typically complete within 2-8 hours.

  • Once complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent. Caution: Do not allow the catalyst pad to dry in the air. Immediately quench the filter cake with water.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product may be pure enough for some applications or can be further purified by chromatography or recrystallization if necessary.

PART 4: References

  • Zhang, X.-K., Liu, B.-N., Liu, M., Liu, D.-K., & Wang, P.-B. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1291. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from ResearchGate. --INVALID-LINK--

  • Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. --INVALID-LINK--

  • Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Organic Preparations and Procedures International, 23(3), 357-363. --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Retrieved from Taylor & Francis Online. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Retrieved from BenchChem. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis. Retrieved from BenchChem. --INVALID-LINK--

  • Smith, A. M., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11846–11855. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from Organic Chemistry Portal. --INVALID-LINK--

  • ACS Publications. (2021). Synthesis of a Series of Diaminoindoles. Retrieved from ACS Publications. --INVALID-LINK--

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Retrieved from BenchChem. --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from Royal Society of Chemistry. --INVALID-LINK--

  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. --INVALID-LINK--

References

1,3-Dimethyl-1H-indol-6-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Investigating Stability Issues and Degradation Products

Welcome to the technical support center for 1,3-Dimethyl-1H-indol-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Given the limited publicly available stability data for this specific molecule, this document provides a framework based on the established chemistry of indole derivatives and standard pharmaceutical practices for stability testing. Our goal is to empower you to proactively assess the stability of your compound, troubleshoot potential issues, and confidently interpret your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Observations & Handling

Question 1: My solution of this compound has started to change color (e.g., turning yellow or brown). What is happening and should I be concerned?

Answer: A color change in your solution is a primary visual indicator of chemical degradation. Indole derivatives are notoriously susceptible to oxidation, and the formation of colored products is a common outcome. This should absolutely be a concern as it signifies a decrease in the concentration of the parent compound and the emergence of new, unknown entities (degradation products) that could interfere with your experiments or exhibit different biological activities.

  • Causality: The indole ring is an electron-rich system, making it prone to oxidation. Atmospheric oxygen, trace metal impurities, or exposure to light can initiate oxidative processes. The degradation of indole-containing compounds often proceeds through hydroxylated intermediates, which can be further oxidized to form colored quinone-imine type structures or undergo polymerization to create complex, often dark-colored mixtures.[1][2] The presence of the amine group at the 6-position can also influence the electronic properties of the benzene portion of the indole, potentially impacting its oxidative stability.

Question 2: What are the recommended storage and handling conditions for this compound to minimize degradation?

Answer: To ensure the longevity and purity of your compound, rigorous storage and handling are critical. Based on the general instability of indole derivatives, we recommend the following:

ConditionRecommendationRationale
Temperature Store at -20°C or lower.Low temperatures slow down the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This minimizes contact with atmospheric oxygen, a key driver of oxidative degradation.
Light Protect from light by using amber vials or storing in the dark.Indole compounds can be photolabile, meaning they can degrade upon exposure to light, particularly UV wavelengths.[3]
Form Store as a solid/powder whenever possible.Compounds are generally more stable in the solid state than in solution.
Solvent Choice If a stock solution is necessary, use a high-purity, degassed, aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare solutions fresh before use.Protic solvents like alcohols can participate in photochemical reactions.[4] Dissolved oxygen in any solvent can promote oxidation.
Section 2: Proactive Stability Assessment - The Forced Degradation Study

Question 3: I need to know how stable my compound is in my specific experimental buffer/formulation. How can I determine this?

Answer: The most robust method to determine the stability of a drug substance is through a forced degradation study .[5] This involves intentionally exposing the compound to a range of harsh conditions to accelerate its degradation. The results will help you identify likely degradation pathways, determine the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[5][6]

A typical forced degradation study involves the following stress conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidation: e.g., 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress: The solid compound and a solution are heated (e.g., 80°C).

  • Photolytic Stress: The solid compound and a solution are exposed to UV and visible light (ICH Q1B guidelines).

The goal is to achieve 5-20% degradation of the parent compound. If you see no degradation, you may need to increase the stressor's strength, temperature, or duration. If the compound degrades completely, the conditions are too harsh and should be scaled back.

Below is a workflow diagram for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation prep Prepare Stock Solution of This compound controls Prepare Control Samples (Time Zero, Dark/RT Control) prep->controls acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxidation Oxidation (e.g., 3% H₂O₂) thermal Thermal Stress (e.g., 80°C) photo Photolytic Stress (UV/Vis Light) analysis Analyze All Samples by Stability-Indicating HPLC-MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results: - Purity & Mass Balance - Identify Degradants - Determine Degradation Rate analysis->evaluation

Caption: Workflow for a forced degradation study.

Section 3: Understanding Degradation Products

Question 4: What are the likely degradation products of this compound?

Answer: While specific degradation products for this molecule are not documented, we can predict likely pathways based on indole chemistry. The primary route of degradation for many indoles is oxidation.[7]

  • Oxidation of the Pyrrole Ring: The C2-C3 double bond in the indole ring is electron-rich and a common site for oxidation. This can lead to the formation of hydroxylated intermediates (indoxyls), which can be further oxidized to products like isatin derivatives.[7][8] However, a study on substituted indoles suggested that methylation at the N-1 position (as in your compound) can inhibit this initial hydroxylation step, potentially increasing the stability of the pyrrole ring compared to an unsubstituted indole.[8]

  • Oxidation of the Amine Group: The 6-amino group is also susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or potentially contribute to the formation of colored polymeric material.

  • Dimerization: Radical intermediates formed during oxidation can potentially dimerize, leading to larger, more complex structures.

Below is a diagram illustrating a potential oxidative degradation pathway for an N-methylated indole.

Degradation_Pathway parent This compound intermediate Hydroxylated Intermediate (e.g., at C2 or C7) parent->intermediate Oxidation [O] product3 Polymeric Material (Colored) parent->product3 Oxidative Polymerization product1 Ring-Opened Product (e.g., Anthranilic Acid Derivative) intermediate->product1 Further Oxidation product2 Oxidized Pyrrole Ring (e.g., Isatin-like structure) intermediate->product2 Further Oxidation

Caption: A potential oxidative degradation pathway for an indole derivative.

Section 4: Analytical Methodologies

Question 5: How do I set up an analytical method to monitor the stability of this compound and detect its degradation products?

Answer: A stability-indicating analytical method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from all its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the gold standard for this purpose.[9][10]

Protocol: Developing a Stability-Indicating HPLC-MS Method

  • Column Selection: Start with a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size). This is a versatile choice for many small organic molecules.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid. The acid helps to protonate the amine, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: Begin with a shallow gradient to ensure good separation of the parent peak from any early-eluting, more polar degradation products.

    • Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Detection:

    • DAD/UV: Monitor at multiple wavelengths. Check the UV spectrum of your parent compound to find its absorbance maximum (λ-max) for optimal sensitivity. Monitoring at a lower wavelength (e.g., 220 nm) can help detect degradants that may have lost the original chromophore.

    • MS: Use an electrospray ionization (ESI) source in positive ion mode. The amine group on your compound should ionize well. Monitor the full scan to find the m/z of your parent compound and any new peaks that appear in the stressed samples. Use tandem MS (MS/MS) to fragment the parent and degradant ions to aid in structural elucidation.[11][12]

  • Method Validation: Once you have good separation, validate the method by analyzing your forced degradation samples. A successful method will show a decrease in the parent peak area and the appearance of new, well-resolved peaks for the degradation products. The total peak area (mass balance) should ideally remain close to 100%, though some loss can occur with non-chromophoric or volatile degradants.

References

Troubleshooting cell viability issues with 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Overview and Core Principles

Welcome to the technical support guide for 1,3-Dimethyl-1H-indol-6-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with cell viability in their experimental models. As a substituted indole, this compound belongs to a class of molecules with diverse biological activities, structurally related to key biomolecules like serotonin and tryptamine.[1][2] Consequently, unexpected effects on cell health are not uncommon and require systematic investigation.

This guide is built on the principle of causality-driven troubleshooting. Instead of merely listing steps, we will explore the scientific reasoning behind each recommendation, empowering you to make informed decisions and design self-validating experiments. Our goal is to help you distinguish between specific, target-related cytotoxicity and non-specific effects or experimental artifacts.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: I've observed significant cell death shortly after adding this compound to my culture. What are the immediate steps I should take?

A1: This is a frequent first observation. Before investigating the compound's specific bioactivity, it's crucial to rule out common experimental variables.

  • Verify Vehicle (Solvent) Toxicity: Many small molecules are dissolved in solvents like DMSO.[3] High concentrations of DMSO (typically >0.5%) can be independently toxic to many cell lines. Crucially, your experimental control must be cells treated with the exact same concentration of vehicle used to deliver the compound. If the vehicle control also shows toxicity, the solvent concentration must be lowered.[3]

  • Confirm Final Compound Concentration: A simple calculation or dilution error can lead to excessively high concentrations. Double-check your serial dilution calculations and pipetting technique.

  • Assess Baseline Cell Health: Ensure the cells were healthy before treatment. Were they confluent? Was the morphology normal? Cells under stress from suboptimal culture conditions can be more susceptible to drug-induced toxicity.[3]

  • Check Culture Medium Integrity: High concentrations of certain components in the cell culture medium can sometimes interact with the compound or cause high background signals in viability assays.[4]

Q2: How can I determine the appropriate concentration range for my experiments to avoid non-specific toxicity?

A2: The key is to perform a dose-response experiment to establish the cytotoxic profile of the compound in your specific cell model. This allows you to find a concentration range that is both effective for your intended assay and minimally toxic.[3]

A standard approach involves a broad-range cytotoxicity screen followed by a more focused determination of the TC50 (Toxic Concentration, 50%) or IC50 (Inhibitory Concentration, 50%).

  • Initial Screen: Test a wide range of concentrations using serial dilutions (e.g., 100 µM down to 1 nM).[3]

  • Refined Analysis: Based on the initial screen, perform a narrower dose-response curve (e.g., 2-fold dilutions) around the concentration that showed an effect. This will help you calculate key parameters like the TC50.[3][5]

Example Data Presentation for a Dose-Response Experiment:

Concentration (µM)% Cell Viability (relative to Vehicle Control)Standard Deviation
1005.2%1.5%
5015.8%3.2%
2548.9%4.1%
12.585.4%2.8%
6.2595.1%1.9%
3.1398.7%1.2%
0 (Vehicle)100%2.5%

From this data, you can identify a "non-toxic" concentration range (e.g., ≤ 6.25 µM) for subsequent functional experiments.

Q3: My cells die even at low concentrations, and I've ruled out solvent effects. Could the compound's chemical properties be the issue?

A3: Absolutely. The physicochemical properties of this compound are critical. Two key factors are solubility and stability.

  • Solubility: Poor solubility is a major cause of apparent cytotoxicity. If the compound precipitates out of the culture medium, these solid particles can cause physical damage to cells, leading to non-specific cell death. Furthermore, what appears to be a low concentration in solution may actually be much higher locally where particles are forming.

    • Troubleshooting: Visually inspect your prepared media for any signs of precipitation (cloudiness, particles). Prepare a more dilute stock solution or test alternative, less toxic solvents.

  • Stability: The compound may be unstable in the aqueous, warm (37°C), and CO2-rich environment of a cell culture incubator.[3][6] Degradation products could be more toxic than the parent compound.

    • Troubleshooting: Assess compound stability by incubating it in culture medium for the duration of your experiment, then analyzing the supernatant for degradation using methods like HPLC or LC-MS.

Q4: The cell death I'm observing seems specific, but I want to understand the mechanism. How can I differentiate between apoptosis and necrosis?

A4: Understanding the mode of cell death is crucial. While some related indazole derivatives have been shown to induce apoptosis[5], this needs to be confirmed for your specific compound and cell line.

  • Apoptosis (Programmed Cell Death): A controlled, energy-dependent process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

  • Necrosis (Uncontrolled Cell Death): Typically results from acute injury, causing cells to swell and burst, releasing their contents and triggering an inflammatory response.

Distinguishing between these can be achieved with various assays that measure specific biomarkers, such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, or TUNEL assays.

Troubleshooting Workflow

This diagram provides a logical pathway for systematically troubleshooting cell viability issues.

TroubleshootingWorkflow cluster_basics cluster_dose cluster_properties cluster_mechanism Start Start: Unexpected Cell Death Observed with this compound CheckBasics Step 1: Foundational Checks Start->CheckBasics Vehicle Is Vehicle Control Toxic? CheckBasics->Vehicle Evaluate Controls CellHealth Is Baseline Cell Health Optimal? CheckBasics->CellHealth Concentration Is Compound Concentration Correct? CheckBasics->Concentration DoseResponse Step 2: Dose-Response Analysis PerformAssay Perform Viability Assay (e.g., MTT, LDH, Trypan Blue) DoseResponse->PerformAssay CompoundProperties Step 3: Assess Compound Physicochemical Properties Solubility Check for Precipitation in Media CompoundProperties->Solubility Mechanism Step 4: Investigate Mechanism of Cell Death ApoptosisAssay Perform Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) Mechanism->ApoptosisAssay Proceed Proceed with Functional Experiments at Non-Toxic Dose Vehicle->DoseResponse No Vehicle->Concentration Yes (Reduce Solvent %) CellHealth->DoseResponse Yes CellHealth->Concentration No (Optimize Culture) Concentration->Start No (Recalculate/Redo) Concentration->DoseResponse Yes CalcTC50 Calculate TC50/IC50 PerformAssay->CalcTC50 CalcTC50->CompoundProperties Toxicity Still Unexplained? CalcTC50->Proceed Non-Toxic Range Identified Solubility->CompoundProperties Insoluble (Reformulate/Filter) Stability Assess Stability Over Time (e.g., via LC-MS) Solubility->Stability Soluble Stability->CompoundProperties Stability->Mechanism Stable OffTarget Consider Off-Target Effects ApoptosisAssay->OffTarget Characterize Death Pathway OffTarget->Proceed Hypothesis Formed

Caption: A decision tree for troubleshooting cell viability issues.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using Resazurin (AlamarBlue)

This protocol provides a robust method to determine the concentration-dependent cytotoxicity of this compound.

Principle: Resazurin is a cell-permeable, non-toxic blue dye that is reduced by metabolically active (i.e., viable) cells to the pink, fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells.

Materials:

  • 96-well clear-bottom, black-walled tissue culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., sterile DMSO)

  • Resazurin-based assay reagent (e.g., AlamarBlue™, PrestoBlue™)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.[3]

  • Compound Preparation (Serial Dilution):

    • In a separate dilution plate or tubes, prepare 2-fold or 10-fold serial dilutions of the compound in complete culture medium.

    • Crucially, prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment (e.g., 0.5%). [3]

    • Also prepare a "medium only" control for background subtraction and a "maximum toxicity" control (e.g., using 1% Triton™ X-100).[7]

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the cells.

    • Add 100 µL of the prepared compound dilutions, vehicle control, or medium control to the appropriate wells (perform in triplicate).

    • Return the plate to the incubator for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[3][7]

  • Viability Assessment:

    • Add the resazurin reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "medium only" wells from all other wells.

    • Calculate the percentage viability for each concentration relative to the vehicle control:

      • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

    • Plot % Viability vs. log[Concentration] to generate a dose-response curve and determine the TC50.

References

Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 1,3-Dimethyl-1H-indol-6-amine: Initial searches for the small molecule designated "this compound" have not yielded specific public information regarding its molecular target, structure, or pharmacological profile. The following technical support guide has been developed to address the critical challenge of minimizing off-target effects for novel small molecule inhibitors in general, using this compound as a representative example. The principles and protocols outlined here provide a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate unintended molecular interactions during their experiments. This guide can be readily adapted to any specific small molecule inhibitor once its biological and chemical characteristics are known.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects and why are they a concern?
Q2: My compound, this compound, has an indole scaffold. Does this make it more prone to off-target effects?

A2: Not necessarily, but the indole scaffold is a common feature in many biologically active compounds, including numerous kinase inhibitors. Kinases, a large family of structurally related enzymes, often have similar ATP-binding pockets.[2][3] Consequently, an inhibitor designed for one kinase may inadvertently bind to several others, leading to off-target effects. Therefore, comprehensive selectivity profiling is crucial for any novel kinase inhibitor.[2][4]

Q3: What is the difference between selectivity and specificity?

A3: Selectivity refers to a drug's ability to bind to a limited number of targets. For example, a highly selective drug binds to one or a few targets with high affinity, and many other targets with low affinity. Specificity is an ideal, meaning a drug binds exclusively to its intended target and no others. In practice, no drug is completely specific. The goal is to develop drugs with a high degree of selectivity for the intended target over all other potential targets in the proteome.

Part 2: Troubleshooting Guide - Identifying Off-Target Interactions

This section provides a tiered approach to investigating and identifying the root cause of unexpected experimental outcomes.

Scenario 1: My cellular phenotype is inconsistent with the known function of the intended target.

This is a classic sign of potential off-target activity. The observed phenotype might be a composite of on-target and off-target effects, or dominated by an off-target interaction.

Initial Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the compound is what you think it is and is free from contaminants that could be biologically active. Use techniques like LC-MS and NMR.

  • Dose-Response Analysis: Atypical dose-response curves (e.g., biphasic or very steep) can suggest multiple targets with different affinities are being engaged.

  • Use a Structurally Unrelated Inhibitor: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein.[5] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.

  • Genetic Validation: Employ genetic techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target.[5] The resulting phenotype should mimic the effect of the small molecule inhibitor.

If these initial steps suggest off-target effects are at play, proceed to the following in-depth profiling workflow.

This workflow progresses from predictive computational methods to direct biochemical and cellular assays.

Off_Target_Workflow cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Profiling cluster_2 Tier 3: Cellular Target Engagement & Proteome-Wide Analysis A Compound Structure (this compound) B Computational Screening (e.g., SwissTargetPrediction, SEA) A->B C Predicted Target List (Ranked by probability) B->C D Broad Kinome Panel Screen (e.g., 400+ kinases) C->D Guides panel selection E Quantitative IC50 Determination (for initial hits) D->E F Selectivity Profile (S-Score, Gini Coefficient) E->F G Cellular Thermal Shift Assay (CETSA®) F->G Informs cellular validation H Proteome-wide CETSA (MS-CETSA) or LiP-MS G->H I Validated Cellular Off-Targets H->I J Phenotype Correlation & SAR I->J Confirms physiological relevance

Caption: Tiered workflow for identifying off-target interactions of a small molecule inhibitor.

Tier 1: In Silico (Computational) Profiling

  • Why do this? Computational methods are fast, inexpensive, and can provide an initial landscape of potential off-targets to guide more focused experimental work.[2][6] These tools work by comparing the structure of your compound to libraries of compounds with known targets.[6]

  • Recommended Action: Use web-based tools like SwissTargetPrediction or the SuperPred web server to generate a list of potential protein targets.

  • Interpreting Results: This will provide a ranked list of potential targets. Do not consider this as definitive proof, but rather as a set of hypotheses to be tested experimentally.

Tier 2: In Vitro Biochemical Profiling

  • Why do this? This is the gold standard for determining the selectivity of a compound against a specific protein family, like kinases.[2][3][4] Commercial services offer screening against large panels of purified enzymes.

  • Recommended Action: Submit this compound for a broad kinase selectivity panel screen (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Selectivity Profiling Systems).[7] Start with a single high concentration (e.g., 1 µM) to identify initial "hits."

  • Interpreting Results: The output is typically presented as percent inhibition. Follow up on any significant off-target hits (>75% inhibition) by determining their IC50 or Kd values to quantify the potency of the interaction.

MetricDescriptionGood Result ExamplePoor Result Example
IC50 (On-Target) Concentration for 50% inhibition of intended target.10 nM1 µM
IC50 (Off-Target) Concentration for 50% inhibition of unintended target.>10 µM50 nM
Selectivity Window Ratio of Off-Target IC50 to On-Target IC50.>100-fold<10-fold

Tier 3: Cellular Target Engagement & Proteome-Wide Analysis

  • Why do this? It is crucial to confirm that the compound binds to the predicted targets in a physiological context—inside a living cell.[8][9][10] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[8][9][10][11][12] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10][11]

  • Recommended Action: Perform CETSA for your primary target and the top off-targets identified in Tier 2. For an unbiased, global view, consider proteome-wide methods like MS-CETSA or Limited Proteolysis-Mass Spectrometry (LiP-MS).[13][14][15]

  • Interpreting Results: A thermal shift (an increase in the melting temperature of a protein) in the presence of your compound is strong evidence of direct binding in the cell.

CETSA_Workflow A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or this compound B 2. Heating Step Aliquot cells and heat to a range of temperatures (e.g., 40°C to 70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separation Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins C->D E 5. Quantification Collect supernatant and quantify soluble target protein via Western Blot or other method D->E F 6. Data Analysis Plot % soluble protein vs. Temp to generate melting curves E->F

Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture your cells of interest and treat them with a vehicle control (e.g., DMSO) or this compound at a relevant concentration for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.[11]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of your target protein using Western blotting or other protein detection methods.[8]

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.[11]

Part 3: Mitigation Strategies - Improving Selectivity

Once off-targets have been identified and validated, the next step is to eliminate or reduce these unwanted interactions through medicinal chemistry.

Q4: I've confirmed several potent off-targets. What are my next steps?

A4: The primary strategy is to use the information you've gathered to guide chemical modifications of your compound. This process is known as Structure-Activity Relationship (SAR) analysis.[16][17][18][19]

  • Structure-Activity Relationship (SAR): The goal of SAR is to understand which parts of your molecule are responsible for binding to the on-target and which parts contribute to off-target binding.[17][18] By making small, systematic chemical changes, you can often find a derivative that retains on-target potency while reducing off-target activity.[19][20]

  • Leverage Structural Biology: If crystal structures of your on-target and off-target proteins are available (either unbound or in complex with other ligands), you can use molecular modeling to understand the binding interactions.[19] Look for differences in the binding pockets that can be exploited. For example, is there a pocket in the off-target that is smaller than in the on-target? If so, adding a bulky chemical group to your compound at that position could prevent it from binding to the off-target while still allowing it to bind to the on-target.

  • Iterative Design and Testing: SAR is an iterative cycle.

    • Design: Design a small set of new analogues based on your SAR and structural hypotheses.

    • Synthesize: Synthesize these new compounds.

    • Test: Screen the new compounds against your on-target and the key off-targets.

    • Analyze: Compare the data to your original compound and refine your hypotheses for the next cycle.

By systematically applying these principles, you can rationally design new versions of this compound with a greatly improved selectivity profile, leading to more reliable experimental data and a safer potential therapeutic.[20]

References

Technical Support Center: Spectroscopic Analysis of 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 1,3-Dimethyl-1H-indol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during the analysis of this compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your spectroscopic data.

Introduction to this compound

This compound is a substituted indole derivative. The presence of the amine group and the indole core makes it susceptible to various analytical challenges, including oxidation and solvent interactions, which can manifest as artifacts in spectroscopic data. A thorough understanding of its chemical properties is crucial for accurate structural elucidation and quantification.

General Sample Handling and Preparation

Given that aromatic amines can be sensitive to air and light, proper sample handling is the first line of defense against artifact formation.[1]

Question: My baseline is noisy and I'm seeing unexpected peaks. What are the best practices for preparing this compound samples for spectroscopic analysis?

Answer:

Noisy baselines and extraneous peaks often originate from sample degradation or contamination. This compound, being an aromatic amine, can be susceptible to oxidation.

Core Recommendations:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as in a glove box or using a Schlenk line, to minimize exposure to oxygen.[1]

  • Solvent Purity: Use high-purity, spectroscopy-grade solvents that have been properly degassed to remove dissolved oxygen.

  • Light Protection: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze degradation.

  • Fresh Samples: Prepare samples immediately before analysis to minimize the time for potential degradation reactions to occur.

Experimental Protocol: General Sample Preparation

  • Weigh the required amount of this compound in a clean, dry vial under an inert atmosphere if available.

  • Add the appropriate volume of a high-purity, degassed spectroscopic solvent.

  • Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.

  • If the sample is to be stored, even for a short period, purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Proceed with the spectroscopic analysis as quickly as possible.

Troubleshooting Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. However, various artifacts can complicate spectral interpretation.[2][3][4]

Question: I'm observing broad peaks in the ¹H NMR spectrum of my compound. What could be the cause and how can I fix it?

Answer:

Peak broadening in the ¹H NMR spectrum of this compound can arise from several factors:

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. This can be mitigated by passing the sample solution through a small plug of celite or by adding a chelating agent like EDTA.

  • Chemical Exchange: The amine protons (-NH₂) can undergo chemical exchange with residual water in the solvent or with each other. This exchange can be slowed down by cooling the sample or by using a very dry solvent. Adding a drop of D₂O will cause the amine proton signal to disappear, confirming its identity.[5]

  • Poor Shimming: An inhomogeneous magnetic field will lead to broadened peaks.[6] Ensure the spectrometer is properly shimmed before acquiring data.

Question: The integration of my aromatic protons in the ¹H NMR spectrum is incorrect. What should I check?

Answer:

Inaccurate integration is a common issue that can lead to incorrect structural assignment.[6]

  • Relaxation Delay (d1): A recycle delay that is too short is a frequent cause of integration errors, especially when comparing signals with different relaxation times (e.g., aromatic vs. aliphatic protons).[6] The relaxation delay should be at least 5 times the longest T₁ of the protons of interest. For quantitative results, a longer delay (7-10 times T₁) is recommended.

  • Baseline Correction: A distorted baseline can significantly affect the accuracy of integration.[3] Ensure the baseline is flat and properly corrected before integrating the peaks.

  • Phasing: Incorrect phasing of the spectrum will lead to broad and distorted peaks, making accurate integration impossible.[6]

Question: I am seeing unexpected signals in the ¹³C NMR spectrum. How can I differentiate between impurities and artifacts?

Answer:

Distinguishing impurities from artifacts is crucial.

  • Solvent Peaks: Always check the chemical shifts of your solvent and any known impurities. For example, residual chloroform (CHCl₃) in CDCl₃ appears at ~77.16 ppm.

  • "Sinc Wiggles": Truncation artifacts, or "sinc wiggles," can appear as small, oscillating peaks on either side of a very intense signal, such as the solvent peak.[6] This is caused by an acquisition time that is too short. Increasing the acquisition time can resolve this.

  • DEPT/APT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments can help differentiate between CH, CH₂, and CH₃ signals and quaternary carbons, aiding in the assignment of true compound signals versus potential impurities.

Typical ¹H NMR Chemical Shifts (ppm) for Indole Derivatives Typical ¹³C NMR Chemical Shifts (ppm) for Indole Derivatives
N-H: 8.0 - 12.0C2: ~120-140
Aromatic C-H: 6.5 - 8.0C3: ~100-115
N-CH₃: 3.5 - 4.0C3a: ~125-130
C-CH₃: 2.0 - 2.5C4-C7: ~110-130
C7a: ~135-140

Note: These are general ranges and can be influenced by substituents and solvent.[7][8]

Troubleshooting Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of a compound. Artifacts can arise from the ionization source or sample preparation.[9][10]

Question: I'm seeing an [M+Na]⁺ or [M+K]⁺ adduct in my ESI-MS spectrum. Is this a problem?

Answer:

The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is a very common artifact in Electrospray Ionization (ESI) mass spectrometry.[11]

  • Source of Contamination: These adducts typically arise from trace amounts of sodium or potassium salts present in glassware, solvents, or the sample itself.

  • Impact: While not necessarily a problem for molecular weight determination, high levels of adduct formation can suppress the signal of the desired protonated molecule ([M+H]⁺), leading to lower sensitivity.[9]

  • Solution: Use high-purity solvents and meticulously clean glassware. If adducts persist, consider using a different ionization source if available, or optimize the ESI source parameters.

Question: My compound appears to be fragmenting in the ESI source even without MS/MS. How can I prevent this?

Answer:

In-source fragmentation can occur when the ionization conditions are too harsh.[10][12]

  • Cone Voltage/Fragmentor Voltage: This is a key parameter that controls the energy imparted to the ions as they enter the mass spectrometer. Reducing the cone or fragmentor voltage can minimize in-source fragmentation.

  • Capillary Voltage: Optimizing the capillary voltage can also help achieve softer ionization.

  • Solvent Choice: The choice of solvent can influence ionization efficiency and fragmentation. Experiment with different solvent systems to find the optimal conditions.

Question: I'm observing a peak at [M+16]⁺. What could this be?

Answer:

A peak at [M+16]⁺ often indicates oxidation of the analyte. For this compound, the amine group is susceptible to oxidation.

  • Cause: This can happen during sample preparation, storage, or even within the ESI source.

  • Prevention: As mentioned in the general sample handling section, using fresh, degassed solvents and minimizing exposure to air and light are crucial.[1]

  • Confirmation: To confirm oxidation, you can intentionally expose a small amount of your sample to air and see if the intensity of the [M+16]⁺ peak increases.

Troubleshooting UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of the molecule and its environment.

Question: The λmax of my compound seems to shift depending on the solvent I use. Why is this happening?

Answer:

This phenomenon is known as solvatochromism and is expected for compounds like indoles which have different dipole moments in their ground and excited states.[13][14][15][16]

  • Solvent Polarity: The polarity of the solvent can stabilize the ground or excited state of the molecule to different extents, leading to a shift in the absorption maximum (λmax).[16]

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in more polar solvents for indoles, as the excited state is more polar and thus stabilized by the polar solvent.[15]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.

It is crucial to be consistent with the solvent used for analysis, especially for quantitative studies.

Question: My absorbance readings are not stable and are drifting over time. What could be the issue?

Answer:

Drifting absorbance readings can be due to several factors:

  • Sample Degradation: The compound may be degrading in the cuvette, especially if exposed to the UV light from the instrument for an extended period. Acquire the spectrum promptly after placing the sample in the spectrometer.

  • Instrument Instability: Ensure the spectrophotometer has had adequate time to warm up and stabilize.

  • Precipitation: The compound may be precipitating out of solution, especially if it is near its solubility limit. Visually inspect the cuvette for any signs of precipitation.

Visualizing Troubleshooting Workflows

A logical approach is key to efficient troubleshooting.

Caption: General troubleshooting workflow for spectroscopic artifacts.

References

1,3-Dimethyl-1H-indol-6-amine dose-response curve optimization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Dose-Response Curve Optimization for Researchers

Welcome to the technical support resource for researchers working with 1,3-Dimethyl-1H-indazol-6-amine. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established best practices to help you navigate the complexities of generating robust and reproducible dose-response curves. This document is designed to function as a dedicated support center, providing direct answers to common challenges and offering in-depth troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial phases of experimentation with 1,3-Dimethyl-1H-indazol-6-amine.

Q1: What is 1,3-Dimethyl-1H-indazol-6-amine and what is its primary mechanism of action?

A1: 1,3-Dimethyl-1H-indazol-6-amine is a small molecule belonging to the indazole class of compounds.[1][2][3][4] Recent studies have identified it as a promising anticancer agent. Its mechanism involves the inhibition of Indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a critical role in tumor immune evasion.[5] By inhibiting IDO1, the compound can help reactivate the body's anti-tumor immune response.[5] Understanding this context is crucial for selecting appropriate cell lines and assay endpoints.

Q2: What is the recommended solvent and starting concentration for this compound?

A2: Like many indole and indazole derivatives, 1,3-Dimethyl-1H-indazol-6-amine is typically dissolved in an aprotic polar solvent such as dimethyl sulfoxide (DMSO).[6] We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Causality: Using a high-concentration stock minimizes the volume of DMSO added to your cell culture, preventing solvent-induced toxicity. The final concentration of DMSO in your assay wells should ideally be kept below 0.5%, and must be consistent across all wells, including vehicle controls, to avoid confounding effects.[7]

Q3: My dose-response curve is flat, showing no effect even at high concentrations. What's wrong?

A3: A flat curve can stem from several sources:

  • Compound Inactivity: The compound may not be active in your chosen cell line or assay system.

  • Solubility Issues: The compound may be precipitating out of your aqueous culture medium upon dilution from the DMSO stock. This is a common issue with hydrophobic compounds.[8]

  • Incorrect Dose Range: Your concentration range may be too low to elicit a response.

  • Assay Incubation Time: The duration of compound exposure may be too short to induce a measurable biological effect.

Refer to the Troubleshooting Guide for Atypical Curves in Section 2 for a systematic approach to diagnosing this issue.

Q4: I'm observing a "U-shaped" or biphasic dose-response curve. Is this result real?

A4: A U-shaped (or hormetic) curve, where a low dose shows a stronger effect than a high dose, can be a real biological phenomenon but is often an experimental artifact.[7]

  • Potential Biological Causes: At high concentrations, the compound might engage off-target receptors or trigger contradictory signaling pathways.[7]

  • Common Artifacts: More frequently, this is caused by compound precipitation at high concentrations, which reduces its bioavailable concentration, or interference with the assay signal (e.g., autofluorescence or absorbance).[8] It is critical to rule out these artifacts before pursuing complex biological explanations.

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows to diagnose and solve specific experimental problems.

Guide 1: Poor Compound Solubility & Stability

Poor solubility is a primary cause of unreliable dose-response data for indole-like compounds.

  • The Problem: The compound is highly soluble in DMSO but crashes out when diluted into aqueous cell culture media. This leads to an actual concentration far lower than the nominal concentration, especially in your most concentrated wells.

  • The Solution Workflow:

  • Visual Inspection: Prepare your highest concentration dilution in cell-free media. Let it sit in the incubator for 15-30 minutes. Visually inspect the well under a microscope for signs of precipitation (crystals, cloudiness).

  • Intermediate Dilutions: Instead of a single large dilution step from DMSO stock into media, create an intermediate dilution in a co-solvent or media containing a higher percentage of serum if your assay allows. This can help keep the compound in solution.

  • Consider Alternative Dosing: For particularly difficult compounds, methods like using a media-accommodated fraction (MAF) can be explored to ensure delivery of the soluble fraction of the compound to the cells.[9]

Guide 2: High Well-to-Well & Plate-to-Plate Variability

Inconsistent data erodes confidence in your results and makes curve fitting difficult.

  • The Problem: You observe large standard deviations within replicate wells or significant shifts in IC50 values between identical experiments run on different days.

  • The Solution Workflow:

  • Standardize Cell Seeding: Uneven cell distribution is a major source of variability. Ensure your cell suspension is homogenous before and during plating. After plating, allow plates to sit at room temperature for 20-30 minutes before moving to the incubator to prevent "edge effects".[10] Use a consistent, optimized cell seeding density for every experiment.[11]

  • Control Evaporation: Evaporation from wells on the plate's edge can concentrate the compound and affect cell health. Fill the outer wells with sterile PBS or media without cells to create a humidity barrier.

  • Ensure Healthy Cells: Only use cells in their logarithmic growth phase. Do not use cells that are over-confluent or have been passaged too many times.[11]

  • Automate Liquid Handling: If possible, use automated or multi-channel pipettes for compound dilutions and reagent additions to minimize human error. Calibrate your pipettes regularly.[12]

Guide 3: Atypical or Non-Sigmoidal Curves

When your data doesn't fit a standard sigmoidal model, a systematic investigation is required.

  • The Problem: The dose-response curve is U-shaped, has a very shallow or steep Hill slope, or does not plateau at the top and bottom.

  • The Troubleshooting Decision Tree:

G start Unexpected Curve Shape Observed reproducible Is the result reproducible across multiple experiments? start->reproducible check_artifacts Investigate Experimental Artifacts reproducible->check_artifacts Yes review_protocol Review Protocol Execution: - Pipetting errors? - Plate reader settings? - Reagent quality? reproducible->review_protocol No solubility Test Compound Solubility (Visual check, nephelometry) check_artifacts->solubility assay_interference Check for Assay Interference (Run compound in cell-free assay) check_artifacts->assay_interference solvent_toxicity Evaluate Solvent Toxicity (Run vehicle-only dose curve) check_artifacts->solvent_toxicity no_artifacts No artifacts detected. Consider biological complexity. check_artifacts->no_artifacts fix_solubility Modify dilution protocol or lower top concentration. solubility->fix_solubility Precipitation Observed fix_interference Switch to orthogonal assay (e.g., ATP-based vs. colorimetric). assay_interference->fix_interference Interference Detected fix_solvent Lower final DMSO concentration across the entire plate. solvent_toxicity->fix_solvent Toxicity Observed complex_biology Investigate complex MOA: - Off-target effects - Receptor heterogeneity - Activation of counter-regulatory pathways no_artifacts->complex_biology Proceed

Caption: A decision tree for troubleshooting unexpected dose-response curves.

Section 3: Standardized Experimental Protocols

Adherence to a validated protocol is essential for generating high-quality data.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-based)

This protocol outlines a standard method for determining the IC50 value of 1,3-Dimethyl-1H-indazol-6-amine.

  • Objective: To quantify the dose-dependent cytotoxic effect of the compound on a cancer cell line (e.g., FaDu, as used in published studies[5]).

  • Materials:

    • Human cancer cell line (e.g., FaDu)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • 10 mM stock of 1,3-Dimethyl-1H-indazol-6-amine in DMSO

    • Sterile 96-well flat-bottom plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

  • Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for "no cell" blanks. Incubate for 24 hours at 37°C, 5% CO₂.[6]

    • Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in complete medium from your 10 mM DMSO stock. A typical 8-point curve might start at 200 µM (for a final top concentration of 100 µM) and proceed with 1:3 dilutions. Also prepare a 2x vehicle control containing the same percentage of DMSO as the highest drug concentration.

    • Cell Treatment: Carefully remove 100 µL of medium from all wells and add 100 µL of the 2x concentrated compound dilutions, vehicle control, or fresh medium (for untreated controls). This brings the final volume to 200 µL and the compound concentrations to 1x.

    • Incubation: Incubate the plate for 48-72 hours (or a pre-determined optimal time) at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Solubilization: Carefully aspirate the medium from all wells without disturbing the formazan crystals. Add 150 µL of solubilization buffer to each well to dissolve the crystals. Gently pipette to mix.

    • Readout: Measure the absorbance at 570 nm using a plate reader.[6]

Protocol 2: Data Analysis and Curve Fitting
  • Data Normalization:

    • Subtract the average absorbance of the "no cell" blank wells from all other wells.

    • Normalize the data as a percentage of the vehicle control response. The formula is: % Viability = (Absorbance_of_Test_Well / Average_Absorbance_of_Vehicle_Wells) * 100.[13]

  • Curve Fitting:

    • Plot the normalized % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression model to fit the data. The most common is the four-parameter logistic (4PL) equation, which describes a sigmoidal dose-response relationship.[14][15][16]

    • The equation is typically expressed as: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • From this fit, you can determine key parameters like the IC50 (the concentration that produces 50% inhibition), the Hill slope, and the top/bottom plateaus.

Section 4: Data Interpretation & Visualization
Data Presentation: Expected vs. Unexpected Dose-Response

The following tables illustrate hypothetical data for both a standard and an unexpected dose-response curve for 1,3-Dimethyl-1H-indazol-6-amine in a cancer cell line after a 48-hour incubation.

Table 1: Expected Sigmoidal Dose-Response Data

Conc. (µM) Log Conc. % Viability (Mean) Std. Dev.
0 (Vehicle) N/A 100.0 4.5
0.1 -1.0 98.2 5.1
0.3 -0.52 89.5 4.8
1.0 0.0 52.1 3.9
3.0 0.48 18.7 3.1
10.0 1.0 5.4 2.2
30.0 1.48 4.1 1.9

| 100.0 | 2.0 | 3.8 | 1.5 |

Table 2: Unexpected Biphasic (U-Shaped) Dose-Response Data

Conc. (µM) Log Conc. % Viability (Mean) Std. Dev.
0 (Vehicle) N/A 100.0 5.2
0.1 -1.0 85.3 4.7
0.3 -0.52 60.1 4.1
1.0 0.0 45.8 3.5
3.0 0.48 65.2 4.3
10.0 1.0 80.9 5.0
30.0 1.48 82.1 4.8

| 100.0 | 2.0 | 83.5 | 5.1 |

Experimental Workflow Visualization

This diagram illustrates the logical flow of a complete dose-response experiment.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_readout Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture & Maintenance plate_cells 3. Seed 96-Well Plates stock_prep 2. Prepare Compound Stock (e.g., 10 mM in DMSO) serial_dil 4. Prepare Serial Dilutions (2x concentration in media) add_compound 5. Add Compound to Cells incubate 6. Incubate (e.g., 48-72h) add_reagent 7. Add Assay Reagent (e.g., MTT, CellTiter-Glo) develop 8. Incubate for Signal Development read_plate 9. Read Plate normalize 10. Normalize Data (% of Vehicle Control) fit_curve 11. Fit Curve (4PL Model) determine_ic50 12. Determine IC50 & Parameters

Caption: End-to-end workflow for a cell-based dose-response assay.

References

Validation & Comparative

A Guide to the Definitive Structural Confirmation of Synthesized 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices. The core principle of this guide is the application of orthogonal analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to create a self-validating system of evidence. This ensures that the final structural assignment is not just a possibility, but a certainty supported by congruent data from multiple independent measurements.

The Analytical Challenge: Isomeric Impurities

The primary challenge in confirming the structure of 1,3-Dimethyl-1H-indol-6-amine is the potential for isomeric impurities. Synthesis can potentially yield other dimethylated or positional isomers of aminoindoles. A robust analytical strategy must be able to unequivocally distinguish the target molecule from these closely related structures. For instance, methylation could occur at different positions, or the starting materials could lead to different substitution patterns on the indole ring.[2]

Predicted Spectroscopic Data for this compound

Before embarking on experimental analysis, an expert approach involves predicting the expected spectroscopic signature of the target molecule based on established principles and literature data on similar structures.[3][4]

Parameter Predicted Value Rationale
Molecular Formula C₁₀H₁₂N₂Based on the chemical structure.
Exact Mass 160.1000Calculated for [M+H]⁺, crucial for High-Resolution Mass Spectrometry.
¹H NMR See Table 2 belowPredictions based on known substituent effects on the indole ring.[5]
¹³C NMR See Table 3 belowPredictions based on known chemical shifts in methylindoles.[3][4]
IR Spectroscopy ~3400-3200 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (N-H bend)Characteristic frequencies for a primary amine functional group.

An Orthogonal Workflow for Structural Elucidation

Our strategy employs three distinct analytical techniques. Each provides a unique piece of structural information, and together they form a powerful, self-validating confirmation process.

G cluster_synthesis Starting Point cluster_analysis Analytical Workflow cluster_validation Validation & Confirmation synth Synthesized Product (Crude this compound) ms Mass Spectrometry (MS) Confirms Molecular Formula synth->ms Sample Aliquots ir Infrared (IR) Spectroscopy Confirms Functional Groups synth->ir Sample Aliquots nmr NMR Spectroscopy (¹H, ¹³C, 2D) Maps Atom Connectivity synth->nmr Sample Aliquots data_corr Data Correlation (MS + IR + NMR) ms->data_corr ir->data_corr nmr->data_corr struct_conf Structure Confirmed data_corr->struct_conf Congruent Results

Caption: Orthogonal workflow for structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR is the most powerful technique for the structural elucidation of organic molecules as it provides detailed information about the chemical environment and connectivity of individual atoms. We will use ¹H NMR to map the proton framework and ¹³C NMR to identify all unique carbon environments.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amines as it allows for the observation of exchangeable N-H protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

  • (Optional but Recommended) 2D NMR: If any ambiguity remains in the assignment of proton or carbon signals, acquire 2D NMR spectra such as COSY (H-H correlation) and HSQC (direct H-C correlation) to definitively map the connectivity.

Data Interpretation and Validation

The obtained spectra should be compared against the predicted values. Each signal must be logically assigned to a part of the proposed structure.

Table 2: ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Predicted δ (ppm) Observed δ (ppm) Multiplicity Integration Assignment Justification
7.2-7.3Experimentald1HH-4Aromatic proton, doublet due to coupling with H-5.
6.5-6.6Experimentaldd1HH-5Aromatic proton, doublet of doublets due to coupling with H-4 and H-7.
6.7-6.8Experimentald1HH-7Aromatic proton, doublet due to coupling with H-5.
6.9-7.0Experimentals1HH-2Indole C2-H, typically a singlet in 3-substituted indoles.[5]
4.5-5.0Experimentalbr s2H-NH₂Broad singlet for the primary amine protons, exchangeable with D₂O.
~3.7Experimentals3HN1-CH₃Singlet, characteristic of a methyl group on a nitrogen atom.[3]
~2.2Experimentals3HC3-CH₃Singlet, characteristic of a methyl group on an aromatic ring.[2]

Table 3: ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Predicted δ (ppm) Observed δ (ppm) Assignment Justification
~145ExperimentalC-6Aromatic carbon bearing the electron-donating amino group, shifted downfield.
~138ExperimentalC-7aBridgehead carbon.
~130ExperimentalC-2Indole C-2 carbon.
~122ExperimentalC-3aBridgehead carbon.
~118ExperimentalC-4Aromatic CH.
~111ExperimentalC-3Indole C-3 carbon bearing the methyl group.
~105ExperimentalC-5Aromatic CH.
~95ExperimentalC-7Aromatic CH, shifted upfield due to ortho-relation to the amino group.
~32ExperimentalN1-CH₃N-methyl carbon.
~10ExperimentalC3-CH₃C-methyl carbon.[6]

Part 2: Mass Spectrometry (MS) – The Molecular Formula Gatekeeper

Mass spectrometry provides the exact molecular weight and, by extension, the molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS) is critical as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an HRMS instrument, typically using a soft ionization technique like Electrospray Ionization (ESI), and acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the mass of the protonated molecule [M+H]⁺ and use the instrument's software to calculate the elemental composition.

Data Interpretation and Validation

The experimental exact mass must match the theoretical mass for the proposed formula, C₁₀H₁₂N₂, within a very narrow tolerance (typically < 5 ppm).

Table 4: High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass (for C₁₀H₁₃N₂⁺) Observed m/z Difference (ppm) Confirmation
[M+H]⁺161.1073Experimental< 5 ppmMolecular formula C₁₀H₁₂N₂ is confirmed.

Additionally, the fragmentation pattern observed in the mass spectrum can provide further structural support. For this compound, a common fragment would be the loss of a methyl radical, resulting in a significant peak at m/z [M-15]⁺.

Part 3: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. For our target molecule, the most important functional group to confirm is the primary amine (-NH₂).

Experimental Protocol: IR Analysis
  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

  • Data Acquisition: Place a small amount of the solid sample on the ATR crystal and acquire the spectrum.

Data Interpretation and Validation

The IR spectrum should display characteristic absorption bands that confirm the presence of the amine.

Table 5: Key Infrared Absorption Bands

Predicted Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3250ExperimentalN-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
1650 - 1580ExperimentalN-H Bending (Scissoring)Primary Amine (-NH₂)
3100 - 3000ExperimentalC-H Aromatic StretchAr-H
3000 - 2850ExperimentalC-H Aliphatic Stretch-CH₃

The presence of a doublet in the 3450-3250 cm⁻¹ region is a hallmark of a primary amine and provides strong evidence against N-alkylation of the amino group.[7]

Conclusion

By integrating the data from NMR, HRMS, and IR spectroscopy, we construct an unassailable case for the structure of synthesized this compound. NMR spectroscopy provides the detailed atomic connectivity, HRMS confirms the correct elemental composition, and IR spectroscopy verifies the presence of the crucial primary amine functional group. When the experimental data from all three techniques align with the predicted values for the target structure, the identity and purity of the compound can be considered confirmed with the highest degree of scientific certainty. This orthogonal approach ensures that research and development efforts are built upon a solid and validated molecular foundation.

References

A Senior Scientist's Guide to Validating the Purity of 1,3-Dimethyl-1H-indol-6-amine Samples: A Multi-Technique Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the integrity of a starting material is the bedrock upon which reliable, reproducible, and safe outcomes are built. For heterocyclic building blocks like 1,3-Dimethyl-1H-indol-6-amine, a precursor with significant potential in medicinal chemistry, particularly for kinase inhibitors and other therapeutic agents, the assurance of purity is not a mere formality—it is a scientific necessity.[1][2][3] Impurities, even at trace levels, can derail a synthesis, produce misleading biological data, or introduce toxicity, wasting invaluable time and resources.[2][4]

This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for validating the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a framework for a self-validating and robust purity assessment.

The Rationale: Why a Multi-Faceted Approach is Non-Negotiable

No single analytical technique is infallible. Each method possesses inherent strengths and blind spots. A comprehensive purity profile is therefore constructed by integrating data from several orthogonal (i.e., fundamentally different) methods. This approach ensures that an impurity missed by one technique will be detected by another, providing the highest degree of confidence in the final purity value. For active pharmaceutical ingredients (APIs) and their intermediates, this rigor is fundamental to both efficacy and patient safety.[4][5]

Our investigation will focus on four cornerstone techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities, residual solvents, and providing structural confirmation.

  • Quantitative ¹H NMR (qNMR) Spectroscopy: For absolute purity determination and structural verification.

  • Elemental Analysis (EA): For confirming the elemental composition against the theoretical formula.

A Comparative Analysis of Key Purity Determination Techniques

The choice of technique is dictated by the information required. While HPLC is excellent for routine purity checks, qNMR provides an absolute measure without needing a specific reference standard for the analyte.[6][7] GC-MS is invaluable for identifying unknown volatile impurities, and Elemental Analysis serves as a final, fundamental check of the compound's composition.[8][9]

Below is a summary of how these techniques compare in the context of analyzing this compound.

Technique Primary Application Strengths Limitations
HPLC-UV Quantification of non-volatile organic impurities.High precision, sensitivity, and resolving power for closely related substances.Requires a pure reference standard for accurate quantification; UV detection requires a chromophore.
GC-MS Identification of volatile impurities and residual solvents.Excellent for separating volatile compounds; provides mass data for structural elucidation.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[10][11]
qNMR Absolute purity determination and structural confirmation.Primary analytical method; does not require an identical reference standard; provides rich structural information.[7]Lower sensitivity than HPLC; requires a certified internal standard; peak overlap can complicate analysis.[7]
Elemental Analysis Verification of elemental composition (C, H, N).Provides fundamental confirmation of the molecular formula.[8][9]Does not detect impurities with the same elemental composition (isomers); accepted deviation (±0.4%) can mask minor impurities.[12][13]
High-Performance Liquid Chromatography (HPLC)

Causality: We employ reverse-phase HPLC (RP-HPLC) as the primary workhorse for purity. The indole core of our analyte is relatively nonpolar, lending itself to strong retention on a C18 stationary phase. This allows for excellent separation from potential polar impurities (e.g., synthesis starting materials) and even closely related, less polar by-products, which will elute at different times based on subtle differences in their hydrophobicity.

Hypothetical Data for this compound Samples:

Sample ID Main Peak R_t (min) Main Peak Area % Impurity 1 R_t (min) Impurity 1 Area % Purity Assessment
Sample A 5.2199.85%3.450.15%High Purity
Sample B 5.2296.10%4.883.90%Impure

R_t = Retention Time

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the ideal method for detecting residual solvents from the synthesis and purification stages (e.g., ethanol, DMF, ethyl acetate). The analyte itself has sufficient volatility to be analyzed by GC. The mass spectrometer detector provides definitive identification of these small molecule impurities by comparing their fragmentation patterns to established libraries.

Hypothetical Data for this compound Sample B:

Peak R_t (min) Identified Compound Match Factor (NIST Library) Significance
2.85Ethanol98Residual solvent from purification.
7.92This compound95Analyte
8.54N,N-Dimethylformamide (DMF)97Residual solvent from synthesis.
Quantitative ¹H NMR (qNMR) Spectroscopy

Causality: qNMR is a primary ratio method that determines purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[7] This provides an absolute purity value (mass fraction) without requiring a pre-certified standard of this compound itself. We choose a stable internal standard (e.g., maleic acid) with signals that do not overlap with our analyte's protons.

Hypothetical qNMR Purity Calculation for Sample A:

Parameter Analyte (Indole) Internal Standard (Maleic Acid)
Signal Used Aromatic Proton (1H)Olefinic Protons (2H)
Integral Value (I) 15.3210.88
Number of Protons (N) 12
Molecular Weight (MW) 161.22 g/mol 116.07 g/mol
Mass Weighed (m) 10.25 mg6.15 mg
Purity of Standard (P_std) To be calculated99.95%
Calculated Purity (P_analyte) 99.81% -

Formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Elemental Analysis (EA)

Causality: EA provides a fundamental check on the compound's integrity by measuring the mass percentages of carbon, hydrogen, and nitrogen.[8][9] A significant deviation from the theoretical values indicates the presence of impurities, such as inorganic salts or solvents, that would alter the elemental ratios. Journals often require the experimental values to be within ±0.4% of the calculated values to be considered evidence of purity.[12][13]

Hypothetical Elemental Analysis Data:

Element Calculated for C₉H₁₁N₃ Found (Sample A) Deviation Found (Sample B) Deviation
% Carbon 67.06%66.95%-0.11%65.21%-1.85%
% Hydrogen 6.88%6.91%+0.03%7.15%+0.27%
% Nitrogen 26.07%26.01%-0.06%24.88%-1.19%
Assessment -Pass -Fail -

Detailed Protocol: Quantitative Purity by HPLC-UV

This protocol describes a self-validating system using an external standard for the quantitative determination of this compound purity.

1. Instrumentation & Materials:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference Standard (RS) of this compound (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the indole chromophore).

  • Injection Volume: 10 µL.

3. Standard & Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the RS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Standard to 10.0 mL with diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

4. Analysis Sequence:

  • Inject diluent (blank) to ensure no system peaks are present.

  • Inject the Working Standard five times to establish system suitability (RSD of peak area should be ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • Inject a Working Standard after every 6-10 sample injections to verify system stability.

5. Calculation:

  • Calculate the purity (%) using the following formula: Purity (%) = (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std Where Conc is the concentration in mg/mL and Purity_std is the purity of the Reference Standard.

Visualization of Workflows

A logical workflow ensures all necessary checks are performed systematically. The following diagrams illustrate a comprehensive validation strategy and the specific HPLC experimental process.

cluster_0 Initial Assessment cluster_1 Primary Quantitative Analysis cluster_2 Impurity Identification & Confirmation cluster_3 Final Report A Sample Received B Visual & Solubility Checks A->B C HPLC Purity Screen (Area % Method) B->C D Is Purity >98%? C->D E qNMR for Absolute Purity D->E Yes G LC-MS for Non-Volatile Impurity ID D->G No F GC-MS for Volatiles & Residual Solvents E->F H Elemental Analysis (C, H, N Confirmation) F->H G->H I Compile Data & Assign Final Purity Value H->I

Caption: Comprehensive purity validation workflow.

A Prepare Mobile Phase & Diluent B Accurately Weigh Sample & Standard A->B C Dissolve & Dilute to Final Concentration B->C D Set Up HPLC Sequence C->D E Inject Blank, Standards, & Samples D->E F Process Data: Integrate Peaks E->F G Calculate Purity vs. Standard F->G

Caption: Step-by-step HPLC experimental workflow.

Conclusion: A Synthesis of Orthogonal Data

Validating the purity of a critical research compound like this compound demands a rigorous, multi-technique approach. Relying solely on a single HPLC area percent value is insufficient and scientifically unsound. By integrating high-precision chromatography (HPLC), absolute quantification (qNMR), volatile impurity screening (GC-MS), and fundamental compositional verification (Elemental Analysis), we construct a self-validating dossier of evidence. This holistic strategy provides the highest possible confidence in material quality, ensuring the integrity of subsequent research and development efforts and upholding the principles of scientific excellence.

References

A Comparative Guide to Indoleamines: Profiling 1,3-Dimethyl-1H-indol-6-amine Against Classical Tryptamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Scaffolds

Within the vast chemical space of indoleamines, a class of compounds defined by an indole nucleus, structure dictates function with remarkable precision. This guide provides an in-depth comparison of a simple substituted indole, 1,3-Dimethyl-1H-indol-6-amine , against a panel of well-characterized and pharmacologically significant indoleamines: the classical tryptamines. Our comparators include the endogenous neurotransmitter Serotonin (5-HT) , the potent psychedelic N,N-Dimethyltryptamine (DMT) , its methoxylated analog 5-MeO-DMT , and the active metabolite of psilocybin, Psilocin (4-HO-DMT) .

A critical structural distinction underpins this entire analysis. Classical tryptamines, including our comparator compounds, are defined by a flexible ethylamine side chain at the C3 position of the indole ring. This side chain is fundamental to their characteristic interaction with serotonin receptors. In stark contrast, the subject of our guide, this compound, lacks this C3-ethylamine moiety. This guide will elucidate how this fundamental architectural difference predicts a profoundly divergent pharmacological profile.

Due to a lack of published experimental data for this compound, this guide will construct a predictive profile based on established Structure-Activity Relationship (SAR) principles derived from closely related analogs. This comparative approach serves to highlight the stringent structural requirements for classical tryptamine-like activity and to frame a hypothesis for the potential biological actions of this simpler indoleamine.

Section 1: Structural and Physicochemical Comparison

The defining feature separating this compound from the comparator tryptamines is the absence of the C3-(2-aminoethyl) side chain, which is the cornerstone of high-affinity binding to serotonin receptors. The methylation at the C3 position of the indole ring in our target compound physically blocks the attachment of this crucial pharmacophore.

CompoundStructureMolar Mass ( g/mol )Key Structural Features
This compound
alt text
160.22Indole core, N1-methyl, C3-methyl, C6-amino. Lacks C3-ethylamine side chain.
Serotonin (5-HT)
alt text
176.22Indole core, C5-hydroxyl, C3-ethylamine side chain.
DMT
alt text
188.27Indole core, C3-ethylamine side chain with N,N-dimethylation.
5-MeO-DMT
alt text
218.30Indole core, C5-methoxy, C3-ethylamine side chain with N,N-dimethylation.
Psilocin (4-HO-DMT)
alt text
204.27Indole core, C4-hydroxyl, C3-ethylamine side chain with N,N-dimethylation.

Structures sourced from PubChem.

Section 2: Comparative Receptor Binding Profiles

The interaction of indoleamines with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, is considered the primary mechanism for the profound psychoactive effects of classical psychedelics. The binding affinity, quantified by the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor.

Established Profiles of Comparator Tryptamines

The comparator tryptamines exhibit moderate to high affinity for a range of serotonin receptors, with nuances in their profiles correlating to their distinct pharmacological effects.

Receptor SubtypeSerotonin Kᵢ (nM)DMT Kᵢ (nM)5-MeO-DMT Kᵢ (nM)Psilocin Kᵢ (nM)
5-HT1A 3.17[1]39 - 170[2]6.5 - 170[2][3]~100[4]
5-HT2A 10[5]39 - 75[2][6]14 - >1000[2][3]~6[4]
5-HT2C 5.0[5]~200[2]>1000~14[4]
SERT ->1000Weak Inhibition>1000[7]
TAAR1 Inactive (human)[8]Agonist[2][6]Agonist-

Note: Kᵢ values are compiled from multiple sources and represent a typical range. Experimental conditions can influence absolute values.

Expertise & Experience: The high affinity of these compounds is driven by the interaction of the protonated ethylamine side chain with a conserved aspartate residue (D3.32) in the transmembrane domain 3 of the receptor, forming a stabilizing salt bridge. The indole ring itself forms crucial π-π stacking and hydrophobic interactions within the binding pocket.

Predictive Profile of this compound

Hypothesis: Lacking the critical C3-ethylamine side chain, this compound is predicted to have negligible affinity for the orthosteric binding site of serotonin receptors. The molecule is simply missing the key pharmacophore required for potent interaction.

  • N1-Methylation: Studies on tryptamines like 1-Methyl-DMT show that methylation on the indole nitrogen can be tolerated and in some cases may even increase affinity for certain receptors like 5-HT2A, potentially by altering the electronic properties of the indole ring or its orientation in the binding pocket.[9]

  • C6-Substitution: The 6-amino group introduces a polar moiety on a less sterically hindered region of the indole. While substitutions at the 6-position are less common than at the 4- or 5-positions, they can influence activity. For instance, 6-MeO-DMT acts as a 5-HT2A agonist but is reportedly non-hallucinogenic in animal models, suggesting that C6-substituents can modulate functional outcomes.

  • C3-Methylation: The C3-methyl group, in addition to replacing the ethylamine chain, introduces a small lipophilic substituent.

Without the ethylamine anchor, it is unlikely that these other substitutions can rescue high-affinity binding to 5-HT receptors. It is more plausible that this compound might exhibit weak, non-selective interactions with other targets, or possess no significant receptor-mediated activity at all. Some simple aminoalkylindoles, for example, have been found to interact with cannabinoid receptors, a completely different target class.[9]

Section 3: Comparative Functional Activity

Functional activity describes the cellular response elicited by a ligand upon binding to a receptor. This is typically measured as potency (EC₅₀, the concentration for half-maximal response) and efficacy (Eₘₐₓ, the maximum possible response).

Functional Profiles of Comparator Tryptamines

Most psychedelic tryptamines are agonists or partial agonists at the 5-HT2A receptor, initiating a Gq/11-coupled signaling cascade that leads to an increase in intracellular calcium.

CompoundTargetPotency (EC₅₀, nM)Efficacy (% of 5-HT)Signaling Pathway
Serotonin 5-HT2A~10-30100%Gq/11 (PLC -> IP₃/DAG -> Ca²⁺)
DMT 5-HT2A38.3[10]Partial to Full AgonistGq/11
5-MeO-DMT 5-HT1APotent Agonist~115%[3]Gi/o (Inhibits Adenylyl Cyclase)
5-MeO-DMT 5-HT2A1.8 - 3.87[10]Full AgonistGq/11
Psilocin 5-HT2A~10-100Partial AgonistGq/11

Expertise & Experience: The distinction between 5-MeO-DMT and other tryptamines is noteworthy. While it is a potent 5-HT2A agonist, it also displays exceptionally high affinity and efficacy at the 5-HT1A receptor, which is thought to contribute to its unique subjective effects, often described as being less visual than DMT or psilocin.[3][10] This highlights how a compound's "polypharmacology" across multiple receptors shapes its overall biological effect.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol rec 5-HT2A Receptor gpc Gq/11 Protein rec->gpc Activates plc PLC gpc->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc PKC dag->pkc Activates response Cellular Responses (e.g., Gene Expression, Neuronal Excitability) pkc->response Mediates ca Ca²⁺ er->ca Release ca->response Mediates ligand Tryptamine Agonist ligand->rec Binds

Caption: Canonical 5-HT₂ₐ receptor Gq signaling pathway activated by tryptamine agonists.

Predictive Functional Activity of this compound

Hypothesis: Consistent with its predicted lack of receptor affinity, this compound is expected to be functionally inactive as a direct agonist at serotonin receptors. Without binding, it cannot initiate the conformational changes required for G-protein coupling and downstream signaling. Its biological activity, if any, is more likely to be found at other targets, such as metabolic enzymes. For instance, structurally related indazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism.

Section 4: Comparative Metabolic Stability

Metabolic stability determines the rate at which a compound is broken down by enzymes, which in turn influences its half-life and duration of action.

Metabolic Pathways of Comparator Tryptamines
  • Serotonin & DMT: The primary metabolic route for endogenous serotonin and exogenous DMT is oxidative deamination by Monoamine Oxidase A (MAO-A) , forming an inactive aldehyde intermediate that is further processed to indole-3-acetic acid (IAA).[4] This rapid metabolism is why DMT is not orally active without a MAO inhibitor.

  • 5-MeO-DMT: Is also a substrate for MAO-A. Additionally, it can be O-demethylated by the cytochrome P450 enzyme CYP2D6 to form the active metabolite bufotenin (5-HO-DMT).[3][10]

  • Psilocin: Is primarily metabolized by UDP-glucuronosyltransferases (UGTs) , which conjugate the 4-hydroxyl group to form a more water-soluble glucuronide metabolite that is easily excreted.

Predictive Metabolic Profile of this compound

Hypothesis: The metabolic fate of this compound is predicted to be substantially different from the tryptamine comparators.

  • MAO-A Inactivity: The compound lacks the primary amine or N-methyltryptamine structure that is a substrate for MAO-A. Therefore, it is not expected to be a substrate for this key enzyme.

  • CYP450 Metabolism: The molecule is likely to be a substrate for various CYP450 enzymes. The C3-methyl group is a potential site for hydroxylation, and the indole ring itself can be hydroxylated. Studies on the related compound 3-methylindole (skatole) show that it is metabolized by CYPs into reactive intermediates that can cause toxicity, a potential concern for our target compound.[11][12]

  • Phase II Conjugation: The 6-amino group is a prime site for Phase II conjugation reactions, such as N-acetylation by N-acetyltransferases (NATs) or glucuronidation by UGTs, which would facilitate its excretion.

Overall, the N1 and C3 methyl groups may confer some metabolic stability by blocking sites of oxidation, but the 6-amino group provides a clear handle for metabolic conjugation. The compound's half-life in vitro is predicted to be moderate, but its metabolic pathway will be distinct from that of classical tryptamines.

Section 5: Experimental Protocols

To empirically test the hypotheses presented in this guide, the following standardized in vitro assays are essential.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., 5-HT2A).

Principle: This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radioactively labeled ligand (e.g., [³H]ketanserin for 5-HT2A) for binding to receptors in a membrane preparation.

Caption: Workflow for a radioligand competition binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates receptor-bound radioligand from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition curve and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Gq-Coupled GPCR Calcium Flux Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at a Gq-coupled receptor like 5-HT2A.

Principle: Activation of the 5-HT2A receptor leads to a release of intracellular calcium stores. A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loaded into the cells will exhibit increased fluorescence upon binding to Ca²⁺, which can be measured in real-time.

Detailed Steps:

  • Cell Plating: Seed cells stably or transiently expressing the 5-HT2A receptor into a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Use a fluorescence plate reader (e.g., FLIPR, FDSS) to measure baseline fluorescence, then automatically inject the compound dilutions into the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over a period of 2-3 minutes.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic clearance of a test compound using liver microsomes.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of Phase I metabolic enzymes (CYPs). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Detailed Steps:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and buffer at 37°C.

  • Initiate Reaction: Add the test compound (at a fixed concentration, e.g., 1 µM) to the microsome mixture and, to start the reaction, add the enzyme cofactor NADPH.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percent remaining of the parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[8]

Conclusion

This comparative guide illustrates the profound impact of molecular structure on pharmacological function within the indoleamine class. While This compound shares the core indole nucleus with classical tryptamines like Serotonin, DMT, 5-MeO-DMT, and Psilocin, it lacks the single most important feature for their characteristic pharmacology: the C3-ethylamine side chain.

Based on established structure-activity relationships, we predict that this compound will exhibit:

  • Negligible affinity and functional activity at serotonin receptors.

  • A distinct metabolic profile that is not dependent on MAO-A but is likely mediated by CYP450 enzymes and Phase II conjugation pathways, with potential for the formation of reactive metabolites similar to 3-methylindole.

This analysis underscores that not all indoleamines are tryptamines, and minor structural modifications can lead to entirely different biological roles. The true pharmacological profile of this compound awaits empirical validation through the experimental protocols detailed herein. Such studies are crucial to either confirm its predicted inactivity at serotonergic targets or to uncover novel pharmacology for this simple indole derivative.

References

A Comparative Guide to Serotonin Receptor Agonists and the Investigational Compound 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serotonergic system, with its diverse array of receptor subtypes, remains a cornerstone of neuropharmacology and a target for therapeutic intervention in a host of central nervous system disorders. While a multitude of serotonin receptor agonists have been developed and characterized, the exploration of novel chemical scaffolds continues to be a priority in the quest for agents with improved selectivity and therapeutic profiles. This guide provides a comparative overview of established serotonin receptor agonists and introduces 1,3-Dimethyl-1H-indol-6-amine , a compound of interest whose serotonergic activity is, as of now, uncharacterized in publicly available literature.

This document will first delve into the well-established landscape of serotonin receptor agonists, their mechanisms of action, and the experimental workflows used to characterize them. Subsequently, it will present a rationale for investigating this compound as a potential serotonin receptor ligand, based on its structural characteristics. Finally, it will outline the detailed experimental protocols that would be necessary to elucidate its pharmacological profile at various serotonin receptor subtypes.

The Landscape of Serotonin Receptor Agonists

Serotonin (5-hydroxytryptamine or 5-HT) is a pivotal neurotransmitter that modulates a wide spectrum of physiological and psychological processes through its interaction with a diverse family of receptors.[1] These receptors are categorized into seven distinct families (5-HT1 through 5-HT7), further subdivided into at least 14 subtypes.[2] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein coupled receptors (GPCRs).[3][4]

Serotonin receptor agonists are compounds that bind to and activate these receptors, mimicking the action of endogenous serotonin.[5][6] Their therapeutic applications are vast and subtype-dependent, ranging from the treatment of migraine (5-HT1B/1D agonists) and anxiety (5-HT1A partial agonists) to their potential in addressing depression and psychosis (modulators of 5-HT2A and other receptors).[2][7]

Mechanism of Action and Signaling Pathways

The activation of serotonin GPCRs initiates intracellular signaling cascades that are dependent on the G-protein to which they couple. The primary signaling pathways include:

  • Gαi/o-coupled receptors (e.g., 5-HT1 and 5-HT5 families): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][8]

  • Gαq/11-coupled receptors (e.g., 5-HT2 family): Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[4][9]

  • Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): These receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[10]

Beyond these canonical pathways, some serotonin receptors can also signal through G-protein independent pathways, often involving β-arrestin.[3] The ability of a ligand to preferentially activate one signaling pathway over another is known as "functional selectivity" or "biased agonism," a concept of growing importance in modern drug discovery.[3][11]

Serotonin_Receptor_Signaling_Pathways cluster_Gai Gαi/o-Coupled (e.g., 5-HT1A) cluster_Gaq Gαq/11-Coupled (e.g., 5-HT2A) cluster_Gas Gαs-Coupled (e.g., 5-HT7) Agonist_Gi Agonist Receptor_Gi 5-HT1A Receptor Agonist_Gi->Receptor_Gi Binds G_Protein_Gi Gαi/o Receptor_Gi->G_Protein_Gi Activates AC_Inhibition Adenylyl Cyclase G_Protein_Gi->AC_Inhibition Inhibits cAMP_Decrease [cAMP]↓ AC_Inhibition->cAMP_Decrease Leads to Agonist_Gq Agonist Receptor_Gq 5-HT2A Receptor Agonist_Gq->Receptor_Gq Binds G_Protein_Gq Gαq/11 Receptor_Gq->G_Protein_Gq Activates PLC_Activation Phospholipase C G_Protein_Gq->PLC_Activation Activates IP3_DAG_Increase [IP3]↑ & [DAG]↑ PLC_Activation->IP3_DAG_Increase Leads to Ca_PKC_Activation [Ca2+]↑ & PKC Activation IP3_DAG_Increase->Ca_PKC_Activation Results in Agonist_Gs Agonist Receptor_Gs 5-HT7 Receptor Agonist_Gs->Receptor_Gs Binds G_Protein_Gs Gαs Receptor_Gs->G_Protein_Gs Activates AC_Stimulation Adenylyl Cyclase G_Protein_Gs->AC_Stimulation Stimulates cAMP_Increase [cAMP]↑ AC_Stimulation->cAMP_Increase Leads to

Caption: Canonical G-protein signaling pathways of serotonin receptors.

The Investigational Compound: this compound

This compound is a small molecule whose synthesis and crystal structure have been reported.[12] Recent research has explored its potential as an anticancer agent, with studies indicating that derivatives of this compound can suppress indoleamine 2,3-dioxygenase 1 (IDO1) expression and induce apoptosis in cancer cell lines.[13] To date, there is no published data on the interaction of this compound with serotonin receptors.

Rationale for Investigation as a Serotonin Receptor Agonist

The rationale for proposing this compound as a candidate for serotonergic activity stems from its core chemical structure. The indole nucleus is a privileged scaffold in neuropharmacology and is the foundational structure of serotonin itself. Many potent and selective serotonin receptor agonists are indole derivatives, including tryptamines such as psilocin and N,N-dimethyltryptamine (DMT).[6][9] Furthermore, studies on the structure-activity relationships of indole derivatives have demonstrated that substitutions at various positions on the indole ring can significantly influence binding affinity and selectivity for different serotonin receptor subtypes.[1][14] The presence of an amino group at the 6-position of the indole ring in this compound, along with the dimethyl substitution, presents a novel chemical entity that warrants investigation for potential serotonergic activity.

Proposed Experimental Workflow for Pharmacological Characterization

To determine the pharmacological profile of this compound at serotonin receptors, a tiered experimental approach is proposed, beginning with receptor binding assays to determine affinity, followed by functional assays to assess efficacy.

Experimental_Workflow start This compound binding_assay Radioligand Binding Assays (Competition) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays If significant binding is observed cAMP_assay cAMP Assay (for Gαi/o and Gαs coupled receptors) functional_assays->cAMP_assay ca_flux_assay Calcium Flux Assay (for Gαq/11 coupled receptors) functional_assays->ca_flux_assay data_analysis Data Analysis (Ki, EC50, Emax) cAMP_assay->data_analysis ca_flux_assay->data_analysis conclusion Pharmacological Profile data_analysis->conclusion

Caption: Proposed workflow for characterizing this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[1] These assays measure the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

Methodology: Competition Binding Assay

  • Receptor Preparation: Membranes from cells stably expressing the human serotonin receptor subtype of interest are prepared. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, the following are added to each well:

    • Receptor membranes (e.g., 10-20 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A) at a concentration close to its Kd value.

    • Increasing concentrations of the unlabeled test compound, this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

Receptor SubtypeRadioligandKi (nM) of this compound
5-HT1A[3H]-8-OH-DPAT>1000
5-HT2A[3H]-Ketanserin50
5-HT2C[3H]-Mesulergine150
5-HT7[3H]-5-CT800
Functional Assays

If significant binding affinity is observed for any receptor subtype, functional assays are performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax).

3.2.1. cAMP Functional Assay (for Gαi/o and Gαs coupled receptors)

Objective: To measure the effect of this compound on cAMP production in cells expressing Gαi/o- or Gαs-coupled serotonin receptors.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the receptor of interest (e.g., 5-HT1A or 5-HT7) are cultured.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • For Gαi/o-coupled receptors, cells are pre-treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • Cells are then treated with increasing concentrations of this compound.

    • A known agonist (e.g., 5-CT) is used as a positive control.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) relative to the positive control. A decrease in forskolin-stimulated cAMP indicates agonism at a Gαi/o-coupled receptor, while an increase in basal cAMP indicates agonism at a Gαs-coupled receptor.

3.2.2. Calcium Flux Functional Assay (for Gαq/11 coupled receptors)

Objective: To measure the effect of this compound on intracellular calcium mobilization in cells expressing Gαq/11-coupled serotonin receptors.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably expressing the Gαq/11-coupled receptor (e.g., 5-HT2A) are used.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • The cell plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken.

    • Increasing concentrations of this compound are added to the wells.

    • Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored in real-time.[9]

  • Data Analysis: Dose-response curves are plotted from the peak fluorescence signal to determine the EC50 and Emax values.

Hypothetical Functional Data Presentation:

Receptor SubtypeAssay TypeEC50 (nM)Emax (% of Serotonin)Functional Activity
5-HT2ACalcium Flux12085%Agonist
5-HT2CCalcium Flux45060%Partial Agonist

Conclusion and Future Directions

The indole scaffold is a remarkably versatile platform for the design of neurologically active compounds. While this compound has been initially investigated in the context of oncology, its structural features suggest that it may possess uncharacterized activity at serotonin receptors. The experimental workflow outlined in this guide provides a clear and robust pathway to determine its binding affinity and functional profile across the major serotonin receptor subtypes.

Should this compound or its analogs demonstrate potent and selective agonist activity at a particular serotonin receptor, it could open new avenues for therapeutic development. For instance, selective agonism at certain 5-HT receptors could offer novel approaches for treating mood disorders, cognitive deficits, or other neurological conditions. The systematic characterization of such novel compounds is essential for advancing our understanding of serotonergic pharmacology and for the discovery of next-generation therapeutics.

References

The Evolving Landscape of Privileged Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 1,3-Dimethyl-1H-indol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists often turn to "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity. The indole nucleus stands as a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs.[1][2] This guide delves into the nuanced world of the 1,3-Dimethyl-1H-indol-6-amine scaffold, a less explored but highly promising variant. By examining its structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential and the critical factors governing its biological activity.

While direct and extensive SAR studies on this compound are emerging, we can glean significant insights from closely related analogs, particularly the bioisosteric 1,3-dimethyl-1H-indazol-6-amine. This guide will synthesize data from various studies to build a coherent SAR narrative, offering a predictive framework for designing future analogs with enhanced potency and selectivity.

The this compound Core: A Scaffold of Promise

The indole ring system is a versatile heterocyclic compound that mimics the structure of tryptophan and can interact with a wide array of proteins and enzymes.[1][2] The addition of methyl groups at the 1 and 3 positions of the indole ring, as seen in the this compound scaffold, introduces several key features:

  • Increased Lipophilicity: The methyl groups enhance the molecule's ability to cross cellular membranes.

  • Steric Hindrance: These groups can influence the molecule's preferred conformation and its interaction with the binding pocket of a target protein.

  • Metabolic Stability: Methylation can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Fixed N-H Vector: The N1-methylation removes the hydrogen bond donor capability of the indole nitrogen, which can be crucial for tuning selectivity.

The 6-amino group serves as a critical handle for further functionalization, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity.

Comparative SAR Analysis: Insights from Indazole Analogs as IDO1 Inhibitors

A recent study on N-(substituted benzyl)-1,3-dimethyl-1H-indazol-6-amine derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) provides a compelling case study for understanding the SAR of this scaffold.[3] IDO1 is a key enzyme in the kynurenine pathway and a significant target in cancer immunotherapy.[3]

The core structure of these inhibitors is strikingly similar to our topic of interest, with the indole nitrogen at position 1 replaced by a nitrogen in the indazole ring. This bioisosteric replacement often retains or improves biological activity while potentially altering physicochemical properties.

Key SAR Observations

The study systematically explored the effect of substituting the benzyl group attached to the 6-amino position of the 1,3-dimethyl-1H-indazole core.

CompoundR (Substitution on Benzyl Ring)IDO1 InhibitionAnticancer Activity (FaDu cells)
7 4-bromoRemarkable suppression of IDO1 expressionMost potent anticancer activity
- Other substitutions(Data not fully provided in abstract)(Data not fully provided in abstract)

Table 1: Summary of Structure-Activity Relationship for 1,3-Dimethyl-1H-indazol-6-amine Analogs as IDO1 Inhibitors.[3]

The key takeaway from this study is the significant impact of the substituent on the benzyl ring. The N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7) emerged as the most potent compound, demonstrating remarkable, concentration-dependent suppression of IDO1 expression and potent anticancer activity.[3] This suggests that a bulky, electron-withdrawing group at the para position of the benzyl ring is favorable for activity.

This finding highlights a critical aspect of SAR: the interplay between the core scaffold and its peripheral substituents. The 1,3-dimethyl-indazole core serves to correctly orient the substituted benzyl moiety within the active site of IDO1.

Broader Context: Indole Derivatives as Kinase and Serotonin Receptor Modulators

The indole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[4][5] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] The azaindole framework, a bioisostere of indole, has also been extensively used in the design of potent kinase inhibitors.[4]

Similarly, indole derivatives have been successfully developed as modulators of serotonin receptors. For instance, a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine analogs were identified as potent and selective 5-HT(1D) agonists.[6] In this series, the substitution at the 6-position of the indole ring was found to be critical for activity, with a tetrahydro-thiopyran-4-ol substituent leading to a highly potent compound.[6]

These examples underscore the versatility of the indole scaffold and suggest that this compound analogs could be promising candidates for a range of biological targets beyond IDO1. The key to unlocking this potential lies in the systematic exploration of substituents at the 6-amino position.

Experimental Protocols

General Synthesis of this compound

While a specific protocol for this exact molecule was not found in the initial search, a general synthetic route can be proposed based on established indole synthesis methodologies and the synthesis of the analogous 1,3-Dimethyl-1H-indazol-6-amine.[7][8]

Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indole

A plausible route would involve the Fischer indole synthesis starting from a suitably substituted hydrazine and a ketone, followed by N-methylation and nitration. Alternatively, a pre-nitrated indole could be methylated.

Step 2: Reduction of the Nitro Group

The 6-nitro group can be reduced to the 6-amino group using standard reducing agents such as Pd/C with hydrogen gas, or other methods like SnCl2/HCl.[7][8]

Synthetic_Pathway A Substituted Phenylhydrazine C Fischer Indole Synthesis A->C B Ketone B->C D Methylation & Nitration C->D E 1,3-Dimethyl-6-nitro-1H-indole D->E F Reduction (e.g., Pd/C, H2) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Synthesis of N-substituted Analogs

The 6-amino group of this compound can be readily functionalized through various reactions, such as reductive amination with aldehydes or acylation with acid chlorides or activated carboxylic acids.

Example: Reductive Amination

  • Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Add the desired aldehyde (e.g., 4-bromobenzaldehyde).

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB), and stir at room temperature until the reaction is complete.

  • Work up the reaction and purify the product by chromatography.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features of the this compound scaffold and highlights the positions amenable to modification for SAR studies.

SAR_Diagram cluster_0 This compound Scaffold Scaffold Scaffold A N1-Methylation: - Blocks H-bond donation - Increases lipophilicity Scaffold->A  1 B C3-Methylation: - Steric influence - Potential metabolic block Scaffold->B  3 C C6-Amino Group: - Key point for diversification - Introduction of various R groups Scaffold->C  6 D R Group (at C6-amino): - Modulates potency and selectivity - Example: Substituted benzyl for IDO1 inhibition C->D

Caption: Key modification points on the this compound scaffold.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gained from the closely related indazole analogs strongly suggest that systematic modification of the 6-amino position can lead to potent and selective modulators of various biological targets.

Future research should focus on:

  • Broadening the scope of substituents at the 6-amino position to include a diverse range of chemical functionalities.

  • Screening these analogs against a wide panel of biological targets , including kinases, GPCRs, and other enzymes, to uncover new activities.

  • Detailed pharmacokinetic and pharmacodynamic profiling of lead compounds to assess their drug-like properties.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the full potential of the this compound scaffold can be realized, paving the way for the discovery of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dimethyl-1H-indol-6-amine is an indole derivative with a molecular skeleton that is of interest in medicinal chemistry and drug discovery. As with any compound under investigation for potential pharmaceutical application, the ability to accurately and reliably quantify it in various matrices is paramount. This guide provides a comprehensive comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. The focus is on the cross-validation of these methods, a critical process for ensuring data integrity and consistency across different analytical platforms.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and the rationale behind experimental choices, in alignment with international regulatory standards.

The Imperative of Cross-Validation in Analytical Science

In the lifecycle of pharmaceutical development, an analytical method may be transferred between laboratories, or a new method may be introduced to replace an older one. In such instances, it is crucial to demonstrate that the results produced by the different methods (or the same method in different locations) are comparable. This is the core purpose of cross-validation.[1][2] It is a systematic comparison that ensures the reliability and consistency of analytical data, which is a cornerstone of regulatory compliance with bodies such as the FDA and EMA.[1][3][4][5]

The process involves analyzing the same set of quality control samples with both the established and the new method and comparing the results.[2] A successful cross-validation provides confidence that the analytical data is reproducible and that decisions based on this data are sound.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical flow of a cross-validation study, from the initial validation of individual methods to the final comparative analysis.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_0 Method 1: HPLC-UV cluster_1 Method 2: LC-MS/MS M1_Dev Method Development M1_Val Full Validation (ICH Q2(R1)) M1_Dev->M1_Val M1_Data Analysis of QC Samples M1_Val->M1_Data Compare Comparative Statistical Analysis (e.g., Bland-Altman, t-test) M1_Data->Compare M2_Dev Method Development M2_Val Full Validation (ICH Q2(R1)) M2_Dev->M2_Val M2_Data Analysis of QC Samples M2_Val->M2_Data M2_Data->Compare Report Cross-Validation Report Compare->Report

Caption: A flowchart illustrating the cross-validation process.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For this compound, both HPLC-UV and LC-MS/MS present viable, yet distinct, approaches.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique in pharmaceutical analysis due to its robustness and versatility.[6] For a molecule like this compound, which contains a chromophore (the indole ring system), UV detection is a straightforward and effective means of quantification.

Principle: The method separates the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The amount of analyte is quantified by measuring its absorbance of UV light at a specific wavelength.

Rationale for Method Design:

  • Column Choice (C18): A C18 (octadecylsilyl) reversed-phase column is a workhorse in pharmaceutical analysis, ideal for separating moderately polar compounds like indole derivatives.

  • Mobile Phase: A mixture of a weak acid (formic acid) in water and an organic solvent (acetonitrile) is used. The acid helps to protonate the amine group, leading to sharper, more symmetrical peaks. The gradient elution (gradually increasing the organic solvent concentration) ensures that both the main analyte and any potential impurities are eluted with good resolution in a reasonable time.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the indole scaffold is typically in the range of 270-280 nm. This provides a good balance of sensitivity and selectivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is often considered the gold standard for trace-level quantification in complex matrices.

Principle: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole, a specific parent ion (corresponding to the protonated molecule, [M+H]+) is selected. This ion is then fragmented in a collision cell, and a specific fragment ion (daughter ion) is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

Rationale for Method Design:

  • Ionization Mode (Positive ESI): The basic amine group on this compound is readily protonated, making positive mode Electrospray Ionization (ESI) the ideal choice for generating the [M+H]+ parent ion.

  • MRM Transitions: The selection of a specific parent-to-daughter ion transition provides an exceptional degree of certainty in analyte identification and quantification, far exceeding that of UV detection. This is particularly advantageous when dealing with complex samples where co-eluting impurities might interfere with a UV-based method.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound. All procedures should be performed in accordance with established laboratory safety protocols.

Protocol 1: HPLC-UV Method
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 275 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration within the calibration range.

    • Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: LC-MS/MS Method
  • Preparation of Mobile Phases:

    • As per HPLC-UV method.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program: (A shorter gradient can often be used due to the selectivity of MS detection)

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition (Hypothetical for C9H11N3, M.W. 161.21):

      • Parent Ion (Q1): m/z 162.1

      • Daughter Ion (Q3): A prominent, stable fragment would be determined during method development (e.g., m/z 118.1 after loss of the dimethylamine group).

  • Sample Preparation:

    • As per HPLC-UV method, but potentially with greater dilution due to the higher sensitivity of the instrument.

Data Presentation: A Comparative Summary

The performance of each method must be rigorously assessed against the validation parameters defined in the ICH Q2(R1) guideline.[5][7][8] The table below presents a hypothetical but realistic comparison of the expected performance for the two methods.

Validation Parameter HPLC-UV LC-MS/MS Commentary
Specificity ModerateHighLC-MS/MS is inherently more specific due to the monitoring of a unique mass transition.[9]
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over their respective ranges.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe dynamic range of LC-MS/MS is significantly lower, reflecting its higher sensitivity.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods should demonstrate high accuracy as per ICH guidelines.[7][9]
Precision (%RSD) < 2.0%< 5.0%Excellent precision is expected from both techniques.
Limit of Detection (LOD) ~200 ng/mL~0.05 ng/mLLC-MS/MS is orders of magnitude more sensitive.
Limit of Quantitation (LOQ) ~600 ng/mL~0.1 ng/mLThe LOQ reflects the superior sensitivity of the mass spectrometric detector.
Robustness HighModerateHPLC-UV methods are generally considered more robust and less susceptible to matrix effects.

Discussion: Choosing the Right Tool for the Job

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is a classic example of balancing performance with practicality.

  • HPLC-UV is an excellent choice for routine quality control, such as determining the purity of a drug substance or the assay of a formulated product, where concentrations are relatively high.[6] Its robustness, lower cost, and simpler operation make it ideal for widespread deployment in a manufacturing environment. The primary limitation is its lower sensitivity and potential for interference from co-eluting impurities that also absorb at the detection wavelength.

  • LC-MS/MS is the undisputed choice for applications requiring high sensitivity and selectivity.[10][11] This includes bioanalysis (quantifying the compound in plasma or tissue), impurity profiling at trace levels, and metabolism studies. While more complex and expensive to operate, its ability to provide unambiguous identification and quantification in complex matrices is unparalleled.

The cross-validation exercise is essential to bridge these two techniques. For instance, an LC-MS/MS method might be used as the primary reference method during early development. As the project moves towards commercialization, a simpler HPLC-UV method can be developed and cross-validated against the LC-MS/MS method to ensure that the routine QC tool provides comparable and reliable data.

Method Selection Guide Start What is the Analytical Goal? Concentration High Concentration? (e.g., Assay, Purity) Start->Concentration Matrix Complex Matrix? (e.g., Plasma, Tissue) Concentration->Matrix No HPLC Use HPLC-UV Concentration->HPLC Yes Matrix->HPLC No LCMS Use LC-MS/MS Matrix->LCMS Yes

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. They are not mutually exclusive but rather complementary tools in the analytical scientist's arsenal. HPLC-UV offers robustness and simplicity for routine, high-concentration analyses, while LC-MS/MS provides the unparalleled sensitivity and selectivity required for trace-level quantification in complex biological matrices.

A thorough cross-validation, grounded in the principles outlined by regulatory bodies like the ICH, is not merely a procedural step but a scientific necessity.[3][5][7] It ensures the long-term integrity and consistency of analytical data, underpinning the entire drug development process with a foundation of trust and reliability.

References

A Comparative Guide to the Synthesis and Reproducibility of 1,3-Dimethyl-1H-indol-6-amine and Its Isosteric Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and drug development professionals, the synthesis of novel molecular scaffolds is the bedrock of innovation. The indole nucleus, a prominent feature in numerous natural products and pharmaceuticals, continues to be a focal point of synthetic exploration.[1][2] This guide provides an in-depth, comparative analysis of the synthesis of the lesser-documented 1,3-Dimethyl-1H-indol-6-amine and its well-characterized isosteric analogue, 1,3-Dimethyl-1H-indazol-6-amine .

While structurally similar, the indole and indazole cores present distinct synthetic challenges and may confer different biological activities.[3] This guide moves beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering a framework for achieving reproducible results. We will explore a proposed synthetic pathway for the target indole, compare it with an established route for its indazole counterpart, and discuss the critical parameters that govern the success and reproducibility of these syntheses.

Comparative Overview: Indole vs. Indazole Analogue

The primary distinction between our two compounds of interest lies in the arrangement of nitrogen atoms within the fused five-membered ring. This seemingly subtle difference has profound implications for the synthetic strategy and the potential biological properties of the molecules.

FeatureThis compound1,3-Dimethyl-1H-indazol-6-amine
Core Scaffold IndoleIndazole
CAS Number Not readily available221681-92-1[4]
Documented Synthesis Not explicitly documented; requires a multi-step proposed synthesis.Published synthesis and characterization data are available.[5][6]
Potential Synthesis Multi-step from a commercially available nitroindole.Two-step synthesis from 3-methyl-6-nitro-1H-indazole.[5]
Key Synthetic Challenge Controlled sequential methylation at N1 and C3 positions.Separation of N1 and N2 methylated isomers.

Proposed Synthesis of this compound: A Strategic Approach

Given the lack of a direct reported synthesis for this compound, we propose a robust, multi-step pathway starting from the commercially available 6-nitroindole. This strategy is designed to allow for controlled introduction of the methyl groups before the final reduction of the nitro group.

Synthetic Workflow Diagram

Indole Synthesis Workflow A 6-Nitroindole B 1-Methyl-6-nitro-1H-indole A->B  Step 1: N-Methylation (e.g., DMC, K2CO3) C 1,3-Dimethyl-6-nitro-1H-indole B->C  Step 2: C3-Methylation (e.g., Reagent for direct methylation) D This compound C->D  Step 3: Nitro Reduction (e.g., Pd/C, H2)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: this compound

Step 1: N-Methylation of 6-Nitroindole

  • Rationale: The first step involves the methylation of the indole nitrogen. Using a mild and environmentally safer methylating agent like dimethyl carbonate (DMC) is preferable to traditional reagents like methyl iodide or dimethyl sulfate, especially for larger-scale synthesis.[7][8] The basic conditions deprotonate the indole nitrogen, facilitating nucleophilic attack on the methylating agent.

  • Protocol:

    • To a solution of 6-nitroindole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add dimethyl carbonate (DMC, 3.0 eq).

    • Heat the reaction mixture to 120-130 °C and monitor by TLC until the starting material is consumed.

    • Cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-methyl-6-nitro-1H-indole.

Step 2: C3-Methylation of 1-Methyl-6-nitro-1H-indole

  • Rationale: The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack. However, direct C3-methylation can be challenging and may require specific catalysts to avoid side reactions.[9][10] Boron trifluoride etherate can be used to catalyze the reaction with a suitable methyl source.

  • Protocol:

    • Dissolve 1-methyl-6-nitro-1H-indole (1.0 eq) in a suitable solvent like dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a methylating agent (e.g., a source of electrophilic methyl) followed by the dropwise addition of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry, and concentrate.

    • Purify by column chromatography to isolate 1,3-dimethyl-6-nitro-1H-indole.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[11]

  • Protocol:

    • Dissolve 1,3-dimethyl-6-nitro-1H-indole (1.0 eq) in ethanol or methanol.

    • Add 10% Pd/C catalyst (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Established Synthesis of 1,3-Dimethyl-1H-indazol-6-amine: A Comparative Protocol

The synthesis of the indazole analogue is well-documented and provides a valuable point of comparison for reproducibility and efficiency.[5][6]

Synthetic Workflow Diagram

Indazole Synthesis Workflow A 3-Methyl-6-nitro-1H-indazole B 1,3-Dimethyl-6-nitro-1H-indazole (and N2-isomer) A->B  Step 1: N-Methylation (DMC, Triethylenediamine) C 1,3-Dimethyl-1H-indazol-6-amine B->C  Step 2: Nitro Reduction (Pd/C, H2)

Caption: Established synthetic workflow for 1,3-Dimethyl-1H-indazol-6-amine.

Experimental Protocol: 1,3-Dimethyl-1H-indazol-6-amine
  • Rationale: This two-step synthesis begins with the methylation of 3-methyl-6-nitro-1H-indazole. A key challenge here is the potential for methylation at either the N1 or N2 position of the indazole ring, necessitating a purification step to isolate the desired N1-methylated isomer. The subsequent nitro reduction is analogous to the final step in the proposed indole synthesis.

  • Protocol:

    • Step 1: Methylation. To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) and triethylenediamine (1.0 eq) in DMF, add dimethyl carbonate (3.0 eq).[5]

    • Heat the mixture at approximately 80 °C for several hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid and dry. The crude product will be a mixture of 1,3-dimethyl-6-nitro-1H-indazole and the 2,3-dimethyl isomer.

    • Separate the desired 1,3-dimethyl-6-nitro-1H-indazole isomer by silica gel column chromatography.[5]

    • Step 2: Reduction. Dissolve the purified 1,3-dimethyl-6-nitro-1H-indazole in ethanol and add 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere until the reaction is complete.

    • Filter the catalyst through Celite and evaporate the solvent to yield 1,3-Dimethyl-1H-indazol-6-amine.[5]

Reproducibility and Comparative Analysis

Achieving reproducible results in chemical synthesis is paramount.[12] Below is a comparison of factors influencing the reproducibility of the two synthetic routes.

ParameterProposed Indole SynthesisEstablished Indazole Synthesis
Number of Steps 32
Key Challenges - Achieving selective C3-methylation without side reactions. - Potentially lower overall yield due to the additional step.- Separation of N1 and N2 methylated isomers can be difficult and impact yield. - Inconsistent isomer ratios can affect reproducibility.
Purification Requires chromatographic purification at each step.Requires careful chromatographic separation of isomers in the first step.
Scalability The C3-methylation step might require optimization for larger scales. The N-methylation and reduction steps are generally scalable.The chromatographic separation of isomers can be a bottleneck for large-scale production.

Characterization Data (Expected vs. Published)

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

AnalysisThis compound (Expected)1,3-Dimethyl-1H-indazol-6-amine (Published)
Molecular Formula C₁₀H₁₂N₂C₉H₁₁N₃
Molecular Weight 160.22 g/mol 161.21 g/mol [5]
¹H NMR (DMSO-d₆) Signals corresponding to aromatic protons, two methyl groups (N-CH₃ and C3-CH₃), and the amino group protons.δ (ppm) values consistent with the indazole ring structure, two methyl groups, and amino protons.
¹³C NMR (DMSO-d₆) Expected peaks for the 8 carbons of the indole core and the 2 methyl carbons.Published data shows 9 carbon signals corresponding to the indazole structure.
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z 161.10[M+H]⁺ observed.

Conclusion

This guide provides a comprehensive framework for the synthesis of this compound and a comparative analysis with its indazole isostere. While the synthesis of the target indole is not explicitly found in current literature, a plausible and robust multi-step pathway can be designed based on well-established indole chemistry. The reproducibility of this proposed synthesis hinges on the careful control of the C3-methylation step.

In contrast, the synthesis of 1,3-Dimethyl-1H-indazol-6-amine is more direct but presents its own reproducibility challenge in the separation of N-methylated isomers. For researchers, the choice between these or other analogues will depend on the specific research goals, the acceptable level of synthetic complexity, and the desired biological activity profile. By understanding the underlying chemical principles and potential pitfalls of each synthetic route, scientists can more effectively and reproducibly create the novel molecules needed to advance the frontiers of drug discovery and chemical biology.

References

A Strategic Guide for the Pre-clinical Efficacy Profiling of Novel Indole Amines: The Case of 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous neurotransmitters and therapeutic agents. 1,3-Dimethyl-1H-indol-6-amine represents a novel, uncharacterized entity within this chemical class. Lacking empirical data, a direct efficacy comparison is impossible. This guide, therefore, presents a comprehensive, hypothesis-driven framework for the systematic preclinical evaluation of such novel indole amines. Using this compound as a model candidate, we outline a rigorous, multi-phase experimental plan. We propose the serotonin 5-HT₂A receptor as a primary hypothetical target, based on structural analogy to known serotonergic compounds. We further propose Indoleamine 2,3-dioxygenase 1 (IDO1) as a plausible alternative target, drawing parallels with structurally related indazole compounds. This guide provides detailed, field-proven protocols for comparative in vitro and cellular assays against established pharmacological standards—Psilocin (agonist), Ketanserin (antagonist), and Epacadostat (enzyme inhibitor)—to determine affinity, functional potency, and selectivity. The objective is to provide researchers with a self-validating, logical progression for elucidating the therapeutic potential of new chemical entities.

Introduction: The Indole Scaffold and a Path Forward for Novel Amines

The indole ring system is a privileged scaffold in drug discovery, most notably recognized in the structures of the essential amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets, leading to its incorporation into drugs ranging from anti-migraine agents to antipsychotics and anti-cancer therapies.

This compound is a simple, under-investigated member of this family. Without published biological data, its mechanism of action remains speculative. This guide puts forth a logical, hypothesis-based strategy to systematically profile its efficacy. Our approach is two-pronged:

  • Primary Hypothesis (Serotonergic Activity): The N,N-dimethyltryptamine substructure within many indole alkaloids is a strong predictor of serotonergic activity. Psilocin, the active metabolite of psilocybin, is a potent 5-HT₂A receptor agonist responsible for psychedelic effects[1][2]. We hypothesize that this compound may interact with serotonin receptors, particularly the 5-HT₂A subtype, which is a key target for neuropsychiatric drug development[3][4].

  • Alternative Hypothesis (Enzyme Inhibition): Structurally similar indazole derivatives have demonstrated potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion[5]. IDO1 catalyzes the degradation of tryptophan, creating an immunosuppressive tumor microenvironment[6][7]. Given the structural similarity, it is plausible that an indole amine could also target this enzymatic pathway.

To validate these hypotheses, we will compare our test compound against well-characterized drugs: the 5-HT₂A agonist Psilocin , the 5-HT₂A antagonist Ketanserin , and the clinical-stage IDO1 inhibitor Epacadostat .

Comparator Drug Profiles

A robust comparison requires well-defined standards. The selected drugs offer clear benchmarks for potency and mechanism of action.

Comparator DrugClassPrimary Mechanism of ActionKey Efficacy Parameter
Psilocin 5-HT₂A AgonistActivates the 5-HT₂A receptor, stimulating Gq-protein signaling and subsequent intracellular calcium release[3][4].EC₅₀ : ~10 nM[1]
Ketanserin 5-HT₂A AntagonistCompetitively binds to the 5-HT₂A receptor, blocking agonist-induced activity. It is a selective antagonist[8][9].Kᵢ / IC₅₀ : ~0.75 - 2.0 nM[10][11]
Epacadostat IDO1 InhibitorPotent and selective inhibitor of the IDO1 enzyme, preventing tryptophan catabolism[5][12].IC₅₀ : Low nM range

Proposed Experimental Workflow for Efficacy Evaluation

We propose a phased approach, moving from initial target binding to functional cellular assays. This progression ensures that resource-intensive functional studies are based on validated target engagement.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Functional Activity cluster_2 Phase 3: Selectivity & Off-Target Profiling P1_Bind Protocol 1: Radioligand Binding Assay (5-HT2A Receptor) P3_Calcium Protocol 3: Calcium Flux Assay (5-HT2A Agonism/Antagonism) P1_Bind->P3_Calcium Confirms Target Binding P2_Enzyme Protocol 2: IDO1 Enzyme Inhibition Assay P4_Kyn Protocol 4: Cellular Kynurenine Assay (IDO1 Inhibition) P2_Enzyme->P4_Kyn Confirms Target Binding P5_Panel Protocol 5: Broad Target Selectivity Panel P3_Calcium->P5_Panel Defines Primary Activity P4_Kyn->P5_Panel Defines Primary Activity

Caption: Proposed experimental workflow for characterizing a novel compound.

Phase 1: In Vitro Target Engagement

The initial step is to determine if this compound physically interacts with our hypothesized targets.

Protocol 1: 5-HT₂A Receptor Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the human 5-HT₂A receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the inhibition constant (Kᵢ) of the test compound and compare it to Ketanserin.

Methodology:

  • Receptor Source: Prepare cell membrane homogenates from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor[13]. Protein concentration should be determined via a BCA assay.

  • Radioligand: Use [³H]ketanserin or [¹²⁵I]DOI as the radioligand at a concentration near its dissociation constant (Kᴅ) (e.g., 0.1-2.0 nM)[10][11].

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[14].

  • Procedure (96-well format): a. To each well of a 96-well plate, add 50 µL of assay buffer or non-specific binding control (e.g., 10 µM unlabeled serotonin). b. Add 50 µL of the test compound (this compound) or comparator (unlabeled Ketanserin) across a range of concentrations (e.g., 0.1 nM to 100 µM). c. Add 50 µL of the radioligand solution. d. Initiate the binding reaction by adding 100 µL of the receptor membrane preparation (50-100 µg protein/well).

  • Incubation: Incubate plates for 60 minutes at room temperature with gentle agitation[11].

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C filter plates (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding)[10][14]. Wash plates 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Dry the filter plates, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Causality Check: This protocol is self-validating. A dose-dependent decrease in radioligand signal indicates competitive binding at the receptor site. The inclusion of Ketanserin provides a positive control for assay performance.

Protocol 2: IDO1 Enzyme Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the test compound on recombinant human IDO1 enzyme activity.

Objective: To determine the IC₅₀ of the test compound for IDO1 and compare it to Epacadostat.

Methodology:

  • Enzyme Source: Recombinant human IDO1.

  • Reaction Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.

  • Substrate: L-Tryptophan (e.g., 200 µM).

  • Procedure: a. In a 96-well plate, add the test compound (this compound) or comparator (Epacadostat) across a range of concentrations. b. Add the IDO1 enzyme and incubate for 15 minutes at 25°C. c. Initiate the enzymatic reaction by adding L-Tryptophan. d. Allow the reaction to proceed for 60-90 minutes at 25°C.

  • Termination: Stop the reaction by adding 30% trichloroacetic acid.

  • Detection: a. Incubate the plate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. b. Centrifuge the plate to pellet precipitated protein. c. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). d. Measure the absorbance at 480 nm. The signal is proportional to the amount of kynurenine produced.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Phase 2: Cellular Functional Activity

Following confirmation of target binding, the next critical step is to determine the compound's functional effect in a cellular context.

The 5-HT₂A Receptor Gq Signaling Pathway

Activation of the 5-HT₂A receptor primarily couples to the Gαq protein pathway. This initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm[3][15]. This increase in intracellular Ca²⁺ is a measurable hallmark of receptor activation.

G Agonist 5-HT2A Agonist (e.g., Psilocin) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Triggers

Caption: Simplified 5-HT₂A receptor Gq signaling cascade.

Protocol 3: Cellular Calcium Flux Assay

This functional assay measures the ability of the test compound to act as an agonist (stimulate Ca²⁺ release) or an antagonist (block agonist-induced Ca²⁺ release).

Objective: To determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity) of the test compound and compare it to Psilocin and Ketanserin.

Methodology:

  • Cell Line: Use HEK293 or U2OS cells stably expressing the human 5-HT₂A receptor and a promiscuous G-protein to ensure robust coupling to the calcium pathway[16][17].

  • Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence[18].

  • Dye Loading: a. Remove growth media from the cells. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dye from the EarlyTox Cardiotoxicity Kit) in a suitable buffer (e.g., HBSS with 20 mM HEPES)[18]. c. Incubate for 60 minutes at 37°C in the dark to allow the dye to de-esterify within the cells[19].

  • Assay Procedure: a. Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation 3). b. Agonist Mode: i. Measure baseline fluorescence for ~60 seconds. ii. Inject the test compound or Psilocin across a range of concentrations. iii. Immediately measure the fluorescence intensity over time (e.g., for 3-5 minutes) to capture the peak calcium response. c. Antagonist Mode: i. Pre-incubate the dye-loaded cells with the test compound or Ketanserin for 15-30 minutes. ii. Place the plate in the reader and measure baseline fluorescence. iii. Inject a fixed concentration of an agonist (e.g., serotonin or Psilocin at its EC₈₀ concentration). iv. Measure the fluorescence response over time.

  • Data Analysis:

    • Agonist: Calculate the peak fluorescence response minus the baseline. Plot this response against compound concentration to determine the EC₅₀.

    • Antagonist: Calculate the percentage inhibition of the agonist response. Plot this inhibition against compound concentration to determine the IC₅₀.

Protocol 4: Cellular IDO1 Kynurenine Production Assay

This assay validates the findings from the biochemical assay in a more physiologically relevant system using human cells that express IDO1 upon stimulation.

Objective: To confirm the IDO1 inhibitory activity of the test compound in a cellular environment.

Methodology:

  • Cell Line: Use a human cancer cell line known to express IDO1 upon stimulation, such as HeLa or IFN-γ treated peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: Culture cells in a 96-well plate.

  • IDO1 Induction: Stimulate the cells with human interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Inhibition: a. Remove the culture medium. b. Add fresh medium containing L-Tryptophan and the test compound or Epacadostat across a range of concentrations. c. Incubate for another 24-48 hours.

  • Detection & Analysis: Collect the cell culture supernatant and measure the kynurenine concentration using the same Ehrlich's reagent method described in Protocol 2. A decrease in kynurenine relative to the IFN-γ stimulated control indicates IDO1 inhibition. Calculate the IC₅₀.

Conclusion: A Framework for Rational Drug Discovery

The advancement of novel chemical entities like this compound from chemical curiosities to potential therapeutics depends on a systematic and rigorous evaluation strategy. The framework presented here, anchored in hypothesis-driven experimentation and comparison against established standards, provides a clear and efficient path forward. By first confirming target binding affinity and then quantifying cellular functional activity, researchers can build a comprehensive efficacy profile. This logical progression not only validates the primary mechanism of action but also uncovers potential alternative activities, such as the dual possibility of serotonergic modulation and enzyme inhibition. This self-validating system of protocols ensures that decisions in a drug discovery pipeline are based on robust, reproducible, and translatable data, ultimately accelerating the identification of promising new therapeutic agents.

References

A Comparative Guide to the Preclinical Evaluation of Novel Indole Derivatives: In Vitro vs. In Vivo Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Journey from Benchtop to Biological System

In the realm of drug discovery and development, the journey of a novel chemical entity from initial synthesis to potential clinical application is a rigorous one. This guide focuses on the critical early stages of this process, specifically the comparative analysis of in vitro and in vivo activity, using indole and indazole derivatives as a case study. While direct comprehensive data for 1,3-Dimethyl-1H-indol-6-amine is not extensively available in public literature, we can extrapolate the principles of preclinical evaluation by examining structurally related compounds that have been subject to such investigations. This guide will, therefore, serve as a blueprint for researchers and drug development professionals on how to approach the preclinical assessment of novel heterocyclic compounds, highlighting the indispensable synergy between laboratory assays and whole-organism studies.

Indole and its bioisostere, indazole, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and neurological effects. The initial assessment of these compounds typically begins with a battery of in vitro assays to determine their potency, mechanism of action, and selectivity. Promising candidates then advance to in vivo models to evaluate their efficacy, pharmacokinetics, and safety in a complex biological system. Understanding the correlation, and often the disparity, between these two testing paradigms is paramount for making informed decisions in a drug development program.

This guide will provide an in-depth technical overview of this comparative evaluation, detailing experimental methodologies, presenting data in a clear and comparative format, and explaining the scientific rationale behind the experimental choices.

In Vitro Activity Assessment: The Proving Ground

In vitro studies are the foundational step in characterizing the biological activity of a new compound. They are conducted in a controlled environment outside of a living organism, typically using isolated proteins, cells, or tissues. These assays are designed to be high-throughput, cost-effective, and provide precise information about the compound's direct interaction with its biological target.

Key In Vitro Assays for Indole Derivatives

For a hypothetical novel indole derivative with potential anticancer activity, a typical in vitro testing cascade would include:

  • Target Engagement Assays: Determining if the compound interacts with its intended molecular target. For instance, for derivatives of 1,3-dimethyl-6-amino-1H-indazole designed as IDO1 inhibitors, an enzymatic assay would be employed to measure the inhibition of Indoleamine 2,3-dioxygenase (IDO1) activity.[1]

  • Cell-Based Proliferation/Cytotoxicity Assays: Assessing the compound's effect on cancer cell growth. Common assays include the MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity as a surrogate for cell viability. These are performed on various cancer cell lines (e.g., FaDu, YD-15, MCF7) to determine the compound's potency (IC50) and spectrum of activity.[1]

  • Mechanism of Action Studies: Elucidating how the compound exerts its effects. For an anticancer agent, this could involve:

    • Apoptosis Assays: Using techniques like Annexin V/PI staining and flow cytometry to determine if the compound induces programmed cell death.[1]

    • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.

    • Western Blotting: To probe for changes in the expression or phosphorylation status of key signaling proteins. For example, investigating the activation of the ERK pathway in the MAPK signaling cascade.[1]

  • Selectivity and Off-Target Profiling: Evaluating the compound's activity against other related targets or a broad panel of kinases and receptors to assess its specificity. This is crucial for predicting potential side effects. For instance, a 5-HT(1D) agonist would be tested for its binding affinity to other serotonin receptor subtypes.[2]

  • In Vitro ADME/Tox: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.

    • Metabolic Stability: Incubating the compound with liver microsomes (human and rat) to predict its metabolic clearance.[2]

    • CYP450 Inhibition: Assessing the potential for drug-drug interactions.

    • Permeability Assays: Using Caco-2 or PAMPA assays to predict intestinal absorption.

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT)
  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Representative In Vitro Activity Data for Novel Indole/Indazole Derivatives

Compound IDTargetTarget Assay (IC50/Ki)Cell LineProliferation Assay (IC50)
Compound 7 (Indazole)IDO1IDO1 Expression SuppressionFaDuPotent anticancer activity
ALX-2732 (Indole)5-HT(1D)2.4 nM (Ki)N/AN/A
Hypothetical Indole AKinase X15 nM (IC50)HCT11650 nM
Hypothetical Indole BKinase X25 nM (IC50)HCT116200 nM

In Vivo Activity Assessment: The Reality Check

In vivo studies are conducted in living organisms, most commonly in rodent models (mice or rats), to evaluate how a compound behaves in a complex, whole-body system. These studies are essential for assessing a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile, which cannot be fully recapitulated by in vitro models.

Key In Vivo Studies for Indole Derivatives

Following promising in vitro data, a novel indole derivative would be subjected to a series of in vivo experiments:

  • Pharmacokinetic (PK) Studies: These studies determine what the body does to the drug. A single dose of the compound is administered to animals (e.g., rats) via different routes (e.g., intravenous and oral), and blood samples are collected over time to measure the drug concentration. Key parameters determined include:

    • Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation. A compound with good oral bioavailability (e.g., F(po) = 51% for ALX-2732) is desirable for oral drug development.[2]

    • Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Efficacy Studies: These studies aim to demonstrate that the drug has the desired therapeutic effect in a disease model. For an anticancer agent, this typically involves a xenograft model where human cancer cells are implanted into immunocompromised mice. The compound is then administered to the mice, and tumor growth is monitored over time. Key endpoints include tumor growth inhibition (TGI) and survival.

  • Pharmacodynamic (PD) Studies: These studies link the drug's concentration (PK) to its biological effect (pharmacology). This can involve collecting tumor or tissue samples after drug treatment to measure the modulation of the target of interest (e.g., inhibition of IDO1 or phosphorylation of ERK) by methods like Western blotting or immunohistochemistry.

  • Toxicology/Safety Studies: Preliminary assessment of the compound's safety profile. This involves observing the animals for any adverse effects, monitoring body weight, and performing basic hematology and clinical chemistry at the end of the study.

Experimental Protocol: Mouse Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., FaDu) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into different treatment groups (vehicle control, test compound at different doses, positive control). Administer the treatments according to a predetermined schedule (e.g., once daily by oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., PD studies).

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The ultimate goal of preclinical studies is to find a compound that is not only potent in vitro but also effective and safe in vivo. However, a direct correlation between in vitro potency and in vivo efficacy is not always observed. This discrepancy, known as the in vitro-in vivo gap, can be attributed to several factors:

  • Pharmacokinetics: A compound may be highly potent in a cell-based assay but may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo, resulting in insufficient target engagement.

  • Off-Target Effects: A compound may exhibit its in vivo efficacy (or toxicity) through an off-target mechanism that was not identified in the initial in vitro screens.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.

  • Host-Drug Interactions: The host's immune system and metabolism can significantly impact the drug's activity.

A successful drug candidate is one that demonstrates a clear and rational relationship between its in vitro mechanism and its in vivo efficacy, supported by a favorable pharmacokinetic and safety profile.

Table 2: Comparative In Vitro vs. In Vivo Profile of a Hypothetical Indole Derivative

ParameterIn VitroIn VivoCorrelation/Discrepancy
Potency IC50 = 50 nM (HCT116 cells)TGI = 60% at 30 mg/kgGood correlation suggests sufficient drug exposure at the tumor site.
Mechanism Induction of apoptosisIncreased apoptotic markers in tumor tissueStrong evidence of on-target activity in vivo.
Metabolism Moderate stability in human liver microsomesHigh clearance and short half-life in micePotential for species differences in metabolism. May require more frequent dosing or formulation development.
Bioavailability High permeability in Caco-2 assayOral bioavailability (F%) = 15%Discrepancy may be due to high first-pass metabolism.

Visualizing the Path: From Target to Therapeutic Effect

To conceptualize the flow of preclinical evaluation and the molecular mechanism of a potential anticancer indole derivative, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target ID Target Identification (e.g., IDO1, Kinase) EnzymeAssay Enzymatic/Binding Assay (IC50 / Ki) Target ID->EnzymeAssay Potency CellAssay Cell-Based Assays (Proliferation, Apoptosis) EnzymeAssay->CellAssay Cellular Activity ADME In Vitro ADME (Microsomal Stability, Permeability) CellAssay->ADME Lead Selection PK Pharmacokinetics (Bioavailability, Half-life) ADME->PK Candidate Nomination Efficacy Efficacy Models (Xenografts) PK->Efficacy Dose Selection Tox Toxicology (Safety Assessment) Efficacy->Tox Therapeutic Window

Caption: Preclinical drug discovery workflow.

G Indole Indole Derivative (e.g., Compound 7) IDO1 IDO1 Enzyme Indole->IDO1 Inhibits Kynurenine Kynurenine IDO1->Kynurenine Metabolizes TCell T-Cell Tryptophan Tryptophan Tryptophan->IDO1 Kynurenine->TCell Suppresses Activity TumorCell Tumor Cell TCell->TumorCell Immune Attack

Caption: IDO1 inhibition by an indole derivative.

Conclusion

The preclinical evaluation of novel compounds like this compound and its analogs is a multi-faceted process that relies on the careful integration of in vitro and in vivo data. While in vitro assays provide crucial information on potency and mechanism of action at the molecular and cellular level, in vivo studies are indispensable for understanding how a compound behaves in a complex biological system. A thorough and logical progression through this preclinical cascade, with a keen eye on the correlation between in vitro and in vivo results, is the cornerstone of successful drug discovery. The insights gained from this comparative analysis guide the optimization of lead compounds and are critical for making the go/no-go decisions that pave the way for clinical development.

References

Comparative Analysis of 1,3-Dimethyl-1H-indol-6-amine: A Benchmarking Study Against N,N-Dimethyltryptamine for 5-HT2A Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the characterization of 1,3-Dimethyl-1H-indol-6-amine, a novel indole amine derivative, by benchmarking its performance against the well-established serotonergic psychedelic, N,N-Dimethyltryptamine (DMT). The indole scaffold is a privileged structure in neuroscience, forming the core of the endogenous neurotransmitter serotonin and numerous psychoactive compounds.[1][2] The primary objective of this guide is to delineate a robust, side-by-side comparison of the binding affinity and functional potency of these two compounds at the human serotonin 2A (5-HT2A) receptor, a key target implicated in psychedelic phenomena and a growing area of therapeutic interest.[3][4] We present detailed, validated protocols for competitive radioligand binding and Gq-mediated calcium mobilization assays, providing the scientific community with a blueprint for evaluating novel indole derivatives. The causality behind experimental choices is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying pharmacology.

Introduction: The Quest for Novel Serotonergic Ligands

The indoleamine backbone is a cornerstone of neuropharmacology. Its structural similarity to serotonin has made it a fertile ground for the discovery of ligands targeting the diverse family of serotonin receptors.[1][2] These receptors, particularly the 5-HT2A subtype, are G protein-coupled receptors (GPCRs) that mediate a vast array of physiological and cognitive processes.[5][6] Agonism at the 5-HT2A receptor is the primary mechanism for classical psychedelics like N,N-Dimethyltryptamine (DMT), psilocybin, and LSD.[4][7] The profound alterations in perception and mood induced by these compounds have spurred renewed interest in their therapeutic potential for treating conditions like depression and PTSD.[4][8]

This compound is a synthetic indole derivative with a currently uncharacterized pharmacological profile at serotonergic targets. Its structure suggests a potential interaction with serotonin receptors. To rigorously assess this potential, a benchmark against a "gold standard" compound is essential. We have selected N,N-Dimethyltryptamine (DMT) as the standard for this guide. DMT is an endogenous hallucinogen and a potent 5-HT2A receptor agonist with a well-documented pharmacological profile, making it an ideal comparator for evaluating the affinity and functional efficacy of a novel analogue.[7][9][10]

This guide will therefore detail the necessary experimental workflows to compare this compound and DMT, focusing on their interaction with the 5-HT2A receptor.

Physicochemical Properties: A Foundation for Experimentation

Understanding the basic chemical and physical properties of both the test and standard compounds is a prerequisite for accurate and reproducible pharmacological assessment. These parameters influence solubility for stock solution preparation, stability, and potential membrane permeability.

PropertyThis compoundN,N-Dimethyltryptamine (DMT)Data Source(s)
Molecular Formula C₉H₁₁N₃C₁₂H₁₆N₂[11][12]
Molecular Weight 161.21 g/mol 188.27 g/mol [11][13]
Appearance Crystalline SolidWhite to yellowish crystalline solid[14][15]
Melting Point Not reported~45-58 °C (Polymorphic)[13][15]
Solubility Sparingly soluble in DMSOSoluble in organic solvents (DMSO, Methanol, Chloroform), very low in water[12][16][17]

Rationale for Target Selection: The 5-HT2A Receptor

The decision to focus on the 5-HT2A receptor is based on a clear scientific rationale:

  • Structural Homology: The indoleamine core of the test compound is a bioisostere of serotonin, the endogenous ligand for all serotonin receptors. This makes interaction with these receptors highly probable.[1]

  • Established Precedent: A vast body of literature confirms that simple tryptamines, such as DMT, exhibit high affinity and agonist activity at the 5-HT2A receptor.[7][9] This receptor is the principal target mediating their characteristic psychoactive effects.

  • Therapeutic Relevance: The 5-HT2A receptor is a high-value target for drug development, implicated in psychosis, depression, and other CNS disorders.[4][5] Characterizing novel ligands for this receptor is of significant interest to the scientific community.

Comparative In Vitro Assessment Workflow

The following workflow provides a logical progression from determining binding affinity to assessing functional cellular response.

G cluster_0 Phase 1: Receptor Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis P1 Competitive Radioligand Binding Assay R1 Determine Ki at 5-HT2A (Measure of Affinity) P1->R1 DA Head-to-Head Comparison: Test Compound vs. DMT R1->DA Input Affinity Data P2 Gq-Mediated Calcium Mobilization Assay R2 Determine EC50 & Emax (Measure of Potency & Efficacy) P2->R2 R2->DA Input Functional Data

Caption: Overall workflow for benchmarking the test compound against the standard.

Experiment 1: Competitive Radioligand Binding Assay

Causality and Justification: This assay directly measures the affinity of a compound for a target receptor. It operates on the principle of competition between an unlabeled test compound and a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity for the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50), we can calculate its equilibrium dissociation constant (Ki), an inverse measure of binding affinity. We select [³H]ketanserin as the radioligand, a well-validated and widely used antagonist for 5-HT2A receptor binding studies.[18]

Protocol: 5-HT2A Competitive Binding Assay

  • Source Preparation: Utilize membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[19] Protein concentration should be determined via a Bradford or BCA assay.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer containing various concentrations of the test compound (this compound) or standard (DMT), typically in a 10-point, half-log dilution series.

    • 25 µL of [³H]ketanserin (final concentration ~2.0 nM, corresponding to its Kd).[18]

    • 25 µL of diluted cell membrane preparation (e.g., 50-70 µg protein/well).[18]

  • Control Wells:

    • Total Binding: Contains radioligand and membranes, but no competing compound.

    • Non-Specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a non-radioactive competitor (e.g., 10 µM unlabelled ketanserin) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B filter plates (pre-soaked in 0.5% polyethyleneimine to reduce NSB), followed by three rapid washes with ice-cold assay buffer.[18]

  • Detection: Allow filters to dry completely. Add scintillation cocktail to each well and quantify the bound radioactivity using a microplate scintillation counter.[20]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experiment 2: Gq-Mediated Calcium Mobilization Assay

Causality and Justification: The 5-HT2A receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G protein.[21][22] Agonist binding initiates a conformational change in the receptor, activating Gq, which in turn activates phospholipase C (PLC).[23] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[21][24] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[24][25] This transient increase in cytosolic Ca²⁺ is a direct and quantifiable measure of receptor activation. A calcium mobilization assay using a fluorescent indicator dye is therefore a robust method to determine a compound's functional potency (EC50) and efficacy (Emax).

Protocol: 5-HT2A Calcium Mobilization Assay

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor into black, clear-bottom 96-well plates and grow to ~90% confluency.

  • Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C, per the dye manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and DMT in the assay buffer at 4x the final desired concentration. Also include a positive control (e.g., serotonin).

  • Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for 15-20 seconds.

    • Add the compound dilutions to the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data, setting the response to buffer alone as 0% and the maximal response of a full agonist (like serotonin) as 100%.

    • Plot the normalized response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and the Emax (maximal efficacy relative to the full agonist).

Predicted Results and Data Interpretation

The data generated from these experiments will allow for a direct, quantitative comparison. The results should be summarized in a table for clarity.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % vs Serotonin)
DMT (Standard) Hypothetical: 50-200Hypothetical: 100-500Hypothetical: 95-100%
This compound To be determinedTo be determinedTo be determined
  • Interpretation of Ki: A lower Ki value signifies higher binding affinity. If the test compound has a Ki of 10 nM and DMT has a Ki of 100 nM, the test compound binds with 10-fold higher affinity.

  • Interpretation of EC50: A lower EC50 value indicates greater potency. A compound that activates the receptor at a lower concentration is more potent.

  • Interpretation of Emax: Efficacy reflects the maximal response a compound can elicit. A compound with Emax ≈ 100% is a full agonist. A compound with Emax between 0% and 100% is a partial agonist. A compound that binds but has an Emax of 0% is an antagonist.

Mechanistic Overview: The 5-HT2A-Gq Signaling Pathway

To contextualize the functional assay, it is crucial to understand the downstream signaling cascade being measured. The diagram below illustrates the canonical Gq pathway activated by a 5-HT2A receptor agonist.

G agonist Agonist (e.g., DMT) receptor 5-HT2A Receptor (7-Transmembrane GPCR) agonist->receptor Binds g_protein Gq Protein (αβγ Trimer) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 (Membrane Phospholipid) plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds & Opens pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum (ER) ca2 Ca²⁺ (Calcium) er->ca2 Releases response Downstream Cellular Responses ca2->response pkc->response

References

Head-to-Head Comparison of Synthesis Methods for 1,3-Dimethyl-1H-indol-6-amine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of substituted indoles is a critical endeavor. The 1,3-dimethyl-1H-indol-6-amine scaffold is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, head-to-head comparison of the most effective synthetic routes to this valuable molecule, grounded in experimental data and practical insights. We will forgo a rigid template in favor of a narrative that best illuminates the chemical logic and practical considerations of each method.

Introduction: The Significance of this compound

The indole nucleus is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The specific substitution pattern of this compound, featuring a primary amine at the 6-position, makes it a versatile building block for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost of a drug development campaign. This guide will focus on two prominent strategies: the Leimgruber-Batcho indole synthesis and the classic Fischer indole synthesis, with a detailed exploration of variations within the more efficient Leimgruber-Batcho approach.

Method A: The Leimgruber-Batcho Indole Synthesis: A Modern and Versatile Approach

The Leimgruber-Batcho indole synthesis has become a popular alternative to more traditional methods like the Fischer synthesis due to its high yields, mild conditions, and the ready availability of starting materials.[1] The general strategy involves the formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to form the indole ring.[1][2]

Workflow Overview: Leimgruber-Batcho Synthesis

Leimgruber-Batcho Workflow start 2,4-Dinitrotoluene step1 Step 1: N-Methylation start->step1 intermediate1 1-Methyl-2,4-dinitrobenzene step1->intermediate1 step2 Step 2: Enamine Formation (DMFDMA) intermediate1->step2 intermediate2 (E)-1-(Dimethylamino)-2-(2,4-dinitrophenyl)ethene step2->intermediate2 step3 Step 3: Reductive Cyclization (e.g., Pd/C, H₂ or SnCl₂) intermediate2->step3 final_product This compound step3->final_product

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-2,4-dinitrobenzene

This initial step involves the methylation of the starting material, 2,4-dinitrotoluene. While various methylating agents can be employed, the use of a simple and effective one is crucial for overall efficiency.

  • Materials: 2,4-Dinitrotoluene, Dimethyl sulfate, Sodium hydroxide, Dichloromethane, Water.

  • Procedure:

    • To a stirred solution of 2,4-dinitrotoluene (1.0 eq) in dichloromethane, add a solution of sodium hydroxide (1.2 eq) in water.

    • Cool the mixture to 0 °C and add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (E)-1-(Dimethylamino)-2-(1-methyl-2,4-dinitrophenyl)ethene

This step forms the key enamine intermediate. The reaction takes advantage of the acidity of the benzylic protons of the methyl group, which is enhanced by the electron-withdrawing nitro groups.[3]

  • Materials: 1-Methyl-2,4-dinitrobenzene, N,N-Dimethylformamide dimethyl acetal (DMFDMA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 1-methyl-2,4-dinitrobenzene (1.0 eq) in DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).

    • Heat the mixture to reflux (around 110-120 °C) for 3-5 hours.[4]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enamine, often a colored solid, can be used in the next step without further purification.

Step 3: Reductive Cyclization to this compound

This is the final and most critical step, where the choice of reducing agent can significantly impact the yield, purity, and scalability of the synthesis. We will compare two common and effective methods: catalytic hydrogenation and chemical reduction with stannous chloride.

Sub-Method A1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[5] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

  • Materials: (E)-1-(Dimethylamino)-2-(1-methyl-2,4-dinitrophenyl)ethene, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas.

  • Procedure:

    • Dissolve the crude enamine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

    • Add 10% Pd/C (5-10 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel to yield this compound.

Sub-Method A2: Chemical Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds, particularly when catalytic hydrogenation is not feasible or desired.[6][7]

  • Materials: (E)-1-(Dimethylamino)-2-(1-methyl-2,4-dinitrophenyl)ethene, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated Hydrochloric acid (HCl), Sodium hydroxide (NaOH) solution.

  • Procedure:

    • To a solution of the crude enamine (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (5-6 eq).

    • Add concentrated hydrochloric acid and heat the mixture to reflux (70-80 °C) for 1-3 hours.[8]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Basify the mixture with a concentrated NaOH solution to precipitate tin salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography on silica gel.

Method B: The Fischer Indole Synthesis: A Classic but More Circuitous Route

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[9][10] For the synthesis of this compound, the required starting materials would be (4-amino-2-methylphenyl)hydrazine and acetone.

Workflow Overview: Fischer Indole Synthesis

Fischer_Indole_Workflow start 4-Amino-2-methylaniline step1 Step 1: Diazotization start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Step 2: Reduction to Hydrazine intermediate1->step2 intermediate2 (4-Amino-2-methylphenyl)hydrazine step2->intermediate2 step3 Step 3: Condensation with Acetone intermediate2->step3 intermediate3 Hydrazone Intermediate step3->intermediate3 step4 Step 4: Acid-Catalyzed Cyclization intermediate3->step4 final_product This compound step4->final_product

Caption: A potential workflow for the Fischer indole synthesis of this compound.

While conceptually straightforward, the Fischer indole synthesis for this specific target molecule presents significant practical challenges. The primary hurdle is the synthesis of the key intermediate, (4-amino-2-methylphenyl)hydrazine, which is not a common commercially available reagent. Its synthesis would likely involve a multi-step sequence starting from 4-amino-2-methylaniline, proceeding through a diazonium salt intermediate, followed by reduction. This multi-step preparation of the hydrazine precursor adds complexity, increases the overall number of synthetic steps, and invariably lowers the overall yield compared to the more convergent Leimgruber-Batcho approach. For these reasons, while the Fischer indole synthesis is a powerful tool for many indole preparations, it is considered a less efficient and more laborious route for this compound.

Head-to-Head Comparison: Quantitative and Qualitative Analysis

ParameterMethod A1: Leimgruber-Batcho (Catalytic Hydrogenation)Method A2: Leimgruber-Batcho (SnCl₂ Reduction)Method B: Fischer Indole Synthesis
Overall Yield HighGood to HighModerate to Low (factoring in precursor synthesis)
Number of Steps 334+ (including hydrazine synthesis)
Reaction Conditions Mild (RT, atmospheric pressure H₂)Moderate (Reflux)Moderate to Harsh (Acidic, elevated temperatures)
Reagent Cost Moderate (Pd/C can be expensive but is catalytic)Low (SnCl₂ is inexpensive)Low to Moderate
Scalability ExcellentGood (workup can be challenging on a large scale)Moderate
Workup/Purification Simple (filtration of catalyst)More complex (removal of tin salts)[11]Standard
Safety Considerations Handling of flammable H₂ gas and pyrophoric catalystHandling of corrosive acidsHandling of corrosive acids
Substrate Scope Broad, tolerant of many functional groups[2]Good, but can be sensitive to other reducible groupsBroad, but can be affected by electronic effects

Discussion and Recommendations

The Leimgruber-Batcho synthesis is the demonstrably superior route for the preparation of this compound. Its convergent nature, starting from readily available 2,4-dinitrotoluene, offers a more streamlined and higher-yielding pathway.

Within the Leimgruber-Batcho framework, the choice between catalytic hydrogenation and chemical reduction for the final step depends on the specific laboratory capabilities and scale of the synthesis.

  • Catalytic Hydrogenation (Method A1) is the preferred method for its high efficiency, clean reaction profile, and simple workup. The primary considerations are the initial investment in the catalyst and the safety infrastructure required for handling hydrogen gas. For larger-scale production, the ability to recover and reuse the palladium catalyst can mitigate the cost.

  • Chemical Reduction with SnCl₂ (Method A2) provides a robust and cost-effective alternative, particularly for smaller-scale syntheses or in laboratories not equipped for catalytic hydrogenation. The main drawback is the more cumbersome workup required to remove the resulting tin salts, which can sometimes form emulsions and complicate product isolation.[7]

The Fischer Indole Synthesis (Method B) , while a classic and powerful reaction, is not recommended for this specific target due to the added complexity and likely lower overall yield associated with the prerequisite synthesis of the (4-amino-2-methylphenyl)hydrazine starting material.

Conclusion

For the efficient and scalable synthesis of this compound, the Leimgruber-Batcho indole synthesis is the method of choice. The final reductive cyclization step can be effectively achieved using either catalytic hydrogenation with Pd/C for optimal efficiency and cleanliness, or with SnCl₂ for a more economical, albeit more labor-intensive, alternative. A thorough understanding of the pros and cons of each approach, as outlined in this guide, will enable researchers to make informed decisions to best suit their synthetic goals and available resources.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Dimethyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Dimethyl-1H-indol-6-amine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to excellence necessitates a rigorous approach to waste management, grounded in scientific principles and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the Compound

Inferred Hazard Profile:

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[2]
Skin Irritation Causes skin irritation.[1][2]Wear appropriate chemical-resistant gloves and a lab coat.[4] Avoid contact with skin.
Eye Irritation May cause serious eye irritation.[1][2]Wear safety glasses or goggles meeting OSHA or EN166 standards.[4][5]
Aquatic Toxicity Potentially toxic to aquatic life.Prevent release into the environment. Do not dispose of down the drain.[5]
Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the correct PPE. This is not merely a procedural step but a critical barrier against potential exposure.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Given that aromatic amines can sometimes permeate common glove materials, double-gloving may be a prudent additional measure.[6]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against splashes.

  • Respiratory Protection: If handling the compound in a powdered form where dust may be generated, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA), as well as any applicable state and local regulations.[7][8]

Step 1: Waste Segregation and Containerization

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[7]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated, sealable, and chemically compatible container.

    • This container must be in good condition, free from leaks or deterioration.[8][9]

    • Do not use food-grade containers.[9] The original manufacturer's container is often a suitable choice if it is intact.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof container designed for liquid hazardous waste.

    • Ensure the container material is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[10]

  • Contaminated Labware:

    • Disposable items such as pipette tips, gloves, and weighing papers that are contaminated with the compound must be collected in a designated hazardous waste bag or container.

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical compliance and safety measure. The EPA requires that each waste container be clearly marked.[11]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" [8][11]

  • The full chemical name: "this compound"

  • An indication of the hazards (e.g., "Toxic," "Irritant")[11]

  • The date when waste was first added to the container (accumulation start date).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9][12]

  • The SAA must be under the control of laboratory personnel.[7]

  • Containers in the SAA must be kept closed at all times, except when adding waste.[8][9]

  • Store the waste container in a secondary containment bin to prevent the spread of potential spills.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

  • Once a container is full, it must be moved to the central accumulation area within three days.[9]

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Unused compound, contaminated solids) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing compound) identify_waste->liquid_waste Liquid labware_waste Contaminated Labware (Gloves, pipette tips, etc.) identify_waste->labware_waste Labware containerize Place in a Designated, Compatible, and Sealed Hazardous Waste Container solid_waste->containerize liquid_waste->containerize labware_waste->containerize label_container Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards Accumulation Start Date containerize->label_container store_saa Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) label_container->store_saa full_container Is Container Full? store_saa->full_container full_container->store_saa No ehs_pickup Arrange for Pickup by Institutional Environmental Health & Safety (EHS) full_container->ehs_pickup Yes end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound waste.

Final Disposal: Partnering with Professionals

The ultimate disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[5] Your institution's Environmental Health and Safety (EHS) department is responsible for coordinating this process. They will arrange for the pickup of full waste containers from your laboratory's central accumulation area for transport to a permitted treatment, storage, and disposal facility (TSDF).

Never attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash.[5] This can lead to environmental contamination and significant regulatory penalties.[7]

By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship that is the hallmark of responsible research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.